PF-06869206
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-chloro-7-[(2S)-2-(hydroxymethyl)morpholin-4-yl]-2-methyl-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClF3N4O2/c1-7-10(16)11-12(21-7)13(23-2-3-25-8(5-23)6-24)9(4-20)14(22-11)15(17,18)19/h8,21,24H,2-3,5-6H2,1H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFQBBCQZKVZJN-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C(=C(C(=N2)C(F)(F)F)C#N)N3CCOC(C3)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C(N1)C(=C(C(=N2)C(F)(F)F)C#N)N3CCO[C@@H](C3)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClF3N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Selective NPT2a Inhibitor PF-06869206: A Deep Dive into its Mechanism of Action in Renal Phosphate Transport
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyperphosphatemia, a condition characterized by elevated serum phosphate (B84403) levels, is a common and serious complication of chronic kidney disease (CKD) and other genetic disorders. It is strongly associated with increased cardiovascular morbidity and mortality. The kidneys play a pivotal role in maintaining phosphate homeostasis, primarily through the reabsorption of filtered phosphate in the proximal tubules. This process is mediated by sodium-dependent phosphate cotransporters, with NPT2a (NaPi-IIa, SLC34A1) accounting for the majority (70-80%) of renal phosphate reabsorption.[1][2] Consequently, pharmacological inhibition of NPT2a presents a promising therapeutic strategy for the management of hyperphosphatemia.[3][4][5] This technical guide provides an in-depth analysis of the mechanism of action of PF-06869206, a novel and selective small-molecule inhibitor of NPT2a.
Core Mechanism of Action: Competitive Inhibition of NPT2a
This compound exerts its phosphaturic effect by directly and selectively inhibiting the NPT2a cotransporter located in the apical brush-border membrane of renal proximal tubule cells. In vitro studies have demonstrated that this compound competitively inhibits sodium-dependent phosphate uptake.[1][6] Michaelis-Menten kinetic analysis in opossum kidney (OK) cells, a well-established model for studying proximal tubule transport, revealed that this compound significantly increases the Michaelis constant (Km) for phosphate, with no significant change in the maximum transport velocity (Vmax).[1][6] This is a classic hallmark of competitive inhibition, indicating that this compound reversibly binds to the same site on the transporter as phosphate, thereby preventing phosphate from binding and being reabsorbed.
In Vitro Efficacy and Potency
The inhibitory activity of this compound has been quantified in various cell-based assays. The half-maximal inhibitory concentration (IC50) values demonstrate its potency against NPT2a.
| Cell Line/System | Species | IC50 (µM) | Key Findings | Reference |
| Opossum Kidney (OK) Cells | Opossum | ~1.4 | Dose-dependent reduction of Na+-dependent Pi uptake. | [1][6][7] |
| HEK293 cells expressing rat NPT2a | Rat | 0.40 | High potency against the rat ortholog. | [8][9] |
| HEK293 cells expressing mouse NPT2a | Mouse | 0.54 | High potency against the mouse ortholog. | [9] |
| Human proximal tubule cells | Human | - | 32% inhibition at 1 µM. | [9] |
| Primary rat proximal tubule cells | Rat | - | 46% inhibition at 30 µM. | [3][9] |
In Vivo Pharmacodynamics and Efficacy
Preclinical studies in rodent models have consistently demonstrated the potent phosphaturic and phosphate-lowering effects of this compound.
Acute Effects in Wild-Type and Knockout Mice
Oral administration of this compound leads to a rapid and dose-dependent increase in urinary phosphate excretion.
| Animal Model | Dose (mg/kg, oral) | Effect on Fractional Excretion of Phosphate (FEPi) | Effect on Plasma Phosphate | Reference |
| Wild-Type Mice | ED50: ~23 | Dose-dependent increase. | Dose-dependent decrease. | [1] |
| Wild-Type Mice | 300 | 8.8-fold increase. | Significant reduction. | [3] |
| Wild-Type Mice | 500 | ~16-fold increase. | Reduction of ~6 mg/dL. | [10] |
| Npt2a knockout (Npt2a-/-) Mice | 3-300 | No effect. | No effect. | [1][10] |
| Npt2c knockout (Npt2c-/-) Mice | 300 | Significant increase (indistinguishable from wild-type). | Significant reduction. | [10][11] |
The lack of effect in Npt2a knockout mice provides definitive evidence that the phosphaturic action of this compound is mediated specifically through the inhibition of NPT2a.[1][4][10][11] Its efficacy in Npt2c knockout mice further underscores its selectivity for NPT2a over NPT2c.[10][11]
Efficacy in Models of Hyperphosphatemia and CKD
This compound has demonstrated therapeutic potential in animal models mimicking human diseases characterized by hyperphosphatemia.
| Animal Model | Dose (mg/kg, oral) | Key Findings | Reference |
| Fgf23 knockout mice | 300 (single dose) | ~4-fold increase in urinary Pi excretion; plasma Pi reduced from 15.8 to 11.6 mg/dL. | [10][11] |
| Galnt3 knockout mice | 300 (single dose) | Significant increase in FEPi. | [10] |
| 5/6 Nephrectomy (CKD) Rats | 10-300 (acute) | Dose-dependent increase in FEPi. | [3] |
| 5/6 Nephrectomy (CKD) Rats | 300 (daily for 8 weeks) | Sustained increase in FEPi and reduction in plasma phosphate. | [4][10][12] |
These findings highlight the potential of this compound to effectively lower plasma phosphate in both genetic and acquired hyperphosphatemic disorders.[3][10]
Signaling Pathways and Regulatory Interactions
The regulation of renal phosphate transport is a complex process involving hormonal and dietary signals. This compound acts directly on the NPT2a transporter, downstream of these regulatory pathways.
References
- 1. This compound is a selective inhibitor of renal Pi transport: evidence from in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. JCI - Selective pharmacological inhibition of the sodium-dependent phosphate cotransporter NPT2a promotes phosphate excretion [jci.org]
- 4. JCI - Selective pharmacological inhibition of the sodium-dependent phosphate cotransporter NPT2a promotes phosphate excretion [jci.org]
- 5. Carcinogenesis Associated with Toxin Nephropathy: Proposed Mediation by Phosphate Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. This compound is a selective inhibitor of renal Pi transport: evidence from in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. zora.uzh.ch [zora.uzh.ch]
- 9. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 10. Selective pharmacological inhibition of the sodium-dependent phosphate cotransporter NPT2a promotes phosphate excretion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. American Society of Nephrology | Kidney Week - Abstract Details (2019) [asn-online.org]
- 12. portlandpress.com [portlandpress.com]
PF-06869206: A Selective Inhibitor of the Renal Sodium-Phosphate Cotransporter Npt2a (SLC34A1)
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
PF-06869206 is an orally bioavailable small molecule that acts as a selective inhibitor of the sodium-phosphate cotransporter Npt2a (NaPi2a), encoded by the SLC34A1 gene.[1][2] Npt2a is a key player in renal phosphate (B84403) reabsorption, accounting for the majority of phosphate transport in the proximal tubules.[3][4] By inhibiting Npt2a, this compound promotes urinary phosphate excretion (phosphaturia), thereby reducing plasma phosphate levels.[5][6] This mechanism of action makes this compound a promising therapeutic candidate for the management of hyperphosphatemia, a common and serious complication of chronic kidney disease (CKD) and other genetic disorders.[6][7] This document provides a comprehensive overview of the preclinical data available for this compound, including its inhibitory potency, selectivity, and effects in various experimental models, along with detailed experimental protocols and pathway diagrams.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the in vitro and in vivo activity of this compound.
In Vitro Inhibitory Activity
| Parameter | Species/Cell Line | Value | Reference(s) |
| IC50 | Human NaPi2a | 380 nM (0.38 µM) | [1][2] |
| Rat NaPi2a | 0.4 ± 0.047 µM | [1] | |
| Mouse NaPi2a | 0.54 ± 0.099 µM | [1] | |
| Opossum Kidney (OK) cells | ~1.4 µM | [3][4][8] | |
| Selectivity | Excellent subtype selectivity | - | [1] |
In Vivo Efficacy
| Parameter | Animal Model | Dose | Effect | Reference(s) |
| ED50 | Wild-type mice | ~23 mg/kg | Dose-dependent increase in urinary phosphate excretion | [3][4] |
| Phosphate Excretion | Wild-type mice | 500 mg/kg (single oral dose) | ~16-fold increase in urinary phosphate excretion | [5][7] |
| Wild-type mice | 100 mg/kg | ~6-fold increase in urinary phosphate excretion (3h period) | [9][10] | |
| Plasma Phosphate | Wild-type mice | 500 mg/kg | Reduction of ~6 mg/dL | [5][7] |
| 5/6 Nephrectomized Rats | 300 mg/kg (daily for 8 weeks) | ~15% lower than vehicle | [10] | |
| Fractional Excretion of Phosphate (FEIPi) | Wild-type mice | 500 mg/kg | ~17-fold increase | [9][10] |
| 5/6 Nephrectomized Rats | 300 mg/kg (daily for 8 weeks) | ~2.5-fold higher than vehicle | [10] | |
| Plasma PTH | C57BL/6J mice | 30 mg/kg | ~50% reduction after 3 hours | [10] |
| C57BL/6J mice | 300 mg/kg | ~65% lower than vehicle after 2 and 4 hours | [10] |
Experimental Protocols
In Vitro Phosphate Uptake Assay (Opossum Kidney Cells)
This protocol is based on methodologies described in studies utilizing opossum kidney (OK) cells, which endogenously express Npt2a.[3][4][9][10]
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Cell Culture: OK cells are cultured in appropriate media (e.g., DMEM/F-12) supplemented with fetal bovine serum and antibiotics, under standard cell culture conditions (37°C, 5% CO2). Cells are seeded into multi-well plates and grown to confluence.
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Inhibitor Incubation: Prior to the assay, cells are washed with a sodium-containing buffer. Subsequently, cells are incubated with varying concentrations of this compound or vehicle control for a defined period (e.g., 24 hours).[3][4] Both low- and high-phosphate media conditions can be tested.[3][4]
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Phosphate Uptake Measurement: The incubation medium is replaced with a solution containing radiolabeled phosphate (32P) and the respective inhibitor concentration.[7][9] After a short incubation period (e.g., 10-30 minutes), the uptake is stopped by rapidly washing the cells with ice-cold buffer.
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Data Analysis: Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter. The rate of phosphate uptake is calculated and normalized to the protein concentration of each well. Dose-response curves are generated to determine the IC50 value of this compound.
In Vivo Efficacy Studies in Rodents
The following protocol outlines a general procedure for assessing the in vivo effects of this compound in mice, based on published studies.[3][5][6][7]
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Animal Models: Wild-type mice (e.g., C57BL/6), Npt2a knockout mice (Npt2a-/-), and models of CKD (e.g., 5/6 nephrectomy in rats) are utilized.[3][5][6]
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Drug Administration: this compound is administered orally (e.g., via gavage) at various doses. A vehicle control group is included in each experiment.
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Sample Collection: Urine and blood samples are collected at baseline and at specified time points post-dosing (e.g., 2, 4, and 24 hours).[5] For urine collection, mice can be housed in metabolic cages.
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Biochemical Analysis: Plasma and urine samples are analyzed for phosphate, creatinine, calcium, and sodium concentrations using standard biochemical assays.[5] Plasma levels of parathyroid hormone (PTH) and fibroblast growth factor 23 (FGF23) may also be measured.[5][6]
-
Data Calculation and Analysis:
-
Fractional Excretion of Phosphate (FEIPi): Calculated using the formula: (Urine Phosphate x Plasma Creatinine) / (Plasma Phosphate x Urine Creatinine).[5]
-
Statistical analysis is performed to compare treatment groups with the vehicle control group.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound in the renal proximal tubule.
Caption: Hormonal regulation of Npt2a and points of signaling convergence.
Caption: A generalized workflow for the preclinical evaluation of Npt2a inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adooq.com [adooq.com]
- 3. This compound is a selective inhibitor of renal Pi transport: evidence from in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. JCI - Selective pharmacological inhibition of the sodium-dependent phosphate cotransporter NPT2a promotes phosphate excretion [jci.org]
- 6. Selective pharmacological inhibition of the sodium-dependent phosphate cotransporter NPT2a promotes phosphate excretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective pharmacological inhibition of the sodium-dependent phosphate cotransporter NPT2a promotes phosphate excretion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. portlandpress.com [portlandpress.com]
- 10. Npt2a as a target for treating hyperphosphatemia - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of PF-06869206 in Opossum Kidney (OK) Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro characterization of PF-06869206, a selective inhibitor of the renal sodium-phosphate cotransporter Npt2a, within the context of opossum kidney (OK) cells. This cell line is a well-established model for studying proximal tubule phosphate (B84403) transport. The following sections detail the quantitative effects of this compound, the experimental protocols used for its characterization, and the signaling pathways involved.
Quantitative Data Summary
The inhibitory effects of this compound on phosphate transport in OK cells have been quantified through various assays. The data below summarizes the key findings, providing a clear comparison of its potency and mechanism of action.
| Parameter | Value | Description |
| IC50 | ~1.4 µmol/L | The half-maximal inhibitory concentration for Na+-dependent phosphate uptake, indicating the potency of this compound.[1][2][3][4][5] |
| Maximum Inhibition | ~70% | The maximal reduction of Na+-dependent phosphate transport achieved with this compound at the highest tested concentrations.[6][7] |
| Km for Pi | ~2.4-fold increase | The change in the Michaelis-Menten constant for phosphate in the presence of this compound, suggesting a competitive mode of inhibition.[1][2][3][4][5] |
| Apparent Vmax | No significant change | The maximal velocity of phosphate transport remains largely unaffected by this compound, further supporting a competitive inhibition mechanism.[1][2][3][4][5] |
| Comparison with PFA | ~20% less potent | Compared to the non-selective Npt2 inhibitor phosphonoformic acid (PFA), this compound shows a slightly lower maximal inhibition of total phosphate uptake.[1][2][3][4] |
Experimental Protocols
The characterization of this compound in OK cells involved several key experimental procedures to determine its effect on phosphate transport and its mechanism of action.
Cell Culture and Treatment
Opossum kidney (OK) cells were cultured under standard conditions. For experimentation, cells were incubated with varying concentrations of this compound. Studies have shown that the dose-dependent inhibitory effects of the compound are present after 24 hours of incubation in both low- and high-phosphate media.[1][2]
Na+-Dependent Phosphate Uptake Assay
This assay is fundamental to assessing the inhibitory effect of this compound on the primary function of Npt2a.
-
Preparation: OK cells are washed with a sodium-free buffer to remove any residual phosphate and sodium.
-
Incubation: The cells are then incubated with a solution containing radioactive ³²P-labeled phosphate (³²Pi) and either a sodium-containing or a sodium-free buffer. This is performed in the presence of various concentrations of this compound or a vehicle control.
-
Measurement: After the incubation period, the cells are washed to remove extracellular ³²Pi. The intracellular ³²Pi is then quantified using a scintillation counter.
-
Analysis: The difference in ³²Pi uptake between the sodium-containing and sodium-free conditions represents the Na+-dependent phosphate uptake, which is primarily mediated by Npt2a and Npt2c in OK cells. The IC50 is determined by plotting the inhibition of Na+-dependent phosphate uptake against the concentration of this compound.
Michaelis-Menten Kinetics
To elucidate the mechanism of inhibition, Michaelis-Menten kinetics were determined.
-
Procedure: The Na+-dependent phosphate uptake assay is performed with varying concentrations of phosphate, both in the presence and absence of a fixed concentration of this compound.
-
Analysis: The data are then fitted to the Michaelis-Menten equation to determine the maximal velocity (Vmax) and the Michaelis constant (Km) for phosphate. A change in Km with no significant change in Vmax is indicative of competitive inhibition.
Parathyroid Hormone (PTH) Interaction Studies
The influence of PTH, a key regulator of renal phosphate transport, on the action of this compound was also investigated.
-
Procedure: OK cells were incubated with various concentrations of PTH (e.g., 0.01-1000 nmol/L) for a defined period (e.g., 4 hours).[8]
-
Measurement: Following PTH treatment, Na+-dependent phosphate uptake was measured.
-
Comparison: The results showed that higher concentrations of PTH decreased phosphate uptake to a level equivalent to the maximal inhibitory effect of this compound, suggesting that both act on the same pathway to reduce Npt2a-mediated transport.[1][2][3][4]
Signaling Pathways and Mechanisms of Action
The in vitro studies in OK cells have clarified the primary mechanism of action of this compound and its interaction with endogenous regulatory pathways.
Primary Mechanism: Competitive Inhibition of Npt2a
This compound acts as a selective, competitive inhibitor of the Npt2a sodium-phosphate cotransporter.[6] This means that this compound binds to the transporter in a way that prevents phosphate from binding, thereby blocking its reabsorption into the cell. The kinetic data, showing an increased Km for phosphate with no change in Vmax, strongly supports this mechanism.[1][2][3][4][5]
Caption: Competitive inhibition of the Npt2a transporter by this compound.
Interaction with the PTH Signaling Pathway
Parathyroid hormone (PTH) is a major physiological regulator of phosphate excretion. It acts to reduce the number of Npt2a transporters on the apical membrane of proximal tubule cells, thereby decreasing phosphate reabsorption. The observation that high concentrations of PTH can mimic the maximal inhibitory effect of this compound suggests that the primary mechanism of both is the reduction of Npt2a-mediated phosphate transport.[1][2][3][4]
Caption: Convergent inhibition of Npt2a-mediated phosphate transport by PTH and this compound.
Experimental Workflow for In Vitro Characterization
The logical flow of experiments to characterize a novel Npt2a inhibitor like this compound in OK cells is systematic, starting from a broad assessment of activity to a detailed mechanistic investigation.
Caption: Experimental workflow for the in vitro characterization of this compound in OK cells.
References
- 1. This compound is a selective inhibitor of renal Pi transport: evidence from in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. This compound is selective inhibitor of renal Pi transport: Evidence from in vitro and in vivo studies. | Semantic Scholar [semanticscholar.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. academic.oup.com [academic.oup.com]
- 6. This compound is a selective inhibitor of renal Pi transport: evidence from in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Npt2a as a target for treating hyperphosphatemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. genscript.com [genscript.com]
Unveiling the Pharmacokinetic Profile of PF-06869206: A Technical Guide for Researchers
An In-depth Analysis of the Pharmacokinetics and Oral Bioavailability of the NPT2a Inhibitor PF-06869206 in Rodent Models
This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and oral bioavailability of this compound, a selective inhibitor of the sodium-dependent phosphate (B84403) cotransporter NPT2a. The information herein is curated for researchers, scientists, and drug development professionals engaged in the study of phosphate homeostasis and related therapeutic interventions.
Introduction
This compound is a potent and selective small-molecule inhibitor of the renal sodium-phosphate cotransporter NPT2a, a key player in phosphate reabsorption in the proximal tubules. By targeting NPT2a, this compound promotes urinary phosphate excretion, thereby offering a promising therapeutic strategy for managing hyperphosphatemia, a condition associated with chronic kidney disease (CKD) and other disorders. Understanding the pharmacokinetic properties and oral bioavailability of this compound in preclinical rodent models is crucial for its continued development and translation to clinical applications. This guide summarizes the available data on this compound in rats and mice, detailing experimental methodologies and presenting key findings in a structured format.
Pharmacokinetic Profile
This compound has been reported to possess a favorable pharmacokinetic profile and good oral bioavailability in both mice and rats, supporting its suitability for in vivo pharmacological studies.[1] While specific quantitative values for parameters such as Cmax, Tmax, and AUC are not extensively detailed in the public domain, the available information provides valuable insights into its absorption, distribution, and elimination characteristics.
Pharmacokinetic Parameters in Rodents
The following table summarizes the known pharmacokinetic and pharmacodynamic parameters of this compound in mice and rats following oral administration. It is important to note that comprehensive quantitative data is limited.
| Parameter | Species | Dose | Vehicle | Key Findings |
| Oral Bioavailability | Mouse, Rat | Not Specified | Not Specified | Described as "good" and "favorable".[1] |
| Time to Maximal Effect (Tmax) | Mouse | 30 mg/kg | Not Specified | Maximal reduction in plasma phosphate observed 2 hours after administration.[2] |
| Half-life (t1/2) | Mouse | Not Specified | Not Specified | A half-life of 0.75 hours has been reported for a closely related compound. Supra-proportional increases in plasma concentrations at higher doses suggest potential saturation of clearance mechanisms. |
| ED50 (Urinary Phosphate Excretion) | Mouse | Not Specified | Not Specified | Approximately 21 mg/kg for increasing urinary phosphate excretion.[3] |
| Dose-dependent Plasma Phosphate Reduction | Mouse | 30 mg/kg | Not Specified | A 35% reduction in plasma phosphate was observed.[2] |
| Dose-dependent Plasma Phosphate Reduction | Rat (CKD model) | 300 mg/kg | 0.5% methylcellulose | A significant dose-dependent lowering of serum phosphate levels was observed.[1] |
Experimental Protocols
The following sections detail the methodologies employed in key in vivo studies to assess the pharmacokinetics and pharmacodynamics of this compound in rodents.
Animal Models
-
Mice: C57BL/6 wild-type mice are commonly used.[1] Studies have also utilized Npt2a knockout mice to confirm the selectivity of the compound.
-
Rats: Sprague Dawley rats, often with induced chronic kidney disease (e.g., 5/6 nephrectomy model), are used to evaluate the compound's efficacy in a disease-relevant setting.[1]
Compound Administration
This compound is typically administered to rodents via oral gavage.
-
Formulation: The compound is commonly suspended in a vehicle such as 0.5% methylcellulose.[1]
-
Dosing Volume: A standard dosing volume of 10 mL/kg is generally used.[1]
Sample Collection and Analysis
-
Blood Sampling: Blood samples are collected at various time points post-administration to determine plasma concentrations of this compound and relevant biomarkers (e.g., phosphate, parathyroid hormone).
-
Urine Collection: Animals are often housed in metabolic cages to facilitate the collection of urine for the analysis of phosphate and other electrolytes.[1]
-
Analytical Method: While specific details for this compound are not widely published, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard bioanalytical method for quantifying small molecules in biological matrices and would be the expected method for this compound.
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the typical experimental workflows for assessing the in vivo effects of this compound in rodents.
Caption: Experimental workflow for in vivo rodent studies of this compound.
Signaling Pathway and Mechanism of Action
The therapeutic effect of this compound is mediated through its direct inhibition of the NPT2a cotransporter in the renal proximal tubules. The following diagram illustrates this mechanism.
Caption: Mechanism of action of this compound on renal phosphate reabsorption.
Conclusion
This compound demonstrates a promising preclinical profile as an orally bioavailable inhibitor of NPT2a. The available data from rodent studies indicate its potential to effectively modulate phosphate homeostasis. While a more detailed quantitative characterization of its pharmacokinetic parameters would be beneficial, the existing findings provide a solid foundation for its further investigation. The experimental protocols and workflows outlined in this guide serve as a valuable resource for researchers designing and interpreting studies with this compound and other NPT2a inhibitors.
References
- 1. Selective pharmacological inhibition of the sodium-dependent phosphate cotransporter NPT2a promotes phosphate excretion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Npt2a as a target for treating hyperphosphatemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Npt2a Inhibition Causes Phosphaturia and Reduces Plasma Phosphate in Mice with Normal and Reduced Kidney Function - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Phosphaturic Effect of PF-06869206: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hyperphosphatemia, an excess of phosphate (B84403) in the blood, is a serious condition often associated with chronic kidney disease (CKD) and certain genetic disorders. It is a significant contributor to cardiovascular morbidity and mortality. Pharmacological intervention to promote urinary phosphate excretion presents a promising therapeutic strategy. This technical guide provides an in-depth overview of the preclinical investigations into PF-06869206, a selective inhibitor of the sodium-dependent phosphate cotransporter NPT2a. This document details the mechanism of action, summarizes key quantitative data from various rodent models, and provides comprehensive experimental protocols for the core assays used to evaluate the phosphaturic effect of this compound.
Introduction to this compound and its Target: NPT2a
Phosphate homeostasis is a tightly regulated process primarily controlled by the kidneys. The sodium-dependent phosphate cotransporter NPT2a (also known as NaPi2a or SLC34A1), located in the apical membrane of proximal renal tubules, is responsible for the reabsorption of 70-80% of filtered phosphate.[1] In conditions of phosphate overload, such as CKD, the capacity of the kidneys to excrete phosphate is diminished, leading to hyperphosphatemia.
This compound is a selective, orally bioavailable small-molecule inhibitor of NPT2a.[2][3] By specifically targeting and inhibiting NPT2a, this compound blocks the primary route of renal phosphate reabsorption, leading to increased urinary phosphate excretion (phosphaturia) and a subsequent reduction in plasma phosphate levels.[2][4] This targeted approach offers a potential therapeutic avenue for the management of hyperphosphatemia.
Mechanism of Action: Signaling Pathway of NPT2a Inhibition
This compound exerts its phosphaturic effect by directly inhibiting the function of the NPT2a transporter in the proximal tubules of the kidney. This inhibition leads to a cascade of physiological responses aimed at restoring phosphate homeostasis.
References
Unraveling the Off-Target Renal Effects of PF-06869206: A Technical Guide on Sodium and Calcium Excretion
For Immediate Release
This technical guide provides an in-depth analysis of the off-target effects of PF-06869206, a selective inhibitor of the renal sodium-phosphate cotransporter Npt2a, on sodium and calcium excretion. Tailored for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the underlying physiological pathways.
Core Findings: Off-Target Natriuresis and Calciuria
This compound is primarily designed to promote phosphate (B84403) excretion by inhibiting Npt2a in the renal proximal tubules. However, comprehensive studies have revealed that this compound also induces a dose-dependent increase in the urinary excretion of sodium (natriuresis) and calcium (calciuria), without altering their plasma concentrations.[1][2] These effects are considered off-target, as they are not directly mediated by the inhibition of Npt2a's primary function.
Quantitative Impact on Electrolyte Excretion
The administration of this compound leads to significant changes in urinary electrolyte composition. The table below summarizes the key quantitative findings from preclinical studies in rodent models.
| Parameter | Species/Model | Dose of this compound | Observation | Reference |
| Urinary Sodium (Na+) Excretion | Wild-Type Mice | Dose-dependent | Increased excretion | [1][3] |
| Npt2a-/- Mice | Dose-dependent | Increased excretion persists, indicating an Npt2a-independent mechanism | [3][4] | |
| Urinary Calcium (Ca2+) Excretion | Wild-Type Mice | 300 mg/kg | ~3 to 5-fold increase compared to vehicle | [1][4] |
| Wild-Type Mice | 300 mg/kg | 5-fold increase in fractional calcium excretion index (FEICa) 2 hours after dosing | [5] | |
| 5/6 Nephrectomized (CKD) Mice | Dose-dependent | Increased excretion | [1][4] | |
| Urinary Chloride (Cl-) Excretion | Wild-Type Mice | 300 mg/kg | ~5-fold increase compared to vehicle | [2] |
| Plasma Sodium (Na+) and Calcium (Ca2+) Levels | Wild-Type and CKD Mice | Various | No significant changes observed | [1][5][6] |
Elucidating the Mechanisms: Signaling Pathways and Off-Target Interactions
The natriuretic and calciuric effects of this compound stem from distinct off-target interactions within the nephron.
Off-Target Natriuresis: Inhibition of the Epithelial Sodium Channel (ENaC)
Studies have demonstrated that the increase in sodium excretion is not a consequence of Npt2a inhibition. In Npt2a knockout mice, this compound still induced a dose-dependent natriuresis.[3][4] Further investigation through electrophysiological studies on isolated cortical collecting ducts revealed that this compound directly inhibits the open probability of the epithelial sodium channel (ENaC) by approximately 85%.[1][4] This channel, located in the aldosterone-sensitive distal nephron, is crucial for fine-tuning sodium reabsorption. Its inhibition by this compound leads to increased sodium loss in the urine.
References
- 1. Sodium phosphate cotransporter 2a inhibitors: potential therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Npt2a as a target for treating hyperphosphatemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is a selective inhibitor of renal Pi transport: evidence from in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selective pharmacological inhibition of the sodium-dependent phosphate cotransporter NPT2a promotes phosphate excretion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI - Selective pharmacological inhibition of the sodium-dependent phosphate cotransporter NPT2a promotes phosphate excretion [jci.org]
The Impact of PF-06869206 on Parathyroid Hormone and FGF23 Levels: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
PF-06869206 is a selective inhibitor of the renal sodium-phosphate cotransporter NPT2a, a key player in phosphate (B84403) homeostasis.[1][2][3] By targeting NPT2a, this compound effectively increases urinary phosphate excretion, leading to a reduction in plasma phosphate levels.[1][3][4] This mechanism of action has significant implications for the regulation of two critical hormones involved in mineral metabolism: parathyroid hormone (PTH) and fibroblast growth factor 23 (FGF23). This technical guide provides an in-depth analysis of the effects of this compound on PTH and FGF23 levels, supported by quantitative data from preclinical studies and detailed experimental protocols.
Core Mechanism of Action
This compound competitively inhibits the NPT2a cotransporter located in the proximal renal tubules.[2][5] This transporter is responsible for approximately 70-80% of phosphate reabsorption from the glomerular filtrate.[2] Inhibition of NPT2a leads to a dose-dependent increase in fractional phosphate excretion (FEiPi) and a subsequent decrease in plasma phosphate concentrations.[2][3] The modulation of plasma phosphate directly influences the secretion of PTH and FGF23.
Impact on Parathyroid Hormone (PTH)
Acute administration of this compound has been consistently shown to reduce plasma PTH levels in various rodent models. This effect is primarily attributed to the lowering of plasma phosphate. However, the long-term effects on PTH in the context of chronic kidney disease (CKD) appear to be less pronounced.
Quantitative Data: PTH Levels
| Animal Model | Dosing Regimen | Time Point | Change in Plasma PTH | Reference |
| Wild-type Mice | Single dose (30 mg/kg) | 3 hours | ~50% reduction | [6] |
| Wild-type Mice | Single dose (300 mg/kg) | 2 and 4 hours | ~65% reduction | [6] |
| 5/6 Nephrectomized Mice | Single dose (100 mg/kg) | 3 hours | Significant reduction | [7] |
| 5/6 Nephrectomized Rats | Daily dose for 8 weeks | 8 weeks | No statistically significant effect | [1][3][4] |
Impact on Fibroblast Growth Factor 23 (FGF23)
The effect of this compound on FGF23 levels is notably different from its impact on PTH. Despite effectively lowering plasma phosphate, long-term studies have not demonstrated a significant reduction in plasma FGF23 levels. This suggests that other factors beyond plasma phosphate may play a more dominant role in regulating FGF23 in the setting of CKD. It is also worth noting that other NPT2a inhibitors, such as BAY-767, have been reported to reduce FGF23 levels, indicating potential compound-specific differences.[8][9]
Quantitative Data: FGF23 Levels
| Animal Model | Dosing Regimen | Time Point | Change in Plasma FGF23 | Reference |
| 5/6 Nephrectomized Rats | Daily dose for 8 weeks | 8 weeks | No statistically significant effect | [1][3][4] |
Signaling Pathways and Experimental Workflow
Caption: Signaling pathway of this compound's effect on phosphate homeostasis and hormonal regulation.
Experimental Protocols
In Vivo Rodent Studies (General Protocol)
A common experimental design to assess the in vivo efficacy of this compound involves the following steps:
-
Animal Models:
-
Wild-type mice (e.g., C57BL/6J) are used for initial efficacy and dose-ranging studies.
-
Genetically modified mice, such as Npt2a knockout, Fgf23 null, and Galnt3 null mice, are employed to investigate the specificity and mechanism of action.[1][3]
-
Surgically induced models of chronic kidney disease, such as the 5/6 nephrectomy model in rats or mice, are used to evaluate the compound's effects in a disease context.[1][7]
-
-
Drug Administration:
-
Sample Collection:
-
Blood samples are collected at baseline and at various time points post-dosing (e.g., 2, 4, 24 hours for acute studies; weekly or at termination for chronic studies) via methods like tail vein or cardiac puncture.
-
Urine is collected using metabolic cages to allow for the measurement of phosphate and creatinine (B1669602) excretion.
-
-
Biochemical Analysis:
-
Plasma and urine phosphate and creatinine levels are measured using commercially available assay kits.
-
Plasma PTH and FGF23 concentrations are determined using enzyme-linked immunosorbent assays (ELISAs).
-
Caption: General experimental workflow for in vivo studies of this compound.
In Vitro Cell-Based Assays
Opossum kidney (OK) cells, which endogenously express NPT2a, are a standard in vitro model to study the direct effects of inhibitors on phosphate transport.[2][5]
-
Cell Culture:
-
OK cells are cultured in appropriate media (e.g., DMEM/F-12) supplemented with fetal bovine serum and antibiotics.
-
-
Phosphate Uptake Assay:
-
Cells are seeded in multi-well plates and grown to confluence.
-
Prior to the assay, cells are incubated with varying concentrations of this compound or vehicle.
-
The uptake of radiolabeled phosphate (³²P or ³³P) is measured over a short period.
-
Non-specific uptake is determined in the presence of a high concentration of a non-selective inhibitor like phosphonoformic acid (PFA).[2]
-
-
Data Analysis:
-
The concentration of this compound that inhibits 50% of phosphate uptake (IC₅₀) is calculated to determine the compound's potency. The IC₅₀ for this compound in OK cells is approximately 1.4 µmol/L.[2]
-
Conclusion
This compound is a potent and selective inhibitor of NPT2a that effectively lowers plasma phosphate by increasing urinary phosphate excretion. This leads to an acute reduction in PTH levels. However, its effect on FGF23 in long-term CKD models is not significant, suggesting a more complex regulatory mechanism for this hormone in chronic disease states. The presented data and protocols provide a comprehensive foundation for researchers and drug development professionals working on novel therapies for hyperphosphatemia. Further investigation is warranted to fully elucidate the long-term hormonal effects of NPT2a inhibition in a clinical setting.
References
- 1. Selective pharmacological inhibition of the sodium-dependent phosphate cotransporter NPT2a promotes phosphate excretion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. JCI - Selective pharmacological inhibition of the sodium-dependent phosphate cotransporter NPT2a promotes phosphate excretion [jci.org]
- 4. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 5. This compound is a selective inhibitor of renal Pi transport: evidence from in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Sodium phosphate cotransporter 2a inhibitors: potential therapeutic uses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Npt2a as a target for treating hyperphosphatemia - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of a New Phosphate-Lowering Era: A Technical Deep Dive into the Discovery and Development of PF-06869206
For Immediate Release
In the landscape of therapeutic advancements for mineral and bone disorders, particularly those associated with chronic kidney disease (CKD-MBD), the selective inhibition of the renal sodium-phosphate cotransporter 2a (NaPi2a) has emerged as a promising strategy. This whitepaper provides an in-depth technical guide on the discovery and development of PF-06869206, a first-in-class, orally bioavailable, and selective inhibitor of NaPi2a. Developed by Pfizer, this compound represents a significant step forward in managing hyperphosphatemia, a condition linked to increased cardiovascular risk.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the quantitative data, experimental methodologies, and the intricate signaling pathways involved.
Unveiling this compound: From High-Throughput Screening to a Lead Candidate
The journey to this compound began with a high-throughput screening campaign to identify novel inhibitors of NaPi2a (also known as SLC34A1), a solute carrier transporter predominantly expressed in the apical membrane of the kidney proximal tubule.[1] NaPi2a is responsible for reabsorbing 70-80% of the phosphate (B84403) filtered by the glomerulus, making it a prime target for increasing urinary phosphate excretion.[3][4] The optimization of a screening hit led to the discovery of a series of selective NaPi2a inhibitors, with this compound (chemical name: (S)-3-chloro-7-[2-(hydroxymethyl)morpholino]-2-methyl-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile) emerging as a lead candidate due to its favorable in vitro potency and oral pharmacokinetic profile in rodents.[1][2][5]
Quantitative Pharmacology of this compound
The pharmacological effects of this compound have been extensively characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data, providing a clear comparison of its efficacy and physiological impact.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 (Na+-dependent Pi uptake) | Opossum Kidney (OK) cells | ~1.4 µmol/L | [3][5][6] |
| IC50 (Human NaPi2a) | HEK cells (transfected) | ~500 nmol/L | [7] |
| Inhibition of Pi uptake | Human proximal tubule cells (1 µM) | 32% (compound 6e, a close analog) | [1] |
| Mode of Inhibition | Opossum Kidney (OK) cells | Competitive | [5] |
| Effect on Michaelis-Menten kinetics (Km for Pi) | Opossum Kidney (OK) cells | ~2.4-fold increase | [4][5] |
| Effect on Michaelis-Menten kinetics (Vmax) | Opossum Kidney (OK) cells | No significant change | [4][5] |
Table 2: In Vivo Efficacy of this compound in Wild-Type Mice
| Parameter | Dose | Effect | Time Point | Reference |
| ED50 (Urinary Pi excretion) | ~23 mg/kg | Dose-dependent increase | 3 hours | [3][4] |
| Fractional Excretion of Phosphate Index (FEIPi) | 10 mg/kg | Statistically significant increase | 4 hours | [8] |
| FEIPi | 500 mg/kg | ~16-fold increase | 4 hours | [8] |
| Plasma Phosphate | 300 mg/kg | Significant reduction | 2-4 hours | [9] |
| Plasma Phosphate | 500 mg/kg | Reduction of ~6 mg/dL | 4 hours | [8] |
| Plasma PTH | 30 mg/kg | ~50% reduction | 3 hours | [9][10] |
| Plasma PTH | 300 mg/kg | ~65% reduction | 2-4 hours | [9][10] |
| Urinary Ca2+ Excretion | 300 mg/kg | 3 to 5-fold increase | 3 hours | [9][11] |
| Urinary Na+ and Cl- Excretion | 300 mg/kg | ~5-fold increase | Not specified | [7] |
Table 3: Pharmacokinetic Profile of this compound
| Species | Dose | Route | Half-life (t1/2) | Reference |
| Rat | 1 mg/kg | i.v. | 4.8 hours | [7] |
| Mouse | 5 mg/kg | Not specified | 0.75 hours | [7] |
Key Experimental Protocols
The characterization of this compound involved a range of sophisticated experimental methodologies. Below are detailed protocols for the key assays cited.
In Vitro Na+-dependent Phosphate Uptake Assay in Opossum Kidney (OK) Cells
-
Cell Culture: Opossum Kidney (OK) cells, which endogenously express NaPi2a, NaPi2c, Pit1, and Pit2, are cultured to confluence in appropriate media.[5][7]
-
Inhibitor Incubation: Cells are pre-incubated with varying concentrations of this compound or vehicle control for a specified period.
-
Phosphate Uptake: The media is replaced with a solution containing radiolabeled 32Pi. The uptake of 32Pi is measured over time.
-
Data Analysis: The rate of Na+-dependent phosphate uptake is calculated, and IC50 values are determined by fitting the dose-response data to a sigmoidal curve.
-
Michaelis-Menten Kinetics: The assay is performed with varying concentrations of phosphate in the presence or absence of this compound to determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax).[5]
In Vivo Efficacy Studies in Mice
-
Animal Models: Wild-type (C57BL/6), NaPi2a knockout (Npt2a-/-), NaPi2c knockout (Npt2c-/-), Fgf23 knockout (Fgf23-/-), and Galnt3 knockout (Galnt3-/-) mice are used to assess the efficacy and selectivity of this compound.[3][8]
-
Drug Administration: this compound is administered as a single oral dose (gavage) at various concentrations (e.g., 10, 50, 300, 500 mg/kg).[8]
-
Metabolic Cage Experiments: Following administration, mice are placed in metabolic cages for urine collection over a defined period (e.g., 3-4 hours).[3][8]
-
Sample Collection: Urine and blood samples are collected at specified time points post-dosing.
-
Biochemical Analysis: Urine and plasma/serum samples are analyzed for concentrations of phosphate, creatinine, calcium, sodium, and parathyroid hormone (PTH).
-
Data Calculation: The fractional excretion of phosphate index (FEIPi) is calculated to normalize urinary phosphate excretion to the filtered phosphate load.
Electrophysiological Studies on Epithelial Na+ Channel (ENaC)
-
Tissue Preparation: Cortical collecting ducts are acutely isolated and split-open from C57BL/6 mice.
-
Patch-Clamp Technique: Single-channel recordings are obtained using the patch-clamp technique to measure the open probability of the epithelial Na+ channel (ENaC).
-
Inhibitor Application: this compound is applied to the bath solution, and its effect on ENaC activity is recorded.
-
Data Analysis: The open probability of ENaC before and after the application of this compound is compared to determine the extent of inhibition.[9][11]
Signaling Pathways and Mechanisms of Action
The primary mechanism of action of this compound is the selective and competitive inhibition of NaPi2a in the renal proximal tubule. This leads to a cascade of physiological responses aimed at maintaining mineral homeostasis.
In vivo studies have confirmed the selectivity of this compound for NaPi2a, as its phosphaturic effect is completely absent in NaPi2a knockout mice.[3][8] Interestingly, this compound still induces a dose-dependent increase in urinary sodium excretion in these knockout mice, suggesting an off-target effect.[3] Further investigation has revealed that this compound acutely inhibits the open probability of the epithelial Na+ channel (ENaC) in the cortical collecting duct, providing a possible explanation for the observed natriuresis.[3][9]
The reduction in plasma phosphate levels following this compound administration leads to a subsequent decrease in plasma parathyroid hormone (PTH) levels.[9][10] This is a crucial downstream effect, as elevated PTH is a key contributor to the pathophysiology of CKD-MBD. However, the response of another important phosphaturic hormone, fibroblast growth factor 23 (FGF23), to NaPi2a inhibition appears to be more complex, with some studies showing no significant change in its levels.[8][9]
Conclusion and Future Directions
The discovery and development of this compound mark a pivotal achievement in the quest for novel therapies to manage hyperphosphatemia. Its high selectivity for NaPi2a and oral bioavailability make it a valuable tool for exploring the pharmacology of selective NaPi2a inhibition and a promising therapeutic candidate.[1][2] The comprehensive in vitro and in vivo data demonstrate its potent phosphaturic effects and its ability to modulate key hormones involved in phosphate homeostasis.
Further research will be essential to fully elucidate the long-term efficacy and safety of this compound, particularly in patient populations with chronic kidney disease. Understanding the clinical significance of its effects on FGF23 levels and the off-target natriuretic effect will also be critical. Nevertheless, this compound stands as a testament to the power of targeted drug discovery and offers new hope for patients burdened by the consequences of disordered mineral metabolism.
References
- 1. Discovery of Orally Bioavailable Selective Inhibitors of the Sodium-Phosphate Cotransporter NaPi2a (SLC34A1) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Orally Bioavailable Selective Inhibitors of the Sodium-Phosphate Cotransporter NaPi2a (SLC34A1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound is a selective inhibitor of renal Pi transport: evidence from in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. This compound is a selective inhibitor of renal Pi transport: evidence from in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. portlandpress.com [portlandpress.com]
- 8. Selective pharmacological inhibition of the sodium-dependent phosphate cotransporter NPT2a promotes phosphate excretion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sodium phosphate cotransporter 2a inhibitors: potential therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Npt2a as a target for treating hyperphosphatemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of PF-06869206 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06869206 is a potent and selective small-molecule inhibitor of the renal sodium-phosphate cotransporter Npt2a (also known as NaPi-IIa or SLC34A1). Npt2a is located in the apical membrane of renal proximal tubules and is responsible for the reabsorption of approximately 70-80% of filtered phosphate (B84403).[1][2] By inhibiting Npt2a, this compound promotes urinary phosphate excretion (phosphaturia), thereby reducing plasma phosphate levels.[3][4] This makes it a promising therapeutic agent for managing hyperphosphatemia, a condition associated with chronic kidney disease (CKD) and other disorders.[4][5] These application notes provide a detailed protocol for the in vivo administration of this compound in mouse models, based on published preclinical studies.
Mechanism of Action and Signaling Pathway
This compound competitively inhibits Npt2a, leading to a dose-dependent increase in urinary phosphate excretion.[2] The regulation of phosphate homeostasis is a complex process involving the interplay of parathyroid hormone (PTH) and fibroblast growth factor 23 (FGF23). Both PTH and FGF23 act to reduce Npt2a abundance in the proximal tubule membrane, thus increasing phosphate excretion.[6][7] Administration of this compound has been shown to acutely reduce plasma PTH levels.[5][6]
Experimental Protocols
Materials
-
This compound
-
Vehicle solution (e.g., 5% 1-methyl-2-pyrrolidinone, 95% polyethylene (B3416737) glycol 200, or as specified by the supplier/study)
-
Mouse models (e.g., C57BL/6J wild-type, Npt2a-/-, 5/6 nephrectomized models of CKD)[3][5][6]
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes (1 mL)
-
Metabolic cages for urine and feces collection
-
Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)
-
Analytical equipment for measuring plasma and urine phosphate, creatinine (B1669602), calcium, and PTH levels.
Procedure for Acute Administration by Oral Gavage
-
Animal Acclimatization: House mice in a controlled environment with a 12:12-h light-dark cycle and provide free access to standard rodent chow and water for at least one week before the experiment.[2]
-
Preparation of Dosing Solution:
-
On the day of the experiment, prepare the dosing solution of this compound in the chosen vehicle.
-
The concentration should be calculated based on the desired dose (mg/kg) and the average weight of the mice, ensuring a consistent gavage volume (e.g., 1% of body weight or a fixed volume like 10 mL/kg).
-
Ensure the compound is fully dissolved or forms a homogenous suspension.
-
-
Dosing:
-
Weigh each mouse immediately before dosing.
-
Administer the calculated volume of the this compound solution or vehicle control to each mouse via oral gavage.
-
Proper handling and restraint techniques are crucial to minimize stress and prevent injury.
-
-
Sample Collection:
-
Immediately after dosing, place the mice in individual metabolic cages for urine collection over a specified period (e.g., 3, 4, or 24 hours).[3][5]
-
Blood samples can be collected at various time points post-administration (e.g., 1, 2, 4, and 24 hours) to assess plasma parameters.[3][5] The maximal effect on plasma phosphate is typically observed 2-4 hours after dosing.[3]
-
-
Sample Processing and Analysis:
-
Centrifuge blood samples to separate plasma.
-
Measure phosphate and creatinine concentrations in both urine and plasma to calculate the fractional excretion of phosphate (FEIPi).
-
Analyze plasma for other relevant biomarkers such as PTH, FGF23, and calcium.
-
Data Presentation
The following tables summarize quantitative data from preclinical studies of this compound in various mouse models.
Table 1: Dose-Dependent Effects of a Single Oral Dose of this compound in Wild-Type (C57BL/6) Mice
| Dose (mg/kg) | Primary Effect | Time Point | Reference |
| ~21 | ED50 for ~6-fold increase in urinary Pi excretion | 3 hours | [6] |
| ~23 | ED50 for dose-dependent increase in urinary Pi excretion | Not Specified | [1][2][8] |
| 30 | ~31-35% reduction in plasma Pi | 2 hours | [2][5] |
| 30 | ~50% reduction in plasma PTH | 3 hours | [5][6] |
| 100 | ~6-fold increase in urinary Pi excretion | 3 hours | [5] |
| 300 | ~65% reduction in plasma PTH | 2-4 hours | [6] |
| 300 | ~5-fold increase in urinary Ca2+ excretion | Not Specified | [9] |
| 500 | ~17-fold increase in fractional excretion index of Pi | 4 hours | [3][6] |
Table 2: Effects of this compound in Different Mouse Models
| Mouse Model | Dose (mg/kg) | Primary Effect | Time Point | Reference |
| Npt2a-/- | Up to 300 | No increase in urinary Pi excretion, no decrease in plasma Pi | Not Specified | [1][2][3] |
| Npt2c-/- | 300 | ~2.9-fold increase in FEIPi; ~33% reduction in plasma Pi | 2-4 hours | [3][6] |
| Fgf23-/- | 200 | ~9.1-fold increase in FEIPi; ~20% reduction in plasma Pi | 4 hours | [3][10] |
| Galnt3-/- | 300 | Significant increase in FEIPi; ~21% reduction in plasma Pi | 2-4 hours | [3][10] |
| 5/6 Nephrectomy (CKD model) | 100 | ~2-fold increase in urinary Pi excretion; ~35% reduction in plasma Pi | 3 hours | [6][11] |
Off-Target Effects and Other Considerations
-
Natriuresis and Calciuria: this compound has been observed to cause a dose-dependent increase in urinary sodium (Na+), chloride (Cl-), and calcium (Ca2+) excretion.[6][9] The natriuretic effect may be mediated by an off-target inhibition of the epithelial Na+ channel (ENaC).[1][2][12]
-
Specificity: The lack of a phosphaturic effect in Npt2a knockout mice confirms the high selectivity of this compound for its intended target.[1][2][3]
-
Chronic Dosing: In a rat model of CKD, once-daily administration of this compound for 8 weeks resulted in a sustained increase in urinary phosphate excretion and a reduction in plasma phosphate levels.[3][4]
These protocols and data provide a comprehensive guide for researchers planning in vivo studies with this compound in mouse models. Adherence to established methodologies and careful consideration of the compound's pharmacological profile are essential for obtaining robust and reproducible results.
References
- 1. This compound is a selective inhibitor of renal Pi transport: evidence from in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound is a selective inhibitor of renal Pi transport: evidence from in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective pharmacological inhibition of the sodium-dependent phosphate cotransporter NPT2a promotes phosphate excretion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective pharmacological inhibition of the sodium-dependent phosphate cotransporter NPT2a promotes phosphate excretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Npt2a as a target for treating hyperphosphatemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sodium phosphate cotransporter 2a inhibitors: potential therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RGS14 regulates PTH- and FGF23-sensitive NPT2A-mediated renal phosphate uptake via binding to the NHERF1 scaffolding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. genscript.com [genscript.com]
- 9. researchgate.net [researchgate.net]
- 10. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 11. researchgate.net [researchgate.net]
- 12. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols: Determining the Effective Dose of PF-06869206 for Inducing Phosphaturia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and determining the effective dose of PF-06869206 for inducing phosphaturia. This document summarizes key quantitative data from preclinical studies and provides detailed experimental protocols for replication and further investigation.
Introduction
This compound is a selective inhibitor of the renal sodium-phosphate cotransporter NPT2a (SLC34A1), which is responsible for 70-80% of phosphate (B84403) reabsorption in the proximal tubules of the kidneys.[1] By inhibiting NPT2a, this compound promotes the urinary excretion of phosphate (phosphaturia), leading to a reduction in plasma phosphate levels.[2][3] This makes it a promising therapeutic agent for managing hyperphosphatemia, a condition commonly associated with chronic kidney disease (CKD) and other disorders.[3][4][5]
Mechanism of Action
This compound selectively targets and inhibits the NPT2a cotransporter located on the apical membrane of renal proximal tubule cells. This inhibition is competitive and dose-dependent, leading to a significant increase in the fractional excretion of phosphate.[6][7] The resulting phosphaturic effect lowers plasma phosphate concentrations.[2][3] Studies have also shown that acute administration of this compound can lead to reductions in plasma parathyroid hormone (PTH) levels.[8][9]
Figure 1: Mechanism of action of this compound in the renal proximal tubule.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on phosphaturia and plasma phosphate levels in various preclinical models.
Table 1: In Vitro Inhibition of Phosphate Uptake
| Cell Line | Parameter | Value | Reference |
| Opossum Kidney (OK) cells | IC50 | ~1 µmol/L | [7] |
| Opossum Kidney (OK) cells | Max Inhibition | ~70% at 100 µmol/L | [7][8] |
| Rat proximal tubule cells | Max Inhibition | ~55% at 30 µmol/L | [7] |
Table 2: Acute Phosphaturic Effect in Wild-Type (WT) Mice
| Strain | Dose (mg/kg) | Fold Increase in Urinary Pi Excretion (vs. Vehicle) | Time Point | Reference |
| C57BL/6J | 100 | ~6-fold | 3 hours | [7][8] |
| C57BL/6 | 500 | ~17-fold (FEIPi) | 4 hours | [7][8] |
| C57BL/6 | 500 | ~16-fold | 4 hours | [2][3] |
| Median Effective Dose (ED50) | ~21-23 mg/kg | [1][7][8] |
FEIPi: Fractional Excretion Index of Phosphate
Table 3: Effect on Plasma Phosphate in WT Mice
| Strain | Dose (mg/kg) | Reduction in Plasma Pi | Time Point | Reference |
| WT Mice | 30 | ~35% (max reduction) | 2 hours | [8] |
| C57BL/6 | 500 | ~6 mg/dL | 4 hours | [2][3] |
Table 4: Efficacy in Disease Models
| Model | Dose (mg/kg) | Effect on Phosphate Excretion (FEIPi) | Effect on Plasma Phosphate | Reference |
| 5/6 Nephrectomy (Nx) Mice | 100 | ~2-fold increase (vs. ~10-fold in sham) | Significant reduction | [8][10] |
| 5/6 Nephrectomy (Nx) Rats | 300 | 8.8-fold increase | Reduction from 6.5 to 4.9 mg/dL | [11] |
| Fgf23-/- Mice | 200 | 9.1-fold increase | Reduction of ~3 mg/dL | [2][11] |
| Galnt3-/- Mice | 300 | ~2-fold increase | 21.4% reduction | [2][11] |
Experimental Protocols
The following protocols are designed to assess the phosphaturic effects of this compound in a rodent model.
Animal Models
-
Species: Male C57BL/6 mice (8-12 weeks old) or Sprague Dawley rats (200-250 g).
-
Housing: Animals should be housed in a temperature- and light-controlled environment with ad libitum access to standard chow and water. Acclimatize animals for at least one week before experimentation.
-
Ethics: All animal procedures must be approved by and conducted in accordance with the institution's Animal Care and Use Committee guidelines.
Compound Preparation and Administration
-
Formulation: this compound can be formulated in a vehicle such as 0.5% methylcellulose (B11928114) in water. Prepare fresh on the day of the experiment.
-
Dosing: Administer this compound or vehicle via oral gavage. Dose volumes should be appropriate for the animal's weight (e.g., 5-10 mL/kg for rats, 10 mL/kg for mice).
-
Dose Range: Based on published data, a dose range of 10 mg/kg to 300 mg/kg is recommended for dose-response studies in rodents.[2][11]
Acute Phosphaturia Study Protocol
This protocol outlines a typical single-dose experiment to measure the acute effects on urinary phosphate excretion.
-
Acclimatization: Place animals in individual metabolic cages for at least 24 hours before the study to acclimate.
-
Baseline (Time 0): Empty the animals' bladders by gentle suprapubic pressure or by eliciting reflex urination.[9] Collect this urine sample if a baseline measurement is desired. Record the animal's body weight.
-
Dosing: Administer the predetermined dose of this compound or vehicle via oral gavage.
-
Urine Collection: Place animals back into the metabolic cages without access to food or water to ensure accurate urine collection.[9] Collect urine over a defined period, typically 3-4 hours.[2][7][8]
-
Sample Processing: At the end of the collection period, record the total urine volume. Centrifuge the urine samples to remove any debris and store the supernatant at -80°C until analysis.
-
Blood Collection: Immediately after the urine collection period, collect blood via a suitable method (e.g., cardiac puncture under anesthesia, tail vein). Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA) for plasma separation.
-
Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.
Figure 2: Experimental workflow for an acute phosphaturia study.
Biochemical Analysis
-
Phosphate Measurement: Measure phosphate concentrations in urine and plasma using a commercially available colorimetric assay kit (e.g., based on the phosphomolybdate method).
-
Creatinine (B1669602) Measurement: Measure creatinine concentrations in urine and plasma to normalize urinary excretion data. This is crucial for calculating the fractional excretion of phosphate.
-
Calculations:
-
Total Urinary Phosphate Excretion: Urine Phosphate Concentration × Total Urine Volume
-
Fractional Excretion of Phosphate (FEPi): (Urine Phosphate × Plasma Creatinine) / (Plasma Phosphate × Urine Creatinine) × 100
-
Off-Target Effects
It is important to note that in addition to its phosphaturic effect, this compound has been observed to dose-dependently increase the urinary excretion of sodium (Na+), chloride (Cl-), and calcium (Ca2+) without affecting their plasma levels.[8][10] The mechanism for the increased calciuria may be related to inhibition of Ca2+ reabsorption in the proximal or distal tubules.[8][10]
Conclusion
This compound is a potent and selective inhibitor of NPT2a that effectively induces phosphaturia in a dose-dependent manner. The provided data and protocols offer a solid foundation for researchers to design and execute studies to further investigate the therapeutic potential of this compound. For initial in vivo studies in mice, an effective dose (ED50) is approximately 21-23 mg/kg, with higher doses (100-500 mg/kg) eliciting a more robust response. These application notes should facilitate the standardized assessment of this compound and similar NPT2a inhibitors in a research setting.
References
- 1. This compound is a selective inhibitor of renal Pi transport: evidence from in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective pharmacological inhibition of the sodium-dependent phosphate cotransporter NPT2a promotes phosphate excretion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI - Selective pharmacological inhibition of the sodium-dependent phosphate cotransporter NPT2a promotes phosphate excretion [jci.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. JCI - Selective pharmacological inhibition of the sodium-dependent phosphate cotransporter NPT2a promotes phosphate excretion [jci.org]
- 6. This compound is a selective inhibitor of renal Pi transport: evidence from in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. Sodium phosphate cotransporter 2a inhibitors: potential therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological Npt2a Inhibition Causes Phosphaturia and Reduces Plasma Phosphate in Mice with Normal and Reduced Kidney Function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
Measuring Changes in Plasma Phosphate After PF-06869206 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06869206 is a selective small-molecule inhibitor of the sodium-dependent phosphate (B84403) cotransporter NPT2a (SLC34A1), which is primarily responsible for phosphate reabsorption in the renal proximal tubules.[1][2][3] Pharmacological inhibition of NPT2a by this compound leads to a dose-dependent increase in urinary phosphate excretion, consequently lowering plasma phosphate concentrations.[1][2][4][5] This makes this compound a promising therapeutic agent for managing hyperphosphatemia, a condition often associated with chronic kidney disease (CKD) and certain genetic disorders.[2][6][7]
These application notes provide detailed protocols for measuring the expected changes in plasma phosphate levels following treatment with this compound in a research setting. The document outlines procedures for sample collection, processing, and analysis using a common colorimetric assay. Additionally, it includes a summary of expected quantitative changes based on preclinical data and visual representations of the relevant biological pathway and experimental workflow.
Mechanism of Action of this compound
This compound selectively targets and inhibits the NPT2a cotransporter located on the apical membrane of proximal renal tubule cells. This inhibition prevents the reabsorption of phosphate from the glomerular filtrate back into the bloodstream, leading to increased urinary phosphate excretion (phosphaturia) and a reduction in plasma phosphate levels.[1][2][3] Studies have shown that this compound is effective in wild-type mice and rat models of CKD.[1][2] Notably, long-term administration has not been found to significantly alter plasma levels of fibroblast growth factor 23 (FGF23) or parathyroid hormone (PTH), key regulators of phosphate homeostasis.[1][2][4]
Below is a diagram illustrating the signaling pathway of phosphate homeostasis and the point of intervention for this compound.
Experimental Protocols
Animal Studies and Dosing
The following protocol is a general guideline based on preclinical studies in rodents. Doses and timelines should be optimized for the specific animal model and research question.
Materials:
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose)
-
Oral gavage needles
-
Metabolic cages for urine collection
-
Blood collection supplies (e.g., EDTA or heparin-coated tubes)
Procedure:
-
Acclimate animals to the experimental conditions.
-
House animals in metabolic cages for the duration of the study to allow for accurate urine collection.
-
Administer this compound or vehicle via oral gavage. Doses in rodent studies have ranged from 10 mg/kg to 500 mg/kg.[1]
-
Collect blood and urine samples at baseline (pre-dose) and at various time points post-dose. Peak effects on plasma phosphate have been observed 2-4 hours after administration.[1][4]
Plasma Sample Collection and Processing
Materials:
-
Blood collection tubes (e.g., EDTA or lithium heparin)
-
Centrifuge
-
Pipettes and sterile, nuclease-free microcentrifuge tubes
-
-80°C freezer
Procedure:
-
Collect whole blood from animals at the specified time points into appropriate anticoagulant tubes.
-
Centrifuge the blood samples at 1,500-2,000 x g for 15 minutes at 4°C to separate the plasma.
-
Carefully aspirate the supernatant (plasma) without disturbing the buffy coat or red blood cells.
-
Aliquot the plasma into pre-labeled cryovials.
-
Store the plasma samples at -80°C until analysis. Avoid repeated freeze-thaw cycles.
Plasma Phosphate Measurement: Colorimetric Malachite Green Assay
This protocol is based on the principle that inorganic phosphate reacts with a molybdate (B1676688) solution to form a phosphomolybdate complex. The subsequent addition of a reducing agent or the formation of a complex with a dye like malachite green results in a colored product that can be quantified spectrophotometrically.[8][9][10]
Materials:
-
Commercially available phosphate colorimetric assay kit (e.g., based on the malachite green method)
-
Phosphate standards
-
Microplate reader capable of measuring absorbance at ~650 nm
-
96-well microplates
-
Deionized water
-
Precision pipettes
Procedure:
-
Reagent Preparation: Prepare the reagents and phosphate standards according to the manufacturer's instructions provided with the assay kit.
-
Sample Preparation: Thaw the plasma samples on ice. If necessary, dilute the samples with deionized water to ensure the phosphate concentration falls within the linear range of the standard curve.[10]
-
Standard Curve: Pipette the prepared phosphate standards into a 96-well plate in duplicate or triplicate.
-
Samples: Pipette the plasma samples (and diluted samples, if applicable) into the 96-well plate in duplicate or triplicate.
-
Assay Reaction: Add the colorimetric reagent to all wells containing standards and samples.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (typically 10-30 minutes).[11]
-
Measurement: Measure the absorbance of each well at the recommended wavelength (e.g., 650 nm) using a microplate reader.[11]
-
Calculation: Subtract the absorbance of the blank from all readings. Plot the standard curve (absorbance vs. phosphate concentration). Determine the phosphate concentration of the samples by interpolating their absorbance values from the standard curve.
Data Presentation
The following tables summarize the expected quantitative changes in plasma phosphate and fractional excretion of phosphate index (FEIPi) based on published preclinical data for this compound.
Table 1: Acute Dose-Dependent Effects of this compound in C57BL/6 Mice (4 hours post-dose)
| Dose (mg/kg) | Mean Serum Phosphate (mg/dL) | % Change from Vehicle | Mean FEIPi (%) | Fold Change from Vehicle |
| Vehicle | ~8.5 | - | ~10 | - |
| 10 | ~7.5 | ~ -12% | ~55 | ~5.5 |
| 50 | ~6.5 | ~ -24% | ~70 | ~7.0 |
| 300 | ~5.5 | ~ -35% | ~80 | ~8.0 |
| 500 | ~5.0 | ~ -41% | ~85 | ~8.5 |
| Data are approximate values derived from graphical representations in Clerin et al., JCI 2020.[1] |
Table 2: Effects of a Single Dose of this compound (200 mg/kg) in Fgf23-/- Mice (4 hours post-dose)
| Treatment | Mean Plasma Phosphate (mg/dL) | % Reduction from Vehicle | Mean FEIPi (%) | Fold Increase from Vehicle |
| Vehicle | 14.9 ± 1.0 | - | 17.4 ± 6.8 | - |
| This compound | 11.9 ± 0.4 | 20.1% | 158.1 ± 35.0 | 9.1 |
| Data from Clerin et al., JCI 2020.[1] |
Conclusion
The protocols and data presented provide a comprehensive guide for researchers investigating the pharmacodynamic effects of this compound on plasma phosphate levels. Accurate and consistent measurement of these changes is crucial for understanding the therapeutic potential of this NPT2a inhibitor. The use of validated colorimetric assays, coupled with appropriate sample handling and a well-designed experimental workflow, will ensure the generation of reliable and reproducible data.
References
- 1. Selective pharmacological inhibition of the sodium-dependent phosphate cotransporter NPT2a promotes phosphate excretion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective pharmacological inhibition of the sodium-dependent phosphate cotransporter NPT2a promotes phosphate excretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 5. researchgate.net [researchgate.net]
- 6. portlandpress.com [portlandpress.com]
- 7. Npt2a as a target for treating hyperphosphatemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. Phosphorus (Pi) Colorimetric Assay Kit (Phospho Molybdate Method) - Elabscience® [elabscience.com]
- 10. msesupplies.com [msesupplies.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Assessing PF-06869206 Efficacy in a Rat Model of Chronic Kidney Disease (CKD)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic Kidney Disease (CKD) is a progressive condition characterized by a gradual loss of kidney function over time. A key complication of advanced CKD is hyperphosphatemia, an electrolyte disorder in which there are abnormally elevated levels of phosphate (B84403) in the blood. PF-06869206 is a selective inhibitor of the sodium-dependent phosphate cotransporter 2a (NPT2a), which is responsible for the majority of phosphate reabsorption in the renal proximal tubules.[1][2][3] By inhibiting NPT2a, this compound promotes urinary phosphate excretion, thereby lowering plasma phosphate levels.[4][5] This document provides detailed application notes and protocols for designing and conducting preclinical studies to evaluate the efficacy of this compound in established rat models of CKD.
Rationale for Animal Model Selection
Two of the most widely used and well-characterized rat models of CKD are the 5/6 nephrectomy (subtotal nephrectomy) and the adenine-induced nephropathy models. Both models mimic key aspects of human CKD, including progressive decline in renal function and development of fibrosis.
-
5/6 Nephrectomy Model: This surgical model induces a reduction in renal mass, leading to glomerular hyperfiltration, hypertension, and progressive glomerulosclerosis and tubulointerstitial fibrosis.[4] It is a well-established model for studying the progression of CKD and evaluating therapeutic interventions.
-
Adenine-Induced Nephropathy Model: This is a non-surgical, dietary model where the administration of adenine (B156593) leads to the formation of 2,8-dihydroxyadenine (B126177) crystals in the renal tubules, causing tubular obstruction, inflammation, and subsequent fibrosis.[6][7] This model is known for its reproducibility and the ability to induce different stages of CKD by varying the dose and duration of adenine administration.[7]
Data Presentation: Efficacy of this compound in a Rat CKD Model
The following tables summarize the expected quantitative data from a study assessing the efficacy of this compound in a 5/6 nephrectomy rat model of CKD. The data is based on published preclinical studies.[4]
Table 1: Effect of Acute this compound Administration on Renal Phosphate Handling in 5/6 Nephrectomy Rats [4]
| Treatment Group | Dose (mg/kg) | Fractional Excretion of Phosphate (FEPi) (%) | Serum Phosphate (mg/dL) |
| Vehicle | 0 | 3.1 ± 0.7 | 6.5 ± 0.2 |
| This compound | 10 | Increased vs. Vehicle | Decreased vs. Vehicle |
| This compound | 30 | Increased vs. Vehicle | Decreased vs. Vehicle |
| This compound | 50 | Increased vs. Vehicle | Decreased vs. Vehicle |
| This compound | 100 | Increased vs. Vehicle | Decreased vs. Vehicle |
| This compound | 300 | 26.7 ± 1.7 | 4.9 ± 0.2 |
Data are presented as mean ± SEM. Data derived from studies in Sprague Dawley rats with CKD induced by 5/6 nephrectomy, 4 hours after a single oral dose.
Table 2: Key Efficacy Endpoints for Chronic this compound Administration in a Rat CKD Model
| Parameter | Vehicle Control | This compound (300 mg/kg/day) | Expected Outcome |
| Serum Creatinine (mg/dL) | Elevated | No significant change | No significant impact on GFR |
| Blood Urea (B33335) Nitrogen (BUN) (mg/dL) | Elevated | No significant change | No significant impact on GFR |
| Urinary Protein Excretion (mg/24h) | Elevated | Variable | Potential for reduction |
| Fractional Excretion of Phosphate (FEPi) (%) | Baseline | Sustained Increase | Consistent target engagement |
| Plasma Phosphate (mg/dL) | Elevated | Sustained Reduction | Primary efficacy endpoint |
| Plasma PTH (pg/mL) | Elevated | No significant change in long-term studies | Variable, acute reduction may be observed |
| Kidney Fibrosis (% Area) | Increased | Reduction | Anti-fibrotic potential |
Experimental Protocols
I. Induction of Chronic Kidney Disease in Rats
A. 5/6 Nephrectomy Model
This protocol describes a two-stage surgical procedure to induce CKD in rats.[8]
-
Animal Preparation: Use male Sprague Dawley rats (250-300g). Anesthetize the rat using isoflurane (B1672236) or a ketamine/xylazine cocktail. Shave and disinfect the surgical area.
-
First Stage Surgery (Right Nephrectomy):
-
Make a dorsal skin incision and locate the right kidney.
-
Carefully dissect the kidney from the surrounding adrenal gland and fat.
-
Ligate the renal artery, vein, and ureter with surgical silk.
-
Remove the right kidney.
-
Close the muscle and skin layers with sutures.
-
Administer analgesics and allow the animal to recover for one week.
-
-
Second Stage Surgery (Left Kidney Infarction):
-
Anesthetize the rat and expose the left kidney through a flank incision.
-
Ligate two of the three branches of the left renal artery to induce infarction of approximately 2/3 of the kidney mass.
-
Ensure hemostasis before closing the incision.
-
Close the muscle and skin layers with sutures.
-
Administer analgesics and monitor the animal's recovery.
-
-
Post-operative Care: House rats individually and provide soft bedding. Monitor for signs of pain or infection. Allow 4-8 weeks for the development of stable CKD before initiating treatment.
B. Adenine-Induced Nephropathy Model
This protocol describes the induction of CKD through dietary adenine administration.[6][7]
-
Animal Preparation: Use male Wistar or Sprague Dawley rats (200-250g).
-
Diet Preparation: Prepare a customized diet containing 0.75% (w/w) adenine for induction of severe CKD or 0.25% (w/w) for a more slowly progressive model.[6][7]
-
Induction Phase:
-
Provide rats with the adenine-containing diet and water ad libitum for 2-4 weeks.
-
Monitor body weight and food intake regularly.
-
-
Maintenance Phase: After the induction phase, switch the rats back to a standard chow diet. The renal injury will progress over the following weeks. Allow 2-4 weeks for the stabilization of CKD before starting treatment.
II. Administration of this compound
-
Formulation: Prepare this compound in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose (B11928114) in water).
-
Dosing: Administer this compound by oral gavage once daily at the desired doses (e.g., 10, 30, 100, 300 mg/kg).
-
Treatment Duration: Treat the animals for a period of 4-8 weeks to assess the chronic effects of the compound on CKD progression.
III. Efficacy Assessment
A. Blood and Urine Collection and Analysis
-
Blood Collection: Collect blood samples via tail vein or saphenous vein at baseline and at regular intervals throughout the study. At the end of the study, collect a terminal blood sample via cardiac puncture.
-
Urine Collection: House rats in metabolic cages for 24-hour urine collection at baseline and at the end of the study.
-
Biochemical Analysis:
-
Serum/Plasma: Measure creatinine, blood urea nitrogen (BUN), phosphate, calcium, and parathyroid hormone (PTH) using commercially available assay kits.
-
Urine: Measure creatinine, phosphate, and total protein or albumin. Calculate the fractional excretion of phosphate (FEPi) and the urine protein-to-creatinine ratio (UPCR).
-
B. Histological Analysis of Kidney Fibrosis
-
Tissue Processing: At the end of the study, perfuse the kidneys with saline followed by 10% neutral buffered formalin. Embed the kidneys in paraffin (B1166041) and cut 4-5 µm sections.
-
Masson's Trichrome Staining:
-
Deparaffinize and rehydrate tissue sections.
-
Stain with Weigert's iron hematoxylin (B73222) for 10 minutes.
-
Stain with Biebrich scarlet-acid fuchsin for 5 minutes.
-
Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.
-
Stain with aniline (B41778) blue for 5 minutes.
-
Dehydrate and mount.
-
Result: Collagen will be stained blue, nuclei black, and cytoplasm red.
-
-
Sirius Red Staining:
-
Deparaffinize and rehydrate tissue sections.
-
Stain in Picro-Sirius Red solution for 60 minutes.
-
Wash in two changes of acidified water.
-
Dehydrate and mount.
-
Result: Collagen fibers will be stained red.
-
-
Quantification: Capture images of the stained sections and quantify the fibrotic area using image analysis software.
C. Biomarker Analysis
Analyze plasma and urine for biomarkers of tubular injury (e.g., KIM-1, NGAL), inflammation (e.g., MCP-1, TNF-α), and fibrosis (e.g., TGF-β1).[9][10][11][12][13][14][15][16]
Mandatory Visualizations
Caption: Signaling pathway of this compound in a CKD context.
Caption: Experimental workflow for assessing this compound efficacy.
References
- 1. Serum and urine markers of collagen degradation reflect renal fibrosis in experimental kidney diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. This compound is a selective inhibitor of renal Pi transport: evidence from in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective pharmacological inhibition of the sodium-dependent phosphate cotransporter NPT2a promotes phosphate excretion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Npt2a Inhibition Causes Phosphaturia and Reduces Plasma Phosphate in Mice with Normal and Reduced Kidney Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel approach to adenine-induced chronic kidney disease associated anemia in rodents | PLOS One [journals.plos.org]
- 7. Adenine-induced chronic kidney disease in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Urinary Biomarkers of Renal Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Urinary biomarkers track the progression of nephropathy in hypertensive and obese rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tubulointerstitial Biomarkers for Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A Review of Specific Biomarkers of Chronic Renal Injury and Their Potential Application in Nonclinical Safety Assessment Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Targeting Inflammatory Imbalance in Chronic Kidney Disease: Focus on Anti-Inflammatory and Resolution Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Note: Cellular Assays for Quantifying PF-06869206-Mediated Inhibition of Phosphate Uptake
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols and application notes for conducting cell-based assays to evaluate the inhibitory activity of PF-06869206 on phosphate (B84403) uptake. This compound is an orally bioavailable small molecule that selectively inhibits the sodium-phosphate cotransporter NaPi2a (SLC34A1), a key protein responsible for phosphate reabsorption in the renal proximal tubules.[1][2][3][4] Inadequate phosphate excretion can lead to hyperphosphatemia, a condition associated with severe health risks, particularly in patients with chronic kidney disease (CKD).[3][4] Therefore, pharmacological inhibition of NaPi2a is a promising therapeutic strategy.[4][5] The following protocols describe two primary methods for quantifying the inhibition of phosphate transport in cell culture: a radioactive assay using 32P-orthophosphate and a non-radioactive colorimetric assay. These methods are essential for determining the potency (e.g., IC50) of this compound and similar compounds in a cellular context.
Mechanism of Action: this compound
The NaPi2a cotransporter, predominantly expressed on the apical membrane of renal proximal tubular cells, facilitates the reabsorption of inorganic phosphate (Pi) from the filtrate back into the bloodstream, a process coupled with sodium (Na+) transport.[3][4] this compound acts as a competitive inhibitor of NaPi2a, blocking this transport channel and thereby promoting the urinary excretion of phosphate.[3][6]
Inhibitory Activity Data
This compound has demonstrated potent and selective inhibition of NaPi2a across various in vitro models. The half-maximal inhibitory concentration (IC50) varies depending on the species and the cell system used.
| Target/System | Cell Type | IC50 Value | Notes | Reference |
| Human NaPi2a | HEK293 (stably expressing) | 380 nM (0.38 µM) | Selective over NaPi2b, NaPi2c, PiT-1, and PiT2 (>25 µM). | [1][2][7] |
| Rat NaPi2a | HEK293 (stably expressing) | 0.40 µM | Comparable potency to human isoform. | [1][7] |
| Mouse NaPi2a | HEK293 (stably expressing) | 0.54 µM | Comparable potency to human isoform. | [1][7] |
| Endogenous NaPi2a | Opossum Kidney (OK) Cells | ~1.4 µM | Dose-dependent reduction of Na+-dependent phosphate uptake. | [3][6] |
| Endogenous NaPi2a | Primary Rat Proximal Tubule Cells | ~55% inhibition at 30 µM | Significant, concentration-dependent reduction of 32P uptake. | [4][8][9] |
| Endogenous NaPi2a | Primary Human Proximal Tubule Cells | ~32% inhibition at 1 µM | Dose-dependent inhibition of phosphate transport. | [7] |
Protocol 1: Radioactive Phosphate Uptake Assay
This is the most direct and widely cited method for measuring the inhibition of phosphate transport. It relies on the use of radioactive 32P-labeled orthophosphate to quantify uptake into cultured cells.
Principle
Cells expressing NaPi2a are pre-incubated with various concentrations of this compound. Subsequently, 32P-labeled inorganic phosphate is added for a short period. The uptake reaction is then stopped, and unincorporated 32P is washed away. The amount of 32P that has been transported into the cells is quantified by lysing the cells and measuring the radioactivity using a scintillation counter. A decrease in intracellular radioactivity in treated cells compared to vehicle controls indicates inhibition of phosphate uptake.[4][8]
Materials
-
Cell Line: Opossum Kidney (OK) cells or HEK293 cells stably expressing the NaPi2a transporter.
-
Inhibitor: this compound (dissolved in DMSO, fresh dilutions in buffer).[2]
-
Radiolabel: Carrier-free 32P-orthophosphoric acid (32Pi).[10][11]
-
Buffers:
-
Reagents: Cell lysis buffer (e.g., 0.1 M NaOH), scintillation cocktail.
-
Equipment: Multi-well tissue culture plates, incubator, liquid scintillation counter, safety equipment for handling radioactivity.
Detailed Methodology
-
Cell Seeding: Seed cells into 24- or 48-well plates at a density that will yield a confluent monolayer on the day of the assay. Culture in standard growth medium at 37°C and 5% CO2.
-
Preparation for Uptake: On the day of the assay, aspirate the growth medium. Wash the cell monolayer twice with pre-warmed, phosphate-free uptake buffer.
-
Inhibitor Incubation: Add uptake buffer containing the desired concentrations of this compound (e.g., 30 nM to 30 µM) or vehicle control (e.g., 0.1% DMSO) to the wells.[4][8] Incubate for 30 minutes at 37°C. Include a positive control, such as phosphonoformic acid (PFA), a non-selective Npt2 inhibitor.[4][9]
-
Phosphate Uptake: Initiate the uptake by adding a small volume of uptake buffer containing 32Pi to each well.[4][8] The final concentration of phosphate should be kept low to favor transporter-mediated uptake. Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C. This time should be within the linear range of uptake for the specific cell line.
-
Stopping the Reaction: To terminate the uptake, rapidly aspirate the radioactive solution and immediately add ice-cold stop/wash buffer to the wells.[10]
-
Washing: Wash the cells three more times with ice-cold stop/wash buffer to remove all unincorporated extracellular 32Pi.
-
Cell Lysis: Aspirate the final wash and add cell lysis buffer (e.g., 100-200 µL of 0.1 M NaOH) to each well. Ensure complete cell lysis by incubating for at least 30 minutes at room temperature.
-
Quantification: Transfer the cell lysate from each well into a scintillation vial. Add scintillation cocktail, mix well, and measure the radioactivity (Counts Per Minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Determine the specific uptake by subtracting the CPM from a negative control (e.g., uptake at 4°C or in the presence of a saturating dose of a known inhibitor).
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Non-Radioactive Colorimetric Phosphate Assay
This method serves as an alternative to the radioactive assay, avoiding the need for radioisotopes. It measures the total intracellular inorganic phosphate concentration using a sensitive colorimetric reagent.
Principle
The assay follows a similar procedure of inhibitor incubation and phosphate uptake using non-radioactive phosphate. After stopping the uptake and washing the cells, the cells are lysed. The concentration of inorganic phosphate in the cell lysate is then determined using a colorimetric method, such as the Malachite Green assay.[12][13] In this reaction, malachite green and molybdate (B1676688) form a colored complex with inorganic phosphate, and the absorbance of this complex is measured spectrophotometrically (e.g., at ~620 nm).[12] A lower absorbance in treated cells indicates inhibition of phosphate uptake.
Materials
-
Cell Line & Inhibitor: As described in Protocol 1.
-
Buffers: As described in Protocol 1, but without radioactive components.
-
Reagents:
-
Equipment: Multi-well tissue culture plates, incubator, microplate reader capable of measuring absorbance at the required wavelength (e.g., 340-650 nm, depending on the kit).[15]
Detailed Methodology
-
Cell Seeding and Preparation: Follow Step 1 from Protocol 1. For some cell lines, a period of phosphate starvation (incubation in phosphate-free medium for 1-2 hours) prior to the assay can enhance the uptake signal.
-
Inhibitor Incubation: Follow Step 3 from Protocol 1.
-
Phosphate Uptake: Initiate uptake by replacing the inhibitor solution with uptake buffer containing a defined concentration of non-radioactive inorganic phosphate (e.g., 100 µM). Incubate for a defined period (e.g., 10-30 minutes).
-
Stopping and Washing: Follow Steps 5 and 6 from Protocol 1. It is critical to thoroughly wash away all extracellular phosphate.
-
Cell Lysis: Lyse the cells using a buffer recommended by the manufacturer of the colorimetric assay kit.
-
Quantification:
-
Prepare a standard curve using the provided phosphate standards.
-
Transfer a portion of the cell lysate from each well to a new clear-bottom 96-well plate.[15]
-
Add the colorimetric reagent(s) to the standards and samples according to the kit's instructions.
-
Incubate for the recommended time to allow for color development.
-
Measure the absorbance using a microplate reader at the specified wavelength.
-
-
Data Analysis:
-
Use the standard curve to calculate the concentration of inorganic phosphate in each sample lysate.
-
Normalize the phosphate concentration to the total protein content in each lysate (determined by a separate protein assay like BCA) to account for any differences in cell number.
-
Calculate the percentage of inhibition and determine the IC50 as described in Protocol 1.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound is a selective inhibitor of renal Pi transport: evidence from in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI - Selective pharmacological inhibition of the sodium-dependent phosphate cotransporter NPT2a promotes phosphate excretion [jci.org]
- 5. Sodium phosphate cotransporter 2a inhibitors: potential therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 8. Selective pharmacological inhibition of the sodium-dependent phosphate cotransporter NPT2a promotes phosphate excretion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Npt2a as a target for treating hyperphosphatemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phosphate Uptake Assay - Hancock Lab [cmdr.ubc.ca]
- 11. Phosphorus-32 Cell Labeling Assays | Revvity [revvity.co.kr]
- 12. thomassci.com [thomassci.com]
- 13. academic.oup.com [academic.oup.com]
- 14. EnzChek™ Phosphate Assay Kit 100 Assays | Buy Online | Invitrogen™ | thermofisher.com [thermofisher.com]
- 15. raybiotech.com [raybiotech.com]
Application Notes and Protocols for Analyzing Urinary Electrolyte Changes Induced by PF-06869206
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and analyzing the effects of PF-06869206, a selective inhibitor of the renal sodium-phosphate cotransporter 2a (Npt2a), on urinary electrolyte excretion. The included protocols offer detailed methodologies for key experiments.
Introduction to this compound and its Effects on Urinary Electrolytes
This compound is a small molecule inhibitor that selectively targets the Npt2a transporter in the proximal renal tubules.[1][2] This transporter is responsible for the reabsorption of a significant portion of filtered phosphate (B84403) from the urine back into the bloodstream.[2] Inhibition of Npt2a by this compound leads to a dose-dependent increase in urinary phosphate excretion (phosphaturia) and a subsequent reduction in plasma phosphate levels.[1][3][4]
Beyond its primary phosphaturic effect, this compound also modulates the urinary excretion of other key electrolytes. Notably, it induces a dose-dependent increase in the urinary excretion of sodium (natriuresis), chloride, and calcium.[3][4][5] Interestingly, it does not appear to significantly alter the urinary excretion of potassium, glucose, amino acids, or the urinary pH.[5]
The natriuretic effect of this compound is thought to be mediated by an off-target inhibitory action on the epithelial sodium channel (ENaC) in the cortical collecting duct.[2] The mechanism underlying the increased calcium excretion is less clear but may be linked to the observed reduction in parathyroid hormone (PTH) levels following treatment.[1]
Data Presentation: Summary of this compound Effects on Urinary Electrolytes
The following table summarizes the quantitative changes in urinary electrolyte excretion observed in preclinical studies with this compound. These studies were primarily conducted in mice, including wild-type and models of chronic kidney disease (CKD).
| Analyte | Effect on Urinary Excretion | Dose Dependency | Fold Change (Approximate at higher doses) | Reference |
| Phosphate (Pi) | Increase | Dose-dependent | ~6 to 10-fold | [4][6] |
| Sodium (Na+) | Increase | Dose-dependent | ~5-fold | [2][4] |
| Chloride (Cl-) | Increase | Dose-dependent | ~5-fold | [4] |
| Calcium (Ca2+) | Increase | Dose-dependent | ~3 to 5-fold | [4][5] |
| Potassium (K+) | No significant change | N/A | N/A | [5] |
| Glucose | No significant change | N/A | N/A | [5] |
| Amino Acids | No significant change | N/A | N/A | [5] |
| pH | No significant change | N/A | N/A | [5] |
Signaling Pathways and Experimental Workflow
Proposed Mechanism of Action of this compound on Renal Electrolyte Handling
Caption: Proposed mechanism of this compound on urinary electrolytes.
Experimental Workflow for Assessing Urinary Electrolyte Changes
Caption: Experimental workflow for urinary electrolyte analysis.
Experimental Protocols
Protocol for Urine Collection Using Metabolic Cages
Objective: To obtain timed and accurate urine collections from rodent models for electrolyte analysis.
Materials:
-
Metabolic cages suitable for the animal model (e.g., mice or rats)
-
Urine collection tubes
-
Refrigerated collection system or ice packs
-
Standard rodent diet and water
Procedure:
-
Acclimatization: House animals individually in metabolic cages for at least 48 hours before the experiment to allow for acclimatization. Ensure free access to food and water.
-
Baseline Collection:
-
At the start of the baseline period, empty the collection tubes.
-
Collect urine over a 24-hour period. To prevent degradation of analytes, maintain the collection tubes at a low temperature (e.g., on ice or in a refrigerated compartment).
-
At the end of the 24-hour period, record the total urine volume.
-
-
Dosing: Administer this compound or vehicle control via oral gavage at the desired dose.
-
Post-Dosing Collection:
-
Immediately after dosing, replace the collection tubes with fresh, empty tubes.
-
Collect urine at specified time intervals (e.g., 0-4 hours, 4-8 hours, 8-24 hours) to assess the time course of the drug's effects.
-
For each collection interval, record the total urine volume.
-
-
Sample Handling:
-
After each collection period, transfer the urine to a labeled conical tube.
-
Centrifuge the urine at 1500 x g for 10 minutes to pellet any debris or crystals.
-
Aliquot the supernatant into cryovials for storage at -80°C until analysis.
-
Protocol for Urinary Electrolyte (Na+, K+, Cl-) Analysis by Ion-Selective Electrode (ISE)
Objective: To quantify the concentration of sodium, potassium, and chloride in urine samples.
Materials:
-
Automated electrolyte analyzer with ISE module (e.g., Roche Cobas series, Beckman Coulter AU series)
-
Calibrators and quality control materials for the specific analyzer
-
Urine diluent (if required by the analyzer)
-
Precision pipettes and tips
-
Sample cups for the analyzer
Procedure:
-
Instrument Preparation:
-
Perform daily maintenance and calibration of the electrolyte analyzer according to the manufacturer's instructions.
-
Run quality control samples to ensure the instrument is performing within specifications.
-
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
If the urine is turbid, centrifuge at 1500 x g for 10 minutes.
-
If required by the instrument, dilute the urine samples with the specified urine diluent. A common dilution is 1:10 (e.g., 100 µL of urine + 900 µL of diluent).
-
-
Analysis:
-
Transfer the prepared samples (diluted or undiluted, as per instrument requirements) into the analyzer's sample cups.
-
Load the samples onto the analyzer.
-
Initiate the analysis run. The instrument will automatically aspirate the sample and measure the concentrations of Na+, K+, and Cl-.
-
-
Data Recording: Record the electrolyte concentrations, typically reported in mmol/L.
Protocol for Urinary Phosphate Analysis by Molybdenum Blue Method
Objective: To quantify the concentration of inorganic phosphate in urine samples.
Materials:
-
Spectrophotometer or microplate reader capable of measuring absorbance at ~650-740 nm
-
Phosphate standard solution (e.g., potassium dihydrogen phosphate)
-
Molybdate (B1676688) reagent (e.g., ammonium (B1175870) molybdate in acidic solution)
-
Reducing agent (e.g., ascorbic acid or stannous chloride)
-
96-well microtiter plates (if using a plate reader)
-
Precision pipettes and tips
Procedure:
-
Preparation of Standards: Prepare a series of phosphate standards of known concentrations (e.g., 0, 0.5, 1, 2, 4, 8 mg/dL) by diluting the stock standard solution.
-
Sample Preparation:
-
Thaw and vortex urine samples.
-
Dilute urine samples appropriately with deionized water to ensure the phosphate concentration falls within the linear range of the standard curve. A starting dilution of 1:20 to 1:50 is often suitable.
-
-
Assay:
-
Pipette a small volume (e.g., 10 µL) of each standard and diluted urine sample into separate wells of a 96-well plate.
-
Add the molybdate reagent to each well, followed by the reducing agent, according to the specific kit instructions. This will form a colored phosphomolybdate complex.
-
Incubate the plate at room temperature for the recommended time to allow for color development.
-
-
Measurement: Measure the absorbance of each well at the appropriate wavelength (typically between 650 nm and 740 nm).
-
Calculation:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the phosphate concentration in the diluted urine samples by interpolating their absorbance values on the standard curve.
-
Multiply the result by the dilution factor to obtain the final phosphate concentration in the original urine sample.
-
Protocol for Urinary Creatinine (B1669602) Analysis
Objective: To measure urinary creatinine concentration for the normalization of electrolyte excretion.
Materials:
-
Automated chemistry analyzer or a microplate reader
-
Creatinine assay kit (e.g., based on the Jaffe reaction or an enzymatic method)
-
Creatinine standards and controls
Procedure:
-
Instrument/Assay Setup: Prepare the analyzer or plate reader and reagents as described in the manufacturer's protocol.
-
Sample Preparation: Thaw, vortex, and dilute urine samples as necessary for the assay. A 1:20 dilution is often recommended.
-
Analysis:
-
Run the standards, controls, and diluted urine samples according to the kit instructions.
-
-
Calculation:
-
Calculate the creatinine concentration in the original urine samples, accounting for the dilution factor.
-
-
Normalization:
-
Express electrolyte excretion as a ratio to creatinine excretion (e.g., mg of phosphate / mg of creatinine). This helps to correct for variations in urine flow rate.
-
Alternatively, calculate the total electrolyte excretion over a timed period:
-
Total Excretion = [Electrolyte Concentration] x Total Urine Volume
-
-
References
- 1. Determination of urinary creatinine [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. Agreement of Two Different Laboratory Methods Used to Measure Electrolytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 5. cellbiolabs.com [cellbiolabs.com]
- 6. Electrolytes, Urine | ARUP Laboratories Test Directory [ltd.aruplab.com]
PF-06869206 solution preparation and stability for in vitro experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction: PF-06869206 is a potent and selective inhibitor of the sodium-phosphate cotransporter Npt2a (NaPi2a or SLC34A1), a key player in renal phosphate (B84403) reabsorption.[1][2] Its ability to modulate phosphate transport makes it a valuable tool for in vitro studies investigating phosphate homeostasis and related signaling pathways. These application notes provide detailed protocols for the preparation and handling of this compound solutions to ensure reproducible and reliable results in in vitro experiments.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Concentration (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | 75 mg/mL | 200.13 | Use fresh, anhydrous DMSO as it is hygroscopic, which can reduce solubility.[2] |
| Ethanol | 36 mg/mL | 96.06 | - |
| Water | Insoluble | - | - |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | ≥ 6.67 | Clear solution. This formulation is typically for in vivo use but indicates solubility in mixed solvent systems.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | ≥ 6.67 | Clear solution. This formulation is typically for in vivo use.[1] |
Table 2: Stability of this compound Stock Solutions
| Storage Condition | Solvent | Duration | Notes |
| -20°C | Powder | 3 years | From date of receipt.[2] |
| -80°C | In solvent | 1 year | Aliquot to avoid repeated freeze-thaw cycles.[2] |
| -20°C | In solvent | 1 month | Aliquot to avoid repeated freeze-thaw cycles.[2] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a 50 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (Molecular Weight: 374.75 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene (B1209903) tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 50 mM stock solution, weigh out 18.74 mg of this compound.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.
-
Dissolution: Vortex the solution vigorously until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and/or sonication can be used to aid dissolution if precipitation is observed.[1]
-
Sterilization (Optional): If required for your specific cell culture application, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes to minimize freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for shorter-term storage (up to 1 month).[2]
Protocol 2: Preparation of Working Solutions for In Vitro Assays
This protocol details the dilution of the high-concentration stock solution to prepare working solutions for cell-based assays. It is crucial to ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically ≤ 0.1%).
Materials:
-
50 mM this compound stock solution in DMSO (from Protocol 1)
-
Pre-warmed, sterile cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes or plates
Procedure:
-
Intermediate Dilution (Optional but Recommended): To improve accuracy, it is recommended to perform an intermediate dilution of the stock solution. For example, dilute the 50 mM stock solution 1:100 in sterile cell culture medium to create a 500 µM intermediate solution.
-
Final Dilution: Further dilute the intermediate solution into pre-warmed cell culture medium to achieve the desired final concentrations for your experiment. For instance, to prepare a 10 µM working solution, add 2 µL of the 500 µM intermediate solution to 98 µL of cell culture medium.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium as is present in the highest concentration of the this compound working solution.
-
Immediate Use: Use the prepared working solutions immediately for your in vitro experiments. Do not store diluted working solutions in cell culture medium for extended periods, as the stability of this compound in aqueous media at 37°C has not been extensively characterized.
Mandatory Visualizations
Caption: Workflow for this compound solution preparation.
Caption: Signaling pathway of this compound action.
References
Application of PF-06869206 in Studies of Renal Ion Transport: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06869206 is a potent and selective small-molecule inhibitor of the sodium-dependent phosphate (B84403) cotransporter NPT2a (SLC34A1).[1][2] NPT2a is a key protein in the renal proximal tubules, responsible for the reabsorption of the majority of filtered phosphate, playing a critical role in phosphate homeostasis.[3][4] Dysregulation of phosphate levels, particularly hyperphosphatemia, is a common and serious complication in patients with chronic kidney disease (CKD), contributing to cardiovascular disease.[3][5] Pharmacological inhibition of NPT2a presents a promising therapeutic strategy for managing hyperphosphatemia by promoting urinary phosphate excretion.[2] These application notes provide a comprehensive overview of the use of this compound in renal ion transport research, including its mechanism of action, key quantitative data, and detailed experimental protocols.
Mechanism of Action
This compound selectively targets and inhibits the NPT2a cotransporter located in the apical membrane of renal proximal tubular cells.[1][5] This inhibition leads to a dose-dependent increase in urinary phosphate excretion (phosphaturia) and a subsequent reduction in plasma phosphate levels.[1][6] Studies have demonstrated that this compound has no effect in Npt2a-null mice, confirming its selectivity for this transporter.[2][3] While highly selective for NPT2a, some off-target effects have been observed, including an increase in urinary sodium excretion, potentially through inhibition of the epithelial sodium channel (ENaC) in the cortical collecting duct.[3][5]
Key Quantitative Data
The following table summarizes the key quantitative data for this compound from various in vitro and in vivo studies.
| Parameter | Value | Species/Model | Notes | Reference |
| In Vitro | ||||
| IC50 (Na+-dependent Pi uptake) | ~1.4 µmol/L | Opossum Kidney (OK) cells | Dose-dependent reduction of phosphate uptake. | [3][5] |
| Michaelis-Menten Constant (Km) for Pi | ~2.4-fold higher with this compound | Opossum Kidney (OK) cells | Indicates competitive inhibition. | [4][5] |
| Maximal Velocity (Vmax) | No significant change | Opossum Kidney (OK) cells | Consistent with competitive inhibition. | [4][5] |
| In Vivo | ||||
| ED50 (Urinary Pi excretion) | ~23 mg/kg | Wild-type mice | Dose-dependent increase in urinary phosphate excretion. | [5][7] |
| Urinary Pi Excretion Increase | ~6-fold increase | Wild-type mice (100 mg/kg dose) | Measured over a 3-hour period. | [8] |
| Fractional Excretion of Phosphate Index (FEIPi) Increase | ~17-fold increase | Wild-type mice (500 mg/kg dose) | Measured over a 4-hour period. | [6][8] |
| Plasma Phosphate Reduction | ~6 mg/dL reduction | Wild-type mice (500 mg/kg dose) | [1][6] | |
| Plasma PTH Reduction | ~50% reduction | Mice (30 mg/kg dose) | Measured 3 hours after administration. | [8] |
| Urinary Ca2+ Excretion Increase | 3- to 5-fold increase | Wild-type mice (300 mg/kg dose) | [8][9] |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the signaling pathway of NPT2a inhibition by this compound and a typical experimental workflow for its evaluation.
Caption: Mechanism of action of this compound in the renal proximal tubule.
Caption: General experimental workflow for evaluating this compound.
Detailed Experimental Protocols
In Vitro: Phosphate Uptake Assay in Opossum Kidney (OK) Cells
This protocol is adapted from studies investigating the in vitro effects of this compound on phosphate transport.[3][5]
1. Cell Culture:
-
Culture Opossum Kidney (OK) cells in a suitable medium (e.g., DMEM/F-12) supplemented with 10% fetal bovine serum and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Seed cells onto 24-well plates and grow to confluence.
2. Phosphate Uptake Assay:
-
Wash the confluent cell monolayers twice with a pre-warmed, sodium-containing uptake buffer (e.g., 137 mM NaCl, 5.4 mM KCl, 2.8 mM CaCl2, 1.2 mM MgSO4, 10 mM HEPES, pH 7.4).
-
Pre-incubate the cells for 10-15 minutes at 37°C with the uptake buffer containing varying concentrations of this compound or vehicle control.
-
Initiate phosphate uptake by adding the uptake buffer containing [32P]-orthophosphate (e.g., 0.1 mM K2HPO4 supplemented with ~2 µCi/mL 32P) and the respective concentrations of this compound.
-
Incubate for a defined period (e.g., 10 minutes) at 37°C.
-
Terminate the uptake by rapidly aspirating the uptake solution and washing the cells three times with ice-cold, sodium-free stop solution (e.g., 137 mM N-methyl-D-glucamine chloride, 5.4 mM KCl, 2.8 mM CaCl2, 1.2 mM MgSO4, 10 mM HEPES, pH 7.4).
-
Lyse the cells with a suitable lysis buffer (e.g., 0.5 M NaOH or 1% Triton X-100).
-
Determine the amount of [32P] incorporated into the cells using a scintillation counter.
-
Normalize the radioactivity counts to the protein content of each well, determined by a standard protein assay (e.g., BCA assay).
3. Data Analysis:
-
Calculate the percentage of inhibition of Na+-dependent phosphate uptake for each concentration of this compound.
-
Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software.
In Vivo: Assessment of Phosphaturic Effect in Mice
This protocol is based on in vivo studies evaluating the efficacy of this compound in rodent models.[1][6][8]
1. Animal Models:
-
Use appropriate mouse strains (e.g., C57BL/6J for wild-type studies, Npt2a-/- mice for selectivity studies, or 5/6 nephrectomy models for CKD studies).
-
Acclimatize the animals to metabolic cages for several days before the experiment.
2. Drug Administration:
-
Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Administer this compound or vehicle control to the mice via oral gavage at the desired doses (e.g., ranging from 10 mg/kg to 500 mg/kg).
3. Sample Collection:
-
Place the mice in metabolic cages immediately after drug administration for urine collection over a defined period (e.g., 3-4 hours).
-
At the end of the collection period, measure the total urine volume.
-
Collect blood samples via a suitable method (e.g., tail vein or cardiac puncture) at specified time points after drug administration.
-
Process the blood to obtain plasma or serum.
4. Biochemical Analysis:
-
Analyze urine and plasma/serum samples for phosphate, sodium, calcium, and creatinine (B1669602) concentrations using standard biochemical assays.
-
Plasma parathyroid hormone (PTH) levels can be measured using an appropriate immunoassay kit.
5. Data Analysis:
-
Calculate the urinary excretion of electrolytes by multiplying the concentration by the urine volume.
-
Normalize urinary phosphate excretion to urinary creatinine excretion to account for differences in glomerular filtration rate.
-
Calculate the fractional excretion of phosphate (FEPi) using the formula: (Urine Pi * Plasma Creatinine) / (Plasma Pi * Urine Creatinine).
-
Compare the results between the this compound-treated groups and the vehicle control group using appropriate statistical tests.
Conclusion
This compound is a valuable research tool for investigating the role of NPT2a in renal phosphate transport and for exploring novel therapeutic strategies for hyperphosphatemia. The protocols and data presented here provide a foundation for researchers to design and execute robust in vitro and in vivo studies to further elucidate the pharmacology and therapeutic potential of NPT2a inhibitors.
References
- 1. JCI - Selective pharmacological inhibition of the sodium-dependent phosphate cotransporter NPT2a promotes phosphate excretion [jci.org]
- 2. Selective pharmacological inhibition of the sodium-dependent phosphate cotransporter NPT2a promotes phosphate excretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound is a selective inhibitor of renal Pi transport: evidence from in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound is a selective inhibitor of renal Pi transport: evidence from in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Selective pharmacological inhibition of the sodium-dependent phosphate cotransporter NPT2a promotes phosphate excretion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Sodium phosphate cotransporter 2a inhibitors: potential therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Long-Term Administration of PF-06869206 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the long-term administration of PF-06869206, a selective inhibitor of the sodium-phosphate cotransporter NPT2a, in various animal models. The protocols detailed below are based on established preclinical studies and are intended to guide researchers in designing and executing similar long-term efficacy and safety studies.
Introduction
This compound is a small-molecule inhibitor that selectively targets the renal sodium-phosphate cotransporter NPT2a, which is responsible for the majority of phosphate (B84403) reabsorption in the proximal tubules.[1][2][3] By inhibiting NPT2a, this compound promotes urinary phosphate excretion, thereby lowering plasma phosphate levels.[1][4] This mechanism of action makes it a promising therapeutic agent for managing hyperphosphatemia, a common and serious complication in patients with chronic kidney disease (CKD) and certain genetic disorders.[4][5] Long-term studies in animal models have demonstrated the sustained efficacy and tolerability of this compound, providing a strong rationale for its clinical development.[4]
Mechanism of Action
This compound competitively inhibits the NPT2a transporter in the apical membrane of proximal renal tubule cells.[2] This inhibition is selective for NPT2a over the closely related NPT2c transporter.[4] The reduced reabsorption of phosphate from the glomerular filtrate leads to a significant increase in urinary phosphate excretion (phosphaturia) and a corresponding decrease in plasma phosphate concentrations.[1][4]
References
- 1. This compound is a selective inhibitor of renal Pi transport: evidence from in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound is a selective inhibitor of renal Pi transport: evidence from in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Selective pharmacological inhibition of the sodium-dependent phosphate cotransporter NPT2a promotes phosphate excretion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genscript.com [genscript.com]
Troubleshooting & Optimization
Interpreting unexpected changes in calciuria with PF-06869206
Here is a technical support center with troubleshooting guides and FAQs for interpreting unexpected changes in calciuria with PF-06869206.
This technical support guide is intended for researchers, scientists, and drug development professionals using this compound. It provides answers to frequently asked questions and troubleshooting advice regarding the compound's effects on urinary calcium excretion (calciuria).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective small-molecule inhibitor of the sodium-phosphate cotransporter NPT2a (encoded by the Slc34a1 gene).[1][2] NPT2a is located in the proximal renal tubules and is responsible for 70-80% of phosphate (B84403) reabsorption from filtered urine.[2] By inhibiting NPT2a, this compound blocks this reabsorption, leading to a dose-dependent increase in urinary phosphate excretion (phosphaturia) and a subsequent reduction in plasma phosphate levels.[1][3] Its selectivity has been demonstrated in Npt2a knockout mice, where the phosphaturic effect of the compound was absent.[2][4]
Q2: What is the observed effect of this compound on urinary calcium excretion (calciuria)?
A2: A consistent finding in preclinical studies is that this compound administration leads to a dose-dependent increase in urinary calcium excretion, a condition known as hypercalciuria.[5][6][7] This effect has been observed in various animal models, including normal mice and those with chronic kidney disease (CKD).[5][8] For instance, a 300 mg/kg dose of this compound was reported to increase urinary calcium excretion by three- to five-fold compared to vehicle-treated animals.[4][5]
Q3: Why is the increase in calciuria considered an "unexpected" or secondary finding?
A3: The increase in calciuria is considered a secondary or off-target effect because the primary therapeutic target of this compound is the NPT2a phosphate transporter, with the goal of lowering plasma phosphate. The mechanism underlying the calciuric effect is not a direct action on a known calcium transporter and is still under investigation.[1] It appears to be a consequence of complex physiological responses to NPT2a inhibition rather than a primary pharmacological effect.
Q4: What are the proposed mechanisms for this compound-induced hypercalciuria?
A4: The precise mechanism remains unknown, but two main hypotheses are currently proposed[1][4]:
-
Secondary Effect of Reduced PTH: Administration of this compound leads to a rapid decrease in plasma phosphate, which in turn causes a transient reduction in plasma parathyroid hormone (PTH) levels.[5][6][9] Since PTH enhances calcium reabsorption in the distal convoluted tubule (via TRPV5 channels), a decrease in PTH levels could lead to reduced calcium reabsorption and consequently, increased urinary excretion.[4][5][9]
-
Altered Proximal Tubule Reabsorption: Approximately 60-70% of filtered calcium is reabsorbed passively in the proximal tubule, a process linked to sodium and water reabsorption.[9] By inhibiting the sodium-dependent transporter NPT2a, this compound may alter the electrochemical gradients that drive this passive paracellular calcium reabsorption, leading to increased calcium in the tubular fluid.[5][9]
Q5: Does this compound affect plasma calcium levels?
A5: Despite inducing significant hypercalciuria, studies have consistently shown that this compound does not cause a significant change in plasma calcium concentrations.[1][6][8] The body's homeostatic mechanisms appear to compensate for the increased urinary loss to maintain stable plasma calcium levels.
Q6: What other urinary changes are observed with this compound administration?
A6: Besides phosphaturia and calciuria, this compound also causes a dose-dependent increase in urinary sodium (natriuresis) and chloride excretion.[4][6][7] The natriuresis may be due to an off-target inhibitory effect on the epithelial Na+ channel (ENaC) in the cortical collecting duct.[2][4] Importantly, it does not appear to affect urinary potassium, glucose, amino acids, or pH in a dose-dependent manner.[4][5][7]
Q7: Is the increased calciuria indicative of general kidney damage or Fanconi syndrome?
Troubleshooting Guide
Q1: My experiment shows a significant increase in calciuria after administering this compound. Is this a normal finding?
A1: Yes, this is a well-documented and expected pharmacological effect of this compound.[4][5][6] A dose-dependent increase in urinary calcium excretion has been consistently reported in preclinical animal models. Refer to the summary tables below to compare the magnitude of the effect with published data.
Data Summary Tables
Table 1: Effect of Acute this compound Administration on Urinary Calcium in Mice
| Dose (mg/kg) | Fold Increase in Urinary Ca2+ vs. Vehicle | Animal Model | Reference |
|---|---|---|---|
| 100 | ~2-fold | 5/6 Nephrectomy | [5] |
| 300 | ~3-fold | C57BL/6 | [5] |
| 300 | ~5-fold | Not Specified |[4][6] |
Table 2: Effect of Acute this compound Administration on Other Key Parameters in Mice
| Parameter | Dose (mg/kg) | % Change vs. Vehicle | Time Point | Reference |
|---|---|---|---|---|
| Plasma Phosphate | 100 | ↓ ~35% to 50% | 1-3 hours | [8] |
| Plasma PTH | 30 | ↓ ~50% | 3 hours | [6] |
| Plasma PTH | 100 | ↓ ~60% to 65% | 3 hours | [8] |
| Plasma PTH | 300 | ↓ ~65% | 2-4 hours | [6] |
| Urinary Phosphate | 100 | ↑ ~6- to 10-fold | 3 hours | [6][8] |
| Urinary Sodium | 300 | ↑ ~5-fold | Not Specified |[6] |
Q2: How can I quantify the change in calciuria in my animal model?
A2: To accurately quantify changes in calciuria, a standardized experimental protocol should be followed. This typically involves placing animals in metabolic cages for precise urine collection over a defined period.
Experimental Protocol: Assessment of Urinary Calcium Excretion
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Animal Acclimation: Acclimate animals (e.g., C57BL/6 mice) to individual metabolic cages for at least 24-48 hours before the experiment to minimize stress-related physiological changes.
-
Baseline Urine Collection: Collect a 24-hour baseline urine sample to determine normal individual excretion rates.
-
Dosing: On the day of the experiment, empty the animals' bladders by gentle pressure on the lower abdomen or by eliciting reflex urination.[9] Immediately administer this compound or vehicle control via the desired route (e.g., oral gavage).
-
Timed Urine Collection: Place the animals back into the metabolic cages without access to food or water to prevent contamination of the urine sample and variations in intake.[9] Collect all urine excreted over a defined period (e.g., 3, 4, or 24 hours).[1][9]
-
Blood Sampling: At the end of the collection period, collect a blood sample (e.g., via cardiac puncture under anesthesia) for plasma analysis of calcium, phosphate, and PTH.
-
Sample Analysis:
-
Measure the total volume of urine collected.
-
Analyze urine and plasma samples for calcium and creatinine (B1669602) concentrations using a suitable biochemical analyzer.
-
-
Data Normalization: To account for variations in glomerular filtration rate (GFR) and urine concentration, it is standard practice to normalize urinary calcium excretion to urinary creatinine excretion. The result is typically expressed as the urinary calcium-to-creatinine ratio (UCa/Cr).
Q3: The magnitude of calciuria in my experiment differs from published data. What could be the reason?
A3: Several factors can contribute to variability in experimental results:
-
Dose and Formulation: Ensure the correct dose was administered and that the compound was properly solubilized or suspended in the vehicle.
-
Animal Model: The strain, age, sex, and health status (e.g., presence of CKD) of the animals can significantly influence outcomes.[5][8] For example, the phosphaturic and calciuric effects may be blunted in models of reduced kidney function compared to healthy animals.[8]
-
Diet: The baseline diet, particularly its calcium, phosphate, and sodium content, can affect mineral homeostasis and the response to the drug.
-
Urine Collection Period: The duration of urine collection (e.g., 3 hours vs. 24 hours) will capture different phases of the drug's effect. The half-life of this compound is relatively short (reported as 45 minutes after IV administration), so acute effects are best captured in short collection windows.[9]
-
Analytical Methods: Discrepancies in the assays used for measuring calcium and creatinine can lead to different results.
Q4: How can I investigate the potential mechanisms of hypercalciuria in my study?
A4: To explore the underlying mechanisms, you can expand the experimental protocol:
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To test the PTH hypothesis: Measure plasma PTH levels at multiple time points after this compound administration to correlate the temporal profile of PTH reduction with the increase in calciuria.
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To test the proximal tubule hypothesis: Measure urinary sodium excretion simultaneously to see if natriuresis correlates with calciuria. While more complex, micropuncture studies could directly assess calcium handling in different nephron segments.
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Use of knockout models: If available, using animal models with knockouts of distal tubule calcium channels (e.g., TRPV5) could help elucidate the role of PTH-mediated distal reabsorption.
References
- 1. Selective pharmacological inhibition of the sodium-dependent phosphate cotransporter NPT2a promotes phosphate excretion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a selective inhibitor of renal Pi transport: evidence from in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound is a selective inhibitor of renal Pi transport: evidence from in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sodium phosphate cotransporter 2a inhibitors: potential therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Npt2a as a target for treating hyperphosphatemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological Npt2a Inhibition Causes Phosphaturia and Reduces Plasma Phosphate in Mice with Normal and Reduced Kidney Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacological Npt2a Inhibition Causes Phosphaturia and Reduces Plasma Phosphate in Mice with Normal and Reduced Kidney Function - PMC [pmc.ncbi.nlm.nih.gov]
Addressing solubility issues of PF-06869206 for in vivo studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists using PF-06869206 in in vivo studies. Our goal is to help you overcome common challenges, particularly those related to solubility, to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of the sodium-phosphate cotransporter 2a (Npt2a), also known as NaPi2a or SLC34A1.[1][2][3] Npt2a is primarily responsible for the reabsorption of phosphate (B84403) from the glomerular filtrate in the proximal tubules of the kidneys.[2][4][5] By inhibiting Npt2a, this compound blocks this reabsorption process, leading to increased urinary phosphate excretion (phosphaturia) and a subsequent decrease in plasma phosphate levels.[2][3]
Q2: What is the aqueous solubility of this compound?
This compound is reported to have an acceptable aqueous solubility of 46 μM.[1] However, for in vivo studies requiring higher concentrations, specific formulation strategies are necessary.
Q3: What are the reported side effects or off-target effects of this compound?
In addition to its primary effect on phosphate excretion, this compound has been observed to increase urinary excretion of sodium (natriuresis) and calcium (calciuria).[6] The natriuretic effect may be due to an off-target inhibition of the epithelial sodium channel (ENaC) in the cortical collecting duct.[2]
Troubleshooting Guide: Solubility Issues
Researchers may encounter challenges with the solubility of this compound when preparing formulations for in vivo administration. This guide provides a systematic approach to addressing these issues.
Problem: Precipitation observed during formulation preparation or upon administration.
Potential Cause 1: Inadequate solvent system.
-
Solution: Utilize a validated co-solvent system. For this compound, two vehicle formulations have been reported to achieve a concentration of at least 2.5 mg/mL.[1]
Potential Cause 2: Compound has "crashed out" of solution upon dilution in aqueous media (e.g., upon injection into the bloodstream).
-
Solution: Employ formulation strategies that enhance and maintain solubility in aqueous environments.
-
Use of Surfactants: Surfactants like Tween-80 in the aqueous-based formulation help to form micelles, which can encapsulate the compound and prevent precipitation.
-
Lipid-Based Formulations: The corn oil-based formulation is a lipid-based drug delivery system (LBDD) that can improve absorption and bioavailability of lipophilic compounds.[7]
-
Potential Cause 3: The amorphous form of the drug is converting to a less soluble crystalline form.
-
Solution: Consider advanced formulation techniques.
Logical Workflow for Troubleshooting Solubility
Figure 1: A step-by-step workflow for troubleshooting solubility problems with this compound.
Experimental Protocols
Protocol 1: Preparation of Aqueous-Based Formulation for Oral Gavage
-
Preparation of Vehicle:
-
In a sterile container, combine 40% polyethylene (B3416737) glycol 300 (PEG300), 5% Tween-80, and 45% sterile saline by volume.
-
Mix thoroughly by vortexing or stirring until a homogenous solution is formed.
-
-
Dissolution of this compound:
-
Weigh the required amount of this compound.
-
Dissolve the compound in 10% dimethyl sulfoxide (B87167) (DMSO) of the final volume. Use gentle heating or sonication if necessary to aid dissolution.
-
Slowly add the vehicle solution from step 1 to the DMSO-drug concentrate while continuously stirring to achieve the final desired concentration.
-
-
Final Formulation:
-
The final formulation should be a clear solution. Visually inspect for any precipitation before administration.
-
Protocol 2: In Vivo Study to Assess Phosphaturic Effect
-
Animal Model: Use wild-type mice (e.g., C57BL/6).
-
Acclimatization: Allow mice to acclimate for at least one week before the experiment.
-
Dosing:
-
Administer this compound or vehicle control via oral gavage. Doses ranging from 10 mg/kg to 500 mg/kg have been reported to elicit a dose-dependent phosphaturic effect.[3]
-
-
Sample Collection:
-
Immediately after dosing, place the mice in metabolic cages for urine collection.
-
Collect urine over a defined period (e.g., 4 hours).[3]
-
At the end of the collection period, collect blood samples for plasma analysis.
-
-
Analysis:
-
Measure phosphate and creatinine (B1669602) concentrations in both urine and plasma samples.
-
Calculate the fractional excretion of phosphate (FEPO4) using the formula: (Urine Phosphate * Plasma Creatinine) / (Plasma Phosphate * Urine Creatinine).
-
Data Presentation
| Parameter | Vehicle Control | This compound (10 mg/kg) | This compound (300 mg/kg) | Reference |
| Fractional Excretion of Phosphate Index (FEIPi) | ~10 | ~55 | Significantly Increased | [3] |
| Plasma Phosphate (mg/dL) | ~10 | Significantly Decreased | Significantly Decreased | [3] |
| Urinary Sodium Excretion | Baseline | Increased | Increased | [2] |
| Urinary Calcium Excretion | Baseline | Increased | Increased | [6] |
Table 1: Summary of expected in vivo effects of this compound in wild-type mice 4 hours post-oral administration. Values are illustrative based on published data.
Signaling Pathway
The primary mechanism of action of this compound is the inhibition of Npt2a-mediated phosphate reabsorption in the renal proximal tubule. This process is influenced by hormones such as Parathyroid Hormone (PTH) and Fibroblast Growth Factor 23 (FGF23), which also regulate Npt2a expression and trafficking.
Figure 2: Simplified signaling pathway of renal phosphate reabsorption and the inhibitory action of this compound.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. This compound is a selective inhibitor of renal Pi transport: evidence from in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective pharmacological inhibition of the sodium-dependent phosphate cotransporter NPT2a promotes phosphate excretion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. This compound is a selective inhibitor of renal Pi transport: evidence from in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. asianpharmtech.com [asianpharmtech.com]
Why does PF-06869206 affect sodium excretion in Npt2a null mice?
This technical support guide provides troubleshooting information and frequently asked questions for researchers, scientists, and drug development professionals working with the Npt2a inhibitor, PF-06869206.
Frequently Asked Questions (FAQs)
Q1: Why does this compound, a selective Npt2a inhibitor, still cause sodium excretion (natriuresis) in Npt2a null mice?
While this compound is highly selective for the sodium-phosphate cotransporter Npt2a for its primary phosphaturic effect, the observed natriuresis in Npt2a null mice is due to an off-target mechanism.[1][2] Studies have shown that the dose-dependent increase in urinary sodium excretion is still present in mice lacking the Npt2a gene.[1][2][3] This indicates that the natriuretic effect is independent of Npt2a inhibition.
The proposed off-target mechanism is the acute inhibitory effect of this compound on the open probability of the epithelial Na+ channel (ENaC) located in the cortical collecting duct of the nephron.[1][4][5] Inhibition of ENaC leads to decreased sodium reabsorption in this segment of the kidney, resulting in increased sodium excretion in the urine.
Q2: If this compound inhibits ENaC, why is it considered a selective Npt2a inhibitor?
The selectivity of a drug is often defined by its primary therapeutic target and intended pharmacological effect. This compound was developed to target Npt2a to increase urinary phosphate (B84403) excretion and lower plasma phosphate levels.[6][7] The drug's effect on phosphate transport is entirely dependent on the presence of Npt2a, as demonstrated by the complete absence of a phosphaturic response in Npt2a null mice.[3][8] The effect on sodium excretion via ENaC is considered a secondary, off-target effect.[1][9]
Q3: Does the natriuretic effect of this compound in Npt2a null mice have any confounding effects on experimental outcomes?
Yes, the off-target natriuretic effect should be considered when designing experiments and interpreting data, especially in studies where sodium balance is a critical parameter. For instance, while this compound does not affect phosphate excretion in Npt2a null mice, it does alter urinary sodium and chloride excretion.[3] Researchers should be aware of this dual effect to avoid misinterpretation of results related to renal handling of electrolytes.
Troubleshooting Guides
Issue: Unexpected natriuresis observed in Npt2a null control group treated with this compound.
Explanation: This is an expected off-target effect of this compound. The compound has been shown to induce a dose-dependent increase in urinary sodium and chloride excretion in both wild-type and Npt2a null mice.[3] This is likely due to the inhibition of the epithelial Na+ channel (ENaC).[1][5]
Recommendation:
-
Acknowledge this off-target effect in your experimental design and data analysis.
-
If the goal is to study the specific effects of Npt2a inhibition on sodium transport, this compound may not be the ideal tool in this context, and alternative approaches should be considered.
-
For studies focusing on phosphate homeostasis, the lack of a phosphaturic effect in Npt2a null mice confirms the on-target selectivity of the compound for Npt2a.[8]
Data Presentation
Table 1: Effect of this compound on Urinary Sodium and Chloride Excretion in Wild-Type (WT) and Npt2a Null (Npt2a-/-) Mice
| Genotype | Treatment (Oral Gavage) | Dose (mg/kg) | Urinary Na+ Excretion (µmol/3h) | Urinary Cl- Excretion (µmol/3h) |
| WT | Vehicle | - | ~2.5 | ~2.5 |
| This compound | 3 | ~5.0 | ~5.0 | |
| This compound | 30 | ~12.5 | ~12.5 | |
| This compound | 300 | ~20.0 | ~20.0 | |
| Npt2a-/- | Vehicle | - | ~5.0 | ~5.0 |
| This compound | 3 | ~10.0 | ~10.0 | |
| This compound | 30 | ~17.5 | ~17.5 | |
| This compound | 300 | ~25.0 | ~25.0 |
Data are approximate values based on graphical representations in cited literature and are intended for illustrative purposes.[3]
Experimental Protocols
Methodology for Assessing Acute Effects of this compound in Mice
This protocol outlines a typical experiment to determine the acute effects of this compound on urinary electrolyte excretion in wild-type and Npt2a null mice.
1. Animal Models:
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Male and female wild-type (e.g., C57BL/6J) and Npt2a null (Npt2a-/-) mice, aged 8-12 weeks.
-
Mice are housed in a climate-controlled facility with a 12-hour light/dark cycle and provided with standard chow and water ad libitum.
2. Drug Preparation and Administration:
-
This compound is suspended in a vehicle solution (e.g., 0.5% methylcellulose (B11928114) in water).
-
The compound is administered via oral gavage at various doses (e.g., 3, 30, 100, 300 mg/kg).
-
A vehicle-only group serves as the control.
3. Metabolic Cage Acclimation and Urine Collection:
-
Mice are acclimated to metabolic cages for at least 24 hours before the experiment.
-
On the day of the experiment, mice are placed in metabolic cages immediately after oral gavage.
-
Urine is collected for a specified period, typically 3 to 4 hours, for the assessment of acute effects.[3][9]
4. Sample Processing and Analysis:
-
At the end of the collection period, urine volume is recorded.
-
Urine samples are centrifuged to remove debris and stored at -80°C until analysis.
-
Urine concentrations of sodium, chloride, phosphate, and creatinine (B1669602) are measured using standard laboratory techniques (e.g., autoanalyzers, colorimetric assays).
-
Electrolyte excretion is typically normalized to urinary creatinine to account for variations in urine flow rate.
5. Plasma Analysis:
-
At the end of the experiment, blood may be collected via cardiac puncture or other appropriate methods.
-
Plasma is separated by centrifugation and stored at -80°C.
-
Plasma levels of electrolytes and other relevant biomarkers (e.g., PTH, FGF23) are measured.
Visualizations
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. This compound is a selective inhibitor of renal Pi transport: evidence from in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound is a selective inhibitor of renal Pi transport: evidence from in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Selective pharmacological inhibition of the sodium-dependent phosphate cotransporter NPT2a promotes phosphate excretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. JCI - Selective pharmacological inhibition of the sodium-dependent phosphate cotransporter NPT2a promotes phosphate excretion [jci.org]
- 8. Selective pharmacological inhibition of the sodium-dependent phosphate cotransporter NPT2a promotes phosphate excretion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sodium phosphate cotransporter 2a inhibitors: potential therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing PF-06869206 dosage to minimize off-target effects
Technical Support Center: PF-06869206
Welcome to the technical support center for this compound. This guide provides troubleshooting information and frequently asked questions (FAQs) to help researchers and drug development professionals optimize experimental dosages and understand the pharmacological profile of this compound, with a focus on minimizing off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound?
This compound is a selective inhibitor of the renal sodium-phosphate cotransporter Npt2a (also known as SLC34A1).[1][2][3] Npt2a is responsible for 70-80% of phosphate (B84403) reabsorption from the glomerular filtrate in the proximal tubules of the kidney.[1][2] By inhibiting Npt2a, this compound blocks this reabsorption process, leading to a dose-dependent increase in urinary phosphate excretion (phosphaturia) and a subsequent lowering of plasma phosphate levels.[3][4][5] The compound has been shown to be selective for Npt2a over other phosphate transporters like Npt2c, Pit1, and Pit2 in vitro.[5]
Q2: What are the primary known off-target effects of this compound?
The most significant off-target effects observed with this compound are related to the excretion of other ions. Studies have consistently shown that in addition to its on-target phosphaturic effect, this compound also causes a dose-dependent increase in the urinary excretion of sodium (natriuresis), chloride, and calcium (calciuria), without significantly affecting their plasma levels.[4][6][7]
Notably, the natriuretic effect was found to persist even in Npt2a knockout mice, strongly suggesting it is an off-target effect.[1][2] Further investigation suggests this may be due to the inhibition of the epithelial Na+ channel (ENaC) in the cortical collecting duct.[1][7]
Q3: How can I distinguish between the on-target (phosphaturic) and off-target (natriuretic) effects in my experiment?
The most definitive way to differentiate these effects is by using an Npt2a knockout (Npt2a-/-) animal model. In these animals, the on-target phosphaturic effect of this compound is completely absent, while the off-target increase in sodium excretion is still present.[1][2]
For researchers without access to knockout models, carefully analyzing the dose-response relationship for each ion can be informative. While both effects are dose-dependent, comparing the ED50 (median effective dose) for phosphaturia versus natriuresis may reveal different potencies.
Q4: Troubleshooting: My animal model shows significant increases in urinary calcium after treatment. Is this an expected off-target effect?
Yes, this is an expected effect. Multiple studies have reported a dose-dependent increase in urinary calcium excretion following administration of this compound.[3][4][6][7] At a dose of 300 mg/kg, urinary calcium has been observed to increase three- to five-fold compared to vehicle-treated animals.[4][6][7] The precise mechanism is not fully elucidated but may be related to the inhibition of calcium reabsorption in the proximal or distal convoluted tubules, potentially influenced by the compound's effect of lowering parathyroid hormone (PTH) levels.[4][7]
Quantitative Data Summary
The following tables summarize key quantitative data from in vitro and in vivo studies to help guide experimental design.
Table 1: In Vitro Potency of this compound
| Cell Line / System | Assay | Parameter | Value | Reference |
|---|---|---|---|---|
| Opossum Kidney (OK) Cells | Na+-dependent 32Pi uptake | IC50 | ~1.4 µmol/L | [1][2] |
| HEK Cells (human Npt2a) | Phosphate Uptake | IC50 | ~500 nmol/L |[5] |
Table 2: In Vivo Dose-Dependent Effects of this compound in Mice
| Parameter | Dose | Observation | Reference |
|---|---|---|---|
| On-Target Effect | |||
| Urinary Phosphate Excretion | ED50 of ~23 mg/kg | Dose-dependent increase | [1] |
| Urinary Phosphate Excretion | 100 mg/kg | ~6-fold increase vs. vehicle | [5] |
| Plasma Phosphate | 30 mg/kg | Max reduction (~35%) at 2 hours | [5] |
| Off-Target Effects | |||
| Urinary Sodium Excretion | 3-300 mg/kg | Dose-dependent increase | [2] |
| Urinary Calcium Excretion | 300 mg/kg | ~3- to 5-fold increase vs. vehicle | [4][7] |
| Plasma PTH | 30 mg/kg | ~50% reduction at 3 hours |[4][5] |
Experimental Protocols & Visual Guides
Diagram: Mechanism of Action and Off-Target Effects
References
- 1. This compound is a selective inhibitor of renal Pi transport: evidence from in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound is a selective inhibitor of renal Pi transport: evidence from in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective pharmacological inhibition of the sodium-dependent phosphate cotransporter NPT2a promotes phosphate excretion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sodium phosphate cotransporter 2a inhibitors: potential therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Npt2a as a target for treating hyperphosphatemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. portlandpress.com [portlandpress.com]
Technical Support Center: Managing Variability in Plasma Phosphate Levels in PF-06869206 Treated Animals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PF-06869206. The information provided is intended to help manage and interpret variability in plasma phosphate (B84403) levels observed during preclinical studies.
Troubleshooting Guide & FAQs
This section addresses common issues and questions that may arise during experiments with this compound, focusing on the variability of plasma phosphate levels.
| Question | Answer |
| Why am I seeing significant variability in plasma phosphate reduction after this compound administration? | Variability in the phosphate-lowering effect of this compound is expected and can be attributed to several factors: * Dose-dependent effects: The reduction in plasma phosphate is directly proportional to the dose of this compound administered. Ensure consistent and accurate dosing.[1] * Animal model: The magnitude of the response can differ between animal models. For instance, the phosphaturic effect is more pronounced in wild-type mice compared to models of chronic kidney disease (CKD).[2][3] * Genetic background: Studies in knockout mice (e.g., Fgf23 or Galnt3 null) show different baseline phosphate levels and responses to the inhibitor.[1][4] * Time of sampling: The effect of this compound on plasma phosphate is transient, with levels often returning to baseline within 24 hours.[5][6] Standardize the timing of blood collection post-dosing for comparable results. * Physiological state: Factors such as age, diet, and the circadian rhythm of the animal can influence baseline phosphate levels and the response to treatment.[7][8] |
| My plasma phosphate measurements are inconsistent even within the same treatment group. What could be the cause? | Inconsistent measurements can stem from methodological variability: * Blood collection technique: Hemolysis during blood collection can falsely elevate phosphate levels due to the release of intracellular phosphates. Employ proper blood collection techniques to minimize this.[9][10] * Sample handling and processing: Delay in separating plasma or serum from blood cells can lead to an increase in phosphate levels. Process samples promptly after collection.[10] * Assay procedure: Ensure consistent execution of the phosphate measurement assay, including reagent preparation, incubation times, and temperature. |
| I am not observing the expected decrease in parathyroid hormone (PTH) levels after this compound treatment. Why might this be? | The effect of this compound on PTH can be variable: * Animal model and disease state: In some studies with CKD rats, long-term administration of this compound did not significantly reduce elevated PTH levels, despite lowering plasma phosphate.[1][6] This may be due to the complex pathophysiology of secondary hyperparathyroidism in CKD. * Timing of measurement: The reduction in PTH is often acute and transient, mirroring the changes in plasma phosphate.[5][6] Ensure that the timing of blood sampling is optimized to capture this effect. |
| Should I expect to see changes in Fibroblast Growth Factor 23 (FGF23) levels? | The response of FGF23 to this compound treatment has been inconsistent across studies. In some experiments with CKD rats, long-term treatment did not lead to a significant change in FGF23 levels.[1][6] The regulation of FGF23 is complex and may not be solely dependent on acute changes in plasma phosphate. |
| What is the best way to normalize urine phosphate excretion data? | To account for variations in urine volume and concentration, it is recommended to calculate the fractional excretion of phosphate (FEPi). This is typically expressed as a percentage and is calculated using the formula: FEPi (%) = [(Urine Phosphate x Plasma Creatinine) / (Plasma Phosphate x Urine Creatinine)] x 100 |
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on plasma phosphate and other key parameters from various preclinical studies.
Table 1: Effect of Acute this compound Administration on Plasma Phosphate in Wild-Type Mice
| Dose (mg/kg) | Time Post-Dose (hours) | Plasma Phosphate Reduction (%) | Reference |
| 30 | 2 | ~35 | [6] |
| 100 | 3 | ~50 | [2] |
| 300 | 2-4 | ~33 (in Npt2c-/- mice) | [5] |
| 500 | 4 | Not explicitly stated, but resulted in a ~16-fold increase in urinary phosphate excretion | [1] |
Table 2: Effect of this compound in Different Animal Models
| Animal Model | Dose (mg/kg) | Time Point | Plasma Phosphate Reduction (%) | Reference |
| CKD Rats (5/6 nephrectomy) | 100 | 4 hours | ~25 | [1] |
| CKD Rats (5/6 nephrectomy) | 300 (once daily for 8 weeks) | 8 weeks | ~15 | [6] |
| Fgf23 -null Mice | 200 | 4 hours | ~20.1 | [1][4] |
| Galnt3 -null Mice | 300 | 2-4 hours | ~21.4 | [1][4] |
Table 3: Effect of this compound on PTH and FGF23 Levels
| Animal Model | Dose (mg/kg) | Time Point | Change in PTH Levels | Change in FGF23 Levels | Reference |
| Wild-Type Mice | 30 | 3 hours | ~50% reduction | Not significantly affected | [5][6] |
| Wild-Type Mice | 300 | 2 and 4 hours | ~65% reduction | Not significantly affected | [5] |
| CKD Rats (5/6 nephrectomy) | 300 (once daily for 8 weeks) | 8 weeks | No significant effect | No significant effect | [1][6] |
Experimental Protocols
This section provides detailed methodologies for key experiments to ensure consistency and minimize variability.
Metabolic Cage Study for Urine and Feces Collection
-
Acclimation: Individually house animals in metabolic cages for at least 3 days prior to the experiment to allow for adaptation and to obtain baseline measurements.[11][12]
-
Housing: Maintain a controlled environment with a regular light-dark cycle, temperature, and humidity.
-
Diet and Water: Provide a standard diet and free access to water. For specific studies, a controlled amount of food and water can be provided.
-
Dosing: Administer this compound or vehicle via oral gavage at a consistent time each day.
-
Collection: Collect urine and feces over a defined period (e.g., 4 or 24 hours) immediately after dosing.[13]
-
Sample Processing: Measure urine volume and store aliquots at -20°C or lower for later analysis. Dry fecal samples to a constant weight.
Blood Collection and Plasma/Serum Preparation
-
Method Selection: Choose a consistent blood collection method (e.g., saphenous vein, tail vein, or terminal cardiac puncture) and apply it uniformly across all animals.[9][14]
-
Minimizing Hemolysis: To avoid hemolysis, use an appropriate gauge needle, avoid excessive suction, and gently mix blood with anticoagulants.[9][10]
-
Anticoagulant: For plasma collection, use tubes containing an appropriate anticoagulant (e.g., EDTA). For serum, use tubes without anticoagulant and allow the blood to clot.
-
Sample Processing: Separate plasma or serum from blood cells by centrifugation (e.g., 2000 x g for 10 minutes) within one hour of collection.[10][15]
-
Storage: Store plasma or serum samples at -80°C until analysis.
Measurement of Plasma and Urine Phosphate
-
Method: A colorimetric assay based on the reaction of phosphate with a chromogenic complex (e.g., malachite green or ammonium (B1175870) molybdate) is a common and reliable method.[16][17]
-
Kit Usage: Commercially available kits provide a standardized procedure. Follow the manufacturer's instructions carefully.[18]
-
Procedure Outline:
-
Prepare a standard curve using the provided phosphate standard.
-
Add samples (plasma or diluted urine) and standards to a 96-well plate in duplicate.
-
Add the phosphate reagent to all wells.
-
Incubate at room temperature for the recommended time (e.g., 30 minutes), protected from light.
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Measure the absorbance at the specified wavelength (e.g., 650 nm) using a microplate reader.
-
-
Calculation: Determine the phosphate concentration in the samples by comparing their absorbance to the standard curve.
Mandatory Visualizations
Signaling Pathway of Phosphate Homeostasis and the Action of this compound
Caption: Signaling pathway of phosphate homeostasis and the inhibitory action of this compound on the NPT2a transporter.
Experimental Workflow for a this compound Study
Caption: A typical experimental workflow for evaluating the in vivo effects of this compound in animal models.
Troubleshooting Logic for Unexpected Plasma Phosphate Variability
Caption: A logical flowchart to troubleshoot sources of unexpected variability in plasma phosphate measurements.
References
- 1. Selective pharmacological inhibition of the sodium-dependent phosphate cotransporter NPT2a promotes phosphate excretion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 5. Npt2a as a target for treating hyperphosphatemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. Diurnal variation of serum phosphorus concentrations in intact male adult domestic cats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hyperphosphatemia in Animals - Metabolic Disorders - MSD Veterinary Manual [msdvetmanual.com]
- 9. idexxbioanalytics.com [idexxbioanalytics.com]
- 10. idexxbioanalytics.com [idexxbioanalytics.com]
- 11. borc.unl.edu [borc.unl.edu]
- 12. Physiologic Effects of Housing Rats in Metabolic Cages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tmc.sinica.edu.tw [tmc.sinica.edu.tw]
- 14. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 15. bcm.edu [bcm.edu]
- 16. dgtresearch.com [dgtresearch.com]
- 17. raybiotech.com [raybiotech.com]
- 18. abcam.co.jp [abcam.co.jp]
Potential toxicity or adverse effects of high-dose PF-06869206
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential toxicity and adverse effects of high-dose PF-06869206. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Is this compound cytotoxic at high concentrations in vitro?
A1: Studies in opossum kidney (OK) cells have not shown evidence of cytotoxicity. No differences in cell survival or death were observed between vehicle- and this compound-treated cells, suggesting that the compound does not cause acute toxicity in this in vitro model.[1]
Q2: What are the primary on-target and off-target effects of this compound observed in vivo?
A2: The primary on-target effect of this compound is a dose-dependent increase in urinary phosphate (B84403) excretion, leading to a reduction in plasma phosphate levels.[2][3][4] This is due to the selective inhibition of the sodium-phosphate cotransporter NPT2a in the renal proximal tubules.[1][2][5]
Observed off-target or pleiotropic effects include a dose-dependent increase in urinary excretion of sodium (natriuresis), chloride, and calcium (calciuria).[3][6][7] Notably, these effects on urinary electrolytes are generally not accompanied by changes in their plasma concentrations.[3][6]
Q3: Has systemic toxicity been observed in animal studies with high-dose this compound?
A3: Rodent studies have indicated that this compound is generally well-tolerated.[2][4][5] Multiple studies have reported no evidence of systemic toxicity even at high doses.[2][4] For instance, long-term administration (8 weeks) in a rat model of chronic kidney disease (CKD) did not show adverse effects on renal function, as measured by serum creatinine (B1669602) levels.[8]
Q4: Why am I observing increased sodium excretion in my Npt2a knockout mouse model treated with this compound?
A4: This is a known off-target effect. The natriuretic (sodium excretion) effect of this compound is still present in Npt2a knockout mice.[9] This suggests that the mechanism for increased sodium excretion is independent of Npt2a inhibition. It is hypothesized to be mediated by an inhibitory effect on the epithelial sodium channel (ENaC) in the cortical collecting duct.[1][6][9]
Q5: My experiment shows a significant increase in urinary calcium after administering this compound. Is this an expected finding?
A5: Yes, a dose-dependent increase in urinary calcium excretion (calciuria) is a documented pleiotropic effect of this compound.[3][6][10] At a high dose of 300 mg/kg, urinary calcium excretion has been observed to increase three- to five-fold compared to vehicle-treated animals.[6][7] However, this is typically not associated with a change in plasma calcium concentrations.[2][8] The exact mechanism is not fully understood but may be related to the inhibition of calcium reabsorption in the proximal or distal convoluted tubule.[6][7]
Q6: I observed a decrease in plasma parathyroid hormone (PTH) levels after acute dosing with this compound. Is this a typical response?
A6: Yes, an acute reduction in plasma PTH levels is an expected physiological response to this compound administration.[3][6][10] This is likely a consequence of the compound's primary effect of lowering plasma phosphate levels. For example, a 30 mg/kg dose in mice has been shown to reduce plasma PTH by about 50% three hours after administration.[6][10] However, this effect may be transient, with PTH levels recovering within 24 hours.[6]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Unexpectedly high urinary sodium and chloride excretion. | This is a known off-target effect of this compound, likely due to inhibition of the epithelial sodium channel (ENaC).[6][9] | - Confirm the dose and administration route. - Measure plasma sodium and chloride levels to ensure they remain within the normal range. - If studying sodium homeostasis, consider that this compound has direct effects independent of Npt2a. |
| Increased urinary calcium levels without a change in plasma calcium. | This is a documented pleiotropic effect of this compound.[3][6][8] The mechanism is still under investigation but may involve reduced tubular calcium reabsorption.[6] | - Quantify the dose-response relationship of calciuria in your model. - Monitor for long-term effects, as sustained calciuria could potentially impact bone mineral density. - Note that this effect is associated with a concurrent decrease in PTH levels.[8] |
| No phosphaturic effect observed in Npt2a knockout animals. | This is the expected outcome and confirms the selectivity of this compound for Npt2a.[1][3][5][9] | - This serves as an excellent negative control for your experiment, validating the on-target action of the compound. |
| Reduced phosphaturic response in a chronic kidney disease (CKD) model compared to healthy animals. | The efficacy of this compound can be diminished in models with severely impaired proximal tubular function or a significant reduction in the number of functional nephrons.[2][3][11] | - Assess the severity of the CKD model. The compound's effect is dependent on the presence of functional Npt2a transporters. - Consider that even with a reduced magnitude of effect, the compound may still significantly lower plasma phosphate.[11] |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| IC₅₀ (Na⁺-dependent Pᵢ uptake) | Opossum Kidney (OK) cells | ~1.4 µmol/L | [9][12] |
| Maximal Inhibition (vs. vehicle) | Opossum Kidney (OK) cells | ~70% at 100 µmol/L | [3] |
| Effect on Michaelis-Menten kinetics | Opossum Kidney (OK) cells | ~2.4-fold increase in Kₘ for Pᵢ, no significant change in Vₘₐₓ | [1][9][12] |
Table 2: In Vivo Effects of this compound in Rodent Models
| Parameter | Species/Model | Dose | Effect | Reference |
| Urinary Phosphate Excretion | Wild-type mice | ED₅₀: ~23 mg/kg | Dose-dependent increase | [9][12] |
| Wild-type mice | 500 mg/kg | ~16-fold increase | [2][4] | |
| 5/6 Nephrectomy rats | 300 mg/kg | 8.8-fold increase | [2][4] | |
| Plasma Phosphate | Wild-type mice | 30 mg/kg | ~31% decrease after 2h | [1] |
| Plasma PTH | Wild-type mice | 30 mg/kg | ~50% reduction after 3h | [6][10] |
| Wild-type mice | 300 mg/kg | ~65% reduction after 2-4h | [6] | |
| Urinary Calcium Excretion | Wild-type mice | 300 mg/kg | 3 to 5-fold increase | [3][6][7] |
| Urinary Sodium Excretion | Wild-type mice | 300 mg/kg | ~5-fold increase | [3] |
Experimental Protocols
Protocol 1: In Vitro Phosphate Uptake Assay in OK Cells
-
Cell Culture: Opossum kidney (OK) cells are cultured to confluence in appropriate media.
-
Treatment: Cells are pre-incubated with varying concentrations of this compound (e.g., 30 nM to 30 µM) or vehicle control (DMSO) for a specified time (e.g., 30 minutes).[4] A positive control, such as the nonselective inhibitor phosphonoformic acid (PFA, e.g., 5 mM), is typically included.[2][4]
-
Uptake Measurement: The uptake of phosphate is initiated by adding a solution containing radioactive ³²P.[2][4]
-
Incubation: The cells are incubated for a short period (e.g., 5 minutes) to allow for phosphate uptake.[4]
-
Washing: The uptake process is stopped by rapidly washing the cells with ice-cold buffer to remove unincorporated ³²P.[4]
-
Lysis and Scintillation Counting: Cells are lysed, and the cell-associated radioactivity is measured using a scintillation counter to determine the amount of phosphate uptake.[4]
-
Data Analysis: Phosphate uptake is normalized to the vehicle control and reported as a percentage. IC₅₀ values are calculated from the dose-response curve.
Protocol 2: Acute In Vivo Efficacy Study in Mice
-
Animal Model: Wild-type mice (e.g., C57BL/6) are used.[2] For selectivity studies, Npt2a knockout mice serve as a negative control.[2][9]
-
Acclimation: Animals are acclimated and housed in metabolic cages for urine collection.
-
Dosing: A single dose of this compound (e.g., ranging from 10 mg/kg to 500 mg/kg) or vehicle is administered via oral gavage.[2]
-
Sample Collection: Urine is collected over a defined period (e.g., 2-4 hours) post-dosing.[2] Blood samples are collected at specified time points (e.g., before treatment and 2, 4, and 24 hours after dosing) to obtain plasma.[8]
-
Biochemical Analysis:
-
Urine and plasma samples are analyzed for phosphate, calcium, sodium, and creatinine concentrations using standard biochemical assays.
-
Plasma is analyzed for PTH and FGF23 levels using ELISA kits.
-
-
Data Calculation: The fractional excretion of phosphate (FEₚᵢ) is calculated to normalize for differences in glomerular filtration rate. The formula is: FEₚᵢ (%) = [(Urine Pᵢ × Plasma Creatinine) / (Plasma Pᵢ × Urine Creatinine)] × 100.
Visualizations
Caption: On-target mechanism of action for this compound.
References
- 1. This compound is a selective inhibitor of renal Pi transport: evidence from in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective pharmacological inhibition of the sodium-dependent phosphate cotransporter NPT2a promotes phosphate excretion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Npt2a as a target for treating hyperphosphatemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 5. Selective pharmacological inhibition of the sodium-dependent phosphate cotransporter NPT2a promotes phosphate excretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sodium phosphate cotransporter 2a inhibitors: potential therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. JCI - Selective pharmacological inhibition of the sodium-dependent phosphate cotransporter NPT2a promotes phosphate excretion [jci.org]
- 9. This compound is a selective inhibitor of renal Pi transport: evidence from in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. portlandpress.com [portlandpress.com]
- 11. researchgate.net [researchgate.net]
- 12. journals.physiology.org [journals.physiology.org]
Technical Support Center: Ensuring Consistent Delivery of PF-06869206 Through Oral Gavage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance to ensure the consistent and reliable oral delivery of PF-06869206 in preclinical research settings. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your in vivo studies.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and administration of this compound via oral gavage.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent Dosing/Variable Results | - Inhomogeneous suspension- Inaccurate dosing volume- Animal stress affecting absorption | - Ensure Homogeneity: Vigorously vortex the suspension before drawing each dose. Consider using a magnetic stirrer for bulk preparations.[1]- Accurate Volume: Use appropriately sized syringes and calibrated pipettes. Account for needle dead space.- Minimize Stress: Handle animals gently and consistently. Consider techniques like coating the gavage needle with sucrose (B13894) to improve acceptance. |
| Clogging of Gavage Needle | - Agglomeration of this compound particles- Improperly prepared vehicle- Incompatible needle gauge | - Proper Suspension: Ensure this compound is finely powdered before suspension. Sonication of the final suspension can help break up agglomerates.- Vehicle Preparation: Follow the detailed protocol for preparing the 0.5% methylcellulose (B11928114) vehicle to ensure proper viscosity and suspending properties.[2][3][4]- Needle Selection: Use a gavage needle with an appropriate gauge for the viscosity of the suspension (e.g., 18-20G for mice).[5] |
| Regurgitation or Leakage from the Mouth | - Incorrect gavage technique- Excessive dosing volume- Animal resistance | - Proper Technique: Ensure the gavage needle is correctly placed in the esophagus, not the trachea. The animal's head and neck should be properly extended.[5][6][7]- Volume Limits: Adhere to recommended maximum gavage volumes for the specific animal model (e.g., typically 10 mL/kg for mice).[8][9]- Reduce Resistance: Acclimatize animals to handling. Gentle and swift administration can minimize resistance. |
| Adverse Animal Reactions (e.g., coughing, distress) | - Accidental administration into the trachea- Esophageal injury- Formulation intolerance | - Immediate Action: If coughing or distress is observed, immediately withdraw the needle.[6][10] Monitor the animal closely. If signs persist, euthanize the animal.- Prevent Injury: Use a gavage needle with a ball-tipped end to prevent tissue damage. Never force the needle.[5]- Vehicle Check: In a pilot study, administer the vehicle alone to rule out any adverse reactions to the formulation. |
| Precipitation of this compound in Suspension | - Poor solubility in the vehicle- Instability of the suspension over time | - Solubility Enhancement: While 0.5% methylcellulose is the standard, for persistent issues, consider alternative vehicles or the addition of a small amount of a solubilizing agent like Tween 80, though this may alter pharmacokinetics and should be validated.[3][4]- Fresh Preparation: Prepare the suspension fresh daily to ensure stability and consistency. |
Frequently Asked Questions (FAQs)
1. What is the recommended vehicle for oral gavage of this compound?
The most commonly reported and recommended vehicle for suspending this compound for oral gavage in preclinical studies is a 0.5% (w/v) aqueous solution of methylcellulose.[8][11]
2. What is the appropriate dosing volume for administering this compound?
A standard dosing volume of 10 mL/kg body weight is typically used for both mice and rats.[8]
3. How should the this compound suspension be prepared?
A detailed protocol for preparing the 0.5% methylcellulose vehicle and the final this compound suspension is provided in the "Experimental Protocols" section below. Key steps include the proper hydration of methylcellulose and ensuring a homogenous suspension of the compound.
4. How can I ensure the homogeneity of the this compound suspension?
Vigorous vortexing of the stock suspension immediately before drawing each dose is crucial. For larger batches, continuous stirring with a magnetic stirrer is recommended.
5. What are the signs of incorrect oral gavage administration?
Signs of improper technique include fluid coming from the nose or mouth, coughing, choking, or signs of respiratory distress in the animal.[6][10] If any of these are observed, the procedure should be stopped immediately.
6. Is this compound well-tolerated when administered orally?
Studies have shown that this compound is generally well-tolerated in mice and rats with no obvious signs of systemic toxicity, even with chronic administration.[8][11][12]
Experimental Protocols
Preparation of 0.5% (w/v) Methylcellulose Vehicle
Materials:
-
Methylcellulose powder (e.g., 400 cP viscosity)
-
Sterile, deionized water
-
Heated magnetic stir plate and stir bar
-
Glass beaker
-
Graduated cylinder
Protocol:
-
Heat approximately one-third of the final required volume of deionized water to 60-80°C on a heated magnetic stir plate.[2][4]
-
Slowly add the weighed methylcellulose powder to the heated water while stirring vigorously to ensure all particles are wetted and to prevent clumping.
-
Once the powder is fully dispersed, remove the beaker from the heat.
-
Add the remaining two-thirds of the required volume as cold deionized water to the mixture.
-
Continue stirring the solution in a cold water bath or at 4°C until it becomes clear and viscous. This may take several hours or can be left overnight.[3][4]
-
Store the prepared vehicle at 4°C.
Preparation of this compound Suspension for Oral Gavage
Materials:
-
This compound powder
-
Prepared sterile 0.5% methylcellulose vehicle
-
Mortar and pestle (optional, for fine powdering)
-
Appropriate-sized sterile tubes (e.g., microcentrifuge or conical tubes)
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Calculate the required amount of this compound and vehicle based on the desired final concentration and the number of animals to be dosed. Prepare a slight overage to account for any loss.
-
If necessary, finely grind the this compound powder using a mortar and pestle to ensure a fine, uniform particle size.
-
Weigh the calculated amount of this compound powder and place it in a sterile tube.
-
Add a small amount of the 0.5% methylcellulose vehicle to the powder and triturate or vortex to create a smooth, uniform paste.
-
Gradually add the remaining vehicle to the paste while continuously vortexing to ensure the compound is evenly suspended.
-
For difficult-to-suspend particles, sonicate the final suspension for a short period to aid in dispersion.
-
Store the suspension at 4°C and protect it from light. Always vortex vigorously immediately before each administration.
Quantitative Data Summary
In Vitro Potency of this compound
| Assay | Species | IC50 | Reference |
| NaPi2a Inhibition | Human | 0.38 µM | [13] |
| NaPi2a Inhibition | Rat | 0.40 µM | [13] |
| NaPi2a Inhibition | Mouse | 0.54 µM | [13] |
| Phosphate (B84403) Uptake in OK Cells | Opossum | ~1.4 µM | [14] |
In Vivo Efficacy of this compound in Mice
| Parameter | Dose | Effect | Time Point | Reference |
| Urinary Pi Excretion | 300 mg/kg | ~6-fold increase | 3 hours | [14] |
| Plasma Pi Levels | 30 mg/kg | ~31% decrease | 2 hours | [14] |
| ED50 (Urinary Pi Excretion) | ~23 mg/kg | - | - | [14][15] |
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Workflow for this compound oral gavage studies.
Caption: Decision tree for troubleshooting inconsistent results.
References
- 1. pharm-int.com [pharm-int.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. research.sdsu.edu [research.sdsu.edu]
- 6. research.fsu.edu [research.fsu.edu]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. Selective pharmacological inhibition of the sodium-dependent phosphate cotransporter NPT2a promotes phosphate excretion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research-support.uq.edu.au [research-support.uq.edu.au]
- 10. Video: Compound Administration in Rodents- Oral and Topical Routes [jove.com]
- 11. benchchem.com [benchchem.com]
- 12. Selective pharmacological inhibition of the sodium-dependent phosphate cotransporter NPT2a promotes phosphate excretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 14. This compound is a selective inhibitor of renal Pi transport: evidence from in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. genscript.com [genscript.com]
Validation & Comparative
A Head-to-Head Battle for Phosphate Regulation: Comparing the Efficacy of Npt2a Inhibitors PF-06869206 and BAY-767
For Immediate Release
In the landscape of therapeutic development for hyperphosphatemia, a condition characterized by elevated phosphate (B84403) levels in the blood and a significant concern in chronic kidney disease (CKD), the sodium-dependent phosphate cotransporter 2a (Npt2a) has emerged as a prime target. Two small molecule inhibitors, PF-06869206, developed by Pfizer, and BAY-767, from Bayer, have shown promise in preclinical studies. This guide provides a comprehensive comparison of their efficacy, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.
Quantitative Efficacy: A Comparative Analysis
The following tables summarize the key efficacy parameters for this compound and BAY-767 based on published in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Activity
| Compound | Assay System | IC50 | Selectivity |
| This compound | HEK cells transfected with human, rat, or mouse Npt2a | ~500 nmol L⁻¹[1] | Selective for Npt2a over Npt2b, Npt2c, Pit1, and Pit2[1][2] |
| Opossum Kidney (OK) cells (endogenous Npt2a) | ~1 µmol L⁻¹[1] | ||
| BAY-767 | CHO cell line with inducible Npt2a expression | 6 nM (human Npt2a) / 2.9 nM (rat Npt2a)[3] | Selective over Npt2b, Npt2c, and Pit-1[3] |
Table 2: In Vivo Efficacy in Rodent Models
| Parameter | This compound | BAY-767 | Animal Model & Dosing |
| Urinary Phosphate Excretion | ~17-fold increase in fractional excretion index (FEI) of Pᵢ[1][4] | ~1.7-fold increase in fractional urinary Pᵢ excretion[1][4] | Wild-type mice (500 mg/kg)[1][4] / Rats (10 mg/kg)[1][4] |
| ED50: ~21 mg/kg for a ~6-fold increase in urinary Pᵢ excretion[4][5] | Dose-dependent increase | Wild-type mice[4][5] / Healthy rats[3] | |
| Plasma Phosphate Levels | ~35% reduction | ~20% reduction | Wild-type mice (30 mg/kg)[4] / Rats (10 mg/kg) after 3 days[1][4] |
| ~20% reduction | Reduced increase from ~2-fold to ~1.4-fold | Hyperphosphatemic FGF23⁻/⁻ mice (300 mg/kg)[4][5] / Rats with induced vascular calcification (10 mg/kg)[1] | |
| Plasma PTH Levels | ~50-65% reduction | ~50% reduction | Mice (30 mg/kg and 300 mg/kg)[1][4] / Rats (10 mg/kg) after 3 days[1] |
| Plasma FGF23 Levels | No significant effect[4][6] | Reduced[3][4][6] | Rats with CKD[2] / Rats with induced vascular calcification[3] |
Experimental Protocols
The data presented above are derived from various preclinical studies. Below are detailed methodologies for key experiments cited.
In Vitro Phosphate Uptake Assay (for this compound)
-
Cell Lines: Opossum kidney (OK) cells, which endogenously express Npt2a, were utilized.[1]
-
Methodology: The assay measured the dose-dependent inhibition of Na⁺-dependent ³²Pᵢ uptake. Cells were exposed to increasing concentrations of this compound.[2] The maximum inhibitory effect was determined and compared to the non-selective Npt2 inhibitor phosphonoformic acid (PFA).[1]
-
Reference: A similar methodology was used in HEK293 cells stably expressing human, rat, or mouse Npt2a to determine selectivity over other phosphate transporters like Npt2b and Npt2c.[2]
In Vivo Assessment of Phosphaturic Effects in Mice (for this compound)
-
Animal Model: Wild-type (C57Bl/6J) mice were used.[4]
-
Drug Administration: this compound was administered via oral gavage at various doses.[7]
-
Sample Collection: Urine was collected over a specified period (e.g., 3 hours) using metabolic cages to measure phosphate excretion.[7] Blood samples were also collected to determine plasma phosphate levels.
-
Analysis: Urinary phosphate levels were measured and often expressed as a fractional excretion index (FEI) to normalize for glomerular filtration rate.[4]
In Vivo Vascular Calcification Model in Rats (for BAY-767)
-
Animal Model: Male Wistar rats were used.[3]
-
Induction of Vascular Calcification: Vascular calcification was induced by the administration of a pan-FGF receptor inhibitor for 10 days, which leads to hyperphosphatemia.[1][3]
-
Drug Administration: BAY-767 was administered orally at a dose of 10 mg/kg concomitantly with the FGF receptor inhibitor.[1]
-
Analysis: At the end of the study, the calcium content in the aorta was measured as a surrogate for vascular calcification. Plasma levels of phosphate, FGF23, and PTH were also determined.[3]
Signaling Pathways and Experimental Workflow
To visualize the mechanism of action and experimental design, the following diagrams are provided.
Discussion and Conclusion
Both this compound and BAY-767 have demonstrated potent and selective inhibition of the Npt2a transporter, leading to increased urinary phosphate excretion and a reduction in plasma phosphate levels in preclinical models.
This compound has been extensively characterized in multiple studies, showing a clear dose-dependent phosphaturic effect.[2] A notable finding is its ability to lower plasma PTH levels, a key hormone in phosphate and calcium regulation.[4] However, it did not appear to significantly alter plasma FGF23 levels, another critical phosphaturic hormone.[4][6]
BAY-767 appears to be a highly potent inhibitor based on its low nanomolar IC50 values in vitro.[3] In vivo, it effectively reduces plasma phosphate and PTH levels.[1] A key differentiator is its reported ability to also reduce plasma FGF23 levels, which could have additional therapeutic benefits in CKD patients where FGF23 is often markedly elevated and associated with adverse cardiovascular outcomes.[3][4][6] Furthermore, BAY-767 has shown efficacy in a model of vascular calcification, a serious complication of hyperphosphatemia.[1]
References
- 1. portlandpress.com [portlandpress.com]
- 2. JCI - Selective pharmacological inhibition of the sodium-dependent phosphate cotransporter NPT2a promotes phosphate excretion [jci.org]
- 3. researchgate.net [researchgate.net]
- 4. Sodium phosphate cotransporter 2a inhibitors: potential therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Npt2a as a target for treating hyperphosphatemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sodium phosphate cotransporter 2a inhibitors: potential therapeutic uses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological Npt2a Inhibition Causes Phosphaturia and Reduces Plasma Phosphate in Mice with Normal and Reduced Kidney Function - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Phosphate Transport Inhibitors: PF-06869206 vs. Phosphonoformic Acid (PFA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two key phosphate (B84403) transport inhibitors: PF-06869206, a novel selective inhibitor, and phosphonoformic acid (PFA), a widely used non-selective inhibitor. This analysis is supported by experimental data to inform research and development in phosphate homeostasis.
Introduction to Phosphate Transport and its Inhibition
The regulation of phosphate (Pi) levels is critical for numerous physiological processes, and its dysregulation is implicated in various diseases, including chronic kidney disease (CKD).[1][2][3] The majority of renal phosphate reabsorption is mediated by sodium-dependent phosphate cotransporters, primarily Npt2a and Npt2c, with Npt2a accounting for 70-80% of this process.[1][2][3] Inhibition of these transporters is a key therapeutic strategy for managing hyperphosphatemia.
This compound is a novel and selective inhibitor of the renal sodium-phosphate cotransporter Npt2a.[1][2][3][4] In contrast, phosphonoformic acid (PFA) , also known as foscarnet, is a non-selective inhibitor of sodium-phosphate transporters, affecting Npt2a, Npt2b, and Npt2c.[3][5]
Comparative Efficacy and Potency
Experimental data from in vitro and in vivo studies highlight the differences in potency and selectivity between this compound and PFA.
| Parameter | This compound | Phosphonoformic Acid (PFA) | Reference Cells/Model |
| In Vitro IC50 | ~1.4 µmol/L | Not explicitly an IC50, but noted to be a less potent inhibitor of Na-dependent Pi transport in VSMCs (IC50 of 3.9 mmol/L) and a competitive inhibitor in OK cells with a Ki of 6.0 mM.[5][6] | Opossum Kidney (OK) cells[1][2][3] |
| In Vivo ED50 | ~23 mg/kg (for increase in urinary Pi excretion) | Not Available | Wild-type mice[1][2] |
| Maximum Inhibition (In Vitro) | Reduces Na+-dependent Pi transport by ~70% at the highest tested concentrations.[3] | Results in an ~20% stronger inhibition of Pi uptake compared to the maximal effect of this compound in OK cells, inhibiting ~90% of Na+-dependent Pi uptake.[1][2][3][7] | Opossum Kidney (OK) cells[1][2][3] |
Mechanism of Action
Both compounds inhibit sodium-dependent phosphate cotransport, but their selectivity and impact on transport kinetics differ significantly.
| Feature | This compound | Phosphonoformic Acid (PFA) |
| Selectivity | Selective for Npt2a.[1][2][3][4] | Non-selective; inhibits Npt2a, Npt2b, and Npt2c.[3] Also reported to inhibit type III transporters (Pit-1 and Pit-2) weakly.[6][8] |
| Mode of Inhibition | Competitive inhibitor.[3][7] | Competitive inhibitor.[5] |
| Effect on Michaelis-Menten Kinetics | Increases the apparent Km for Pi by ~2.4-fold with no significant change in the apparent Vmax.[1][2][3] | In OK cells, prolonged exposure can increase the apparent Vmax for Na+-Pi uptake without changing the apparent Km for Pi.[5] |
In Vivo Effects
Studies in animal models demonstrate the physiological consequences of inhibiting phosphate transport with these compounds.
| In Vivo Effect | This compound | Phosphonoformic Acid (PFA) | Animal Model |
| Urinary Phosphate Excretion | Dose-dependent increase in wild-type mice; effect is absent in Npt2a knockout mice.[1][2][3] | Induces phosphaturia in thyroparathyroidectomized rats.[9] | Mice and Rats |
| Plasma Phosphate Levels | Dose-dependent decrease in wild-type mice.[4] | Long-term treatment in rats with CKD reduced plasma phosphate levels.[4] | Mice and Rats |
| Off-Target Effects | Induces a dose-dependent increase in urinary Na+ excretion, possibly through an off-target effect on the epithelial Na+ channel (ENaC).[1][2][3] Also increases urinary excretion of Cl- and Ca2+.[7][10] | Can prevent calcium-phosphate deposition in vitro, a mechanism independent of Pi transport inhibition in vascular smooth muscle cells.[8] | Mice |
Signaling and Regulatory Pathways
The regulation of phosphate transport is a complex process involving various hormones and signaling pathways. Both this compound and PFA intervene in this system by directly targeting the phosphate transporters.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. This compound is a selective inhibitor of renal Pi transport: evidence from in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound is a selective inhibitor of renal Pi transport: evidence from in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective pharmacological inhibition of the sodium-dependent phosphate cotransporter NPT2a promotes phosphate excretion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual action of phosphonoformic acid on Na(+)-phosphate cotransport in opossum kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of phosphate transport in rat vascular smooth muscle cells: implications for vascular calcification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. Phosphonoformic acid prevents vascular smooth muscle cell calcification by inhibiting calcium-phosphate deposition. | Sigma-Aldrich [sigmaaldrich.com]
- 9. Phosphate transport in brush border membranes from uremic rats. Response to phosphonoformic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sodium phosphate cotransporter 2a inhibitors: potential therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]
Validating the selectivity of PF-06869206 for Npt2a over Npt2c and PiT1/2
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selectivity of PF-06869206 for the sodium-phosphate cotransporter Npt2a over other key phosphate (B84403) transporters, Npt2c, PiT1, and PiT2. The information presented is supported by experimental data from in vitro and in vivo studies, offering valuable insights for researchers in nephrology and metabolic diseases.
Quantitative Analysis of Inhibitor Selectivity
The selectivity of this compound has been demonstrated across various experimental models. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against different phosphate transporters.
| Target Transporter | Cell Line | IC50 (µM) | Reference |
| Npt2a (Human) | HEK293 (transfected) | ~0.5 | [1] |
| Npt2a | Opossum Kidney (OK) cells | ~1.4 | [2][3] |
| Npt2c | HEK293 (transfected) | >25 | [4] |
| PiT1 | HEK293 (transfected) | >25 | [4] |
| PiT2 | HEK293 (transfected) | >25 | [4] |
These data clearly indicate a high degree of selectivity of this compound for Npt2a, with significantly lower or no activity observed against Npt2c, PiT1, and PiT2 at comparable concentrations.
Experimental Protocols
The determination of this compound selectivity relies on robust in vitro and in vivo experimental protocols.
In Vitro Selectivity Assessment in Transfected HEK293 Cells
This method is employed to assess the inhibitory activity of this compound on specific phosphate transporters expressed in a controlled cellular environment.
1. Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Cells are transiently transfected with plasmids encoding the human Npt2a, Npt2c, PiT1, or PiT2 transporters using a suitable transfection reagent.
2. Phosphate Uptake Assay:
-
24-48 hours post-transfection, cells are washed with a sodium-containing uptake buffer.
-
The cells are then incubated with the uptake buffer containing a mixture of non-radiolabeled phosphate and a tracer amount of radiolabeled [³²P]orthophosphate, along with varying concentrations of this compound.
-
After a defined incubation period (e.g., 10-30 minutes) at 37°C, the uptake is stopped by rapidly washing the cells with ice-cold, sodium-free buffer.
-
The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
3. Data Analysis:
-
The rate of phosphate uptake is calculated and normalized to the protein concentration of each sample.
-
The IC50 values are determined by plotting the percentage of inhibition of phosphate uptake against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Selectivity Validation using Knockout Mouse Models
To confirm the selectivity observed in vitro, studies are conducted in genetically modified mice lacking specific phosphate transporters.
1. Animal Models:
2. Drug Administration and Sample Collection:
-
Mice are administered this compound orally at various doses.
-
Urine and blood samples are collected at specified time points post-administration.
3. Analysis of Phosphaturia and Plasma Phosphate:
-
Urinary phosphate excretion is measured and normalized to creatinine (B1669602) levels to determine the fractional excretion of phosphate.
-
Plasma phosphate concentrations are also determined.
4. Interpretation of Results:
-
A significant increase in urinary phosphate excretion and a decrease in plasma phosphate in wild-type and Npt2c⁻/⁻ mice, but not in Npt2a⁻/⁻ mice, confirms that the phosphaturic effect of this compound is specifically mediated by the inhibition of Npt2a.[5][6]
Visualizing the Scientific Process
To better illustrate the methodologies and pathways involved, the following diagrams are provided.
References
- 1. Npt2a as a target for treating hyperphosphatemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a selective inhibitor of renal Pi transport: evidence from in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is a selective inhibitor of renal Pi transport: evidence from in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 5. Selective pharmacological inhibition of the sodium-dependent phosphate cotransporter NPT2a promotes phosphate excretion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective pharmacological inhibition of the sodium-dependent phosphate cotransporter NPT2a promotes phosphate excretion - PubMed [pubmed.ncbi.nlm.nih.gov]
PF-06869206: A Comparative Analysis of its Phosphaturic Effects in Wild-Type and Chronic Kidney Disease Models
For Immediate Release
This comparison guide provides a detailed analysis of the pharmacological effects of PF-06869206, a selective inhibitor of the renal sodium-phosphate cotransporter NPT2a, in wild-type (WT) versus Chronic Kidney Disease (CKD) models. This document is intended for researchers, scientists, and drug development professionals interested in novel therapeutic strategies for hyperphosphatemia, a common complication of CKD.
This compound has emerged as a promising agent for promoting urinary phosphate (B84403) excretion.[1][2] Its primary mechanism involves the inhibition of NPT2a, a key transporter responsible for phosphate reabsorption in the proximal renal tubules.[1][3] By blocking this transporter, this compound effectively increases the amount of phosphate cleared through urine, thereby lowering plasma phosphate levels.[1] This guide synthesizes data from multiple preclinical studies to objectively compare the compound's efficacy and physiological impact under normal and pathological kidney function.
Comparative Efficacy of this compound: Wild-Type vs. CKD Models
The phosphaturic and plasma phosphate-lowering effects of this compound have been evaluated in both healthy animal models and those with induced CKD, primarily the 5/6 nephrectomy (Nx) model.
Acute Effects on Urinary Phosphate Excretion
In wild-type mice, this compound induces a robust, dose-dependent increase in urinary phosphate excretion.[1][4] A single oral administration can increase the fractional excretion of phosphate index (FEIPi) by approximately 17-fold at the highest doses.[4][5] While a significant phosphaturic effect is also observed in CKD models, the magnitude of this response is comparatively blunted. In 5/6 Nx mice, the maximum increase in urinary phosphate excretion was found to be approximately 2-fold, significantly lower than the ~10-fold increase seen in sham-operated (wild-type) counterparts at the same high dose.[4][6]
Impact on Plasma Phosphate and PTH Levels
Consistent with its effects on urinary excretion, this compound effectively lowers plasma phosphate levels in both WT and CKD animals.[1] In WT mice, a dose of 30 mg/kg can lead to a ~31% decrease in plasma phosphate concentrations within two hours.[3] Similarly, in the 5/6 Nx CKD model, the compound significantly reduces plasma phosphate.[4][6]
A notable secondary effect of this compound is the reduction of plasma parathyroid hormone (PTH) levels.[4][5] This effect is observed in both WT and CKD models and is likely a consequence of the lowered plasma phosphate.[4][6] However, long-term studies in CKD rats showed that while the phosphaturic and hypophosphatemic effects were sustained, there was no statistically significant chronic effect on FGF23 or PTH levels.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound.
Table 1: Acute Effects of this compound on Urinary Phosphate Excretion
| Model Type | Animal Model | Dose (mg/kg) | Fold Increase in Urinary Pi Excretion (vs. Vehicle) | Study Duration | Citation |
| Wild-Type | C57Bl/6J Mice | 100 | ~6-fold | 3 hours | [4][5] |
| Wild-Type | C57BL/6 Mice | 500 | ~17-fold (FEIPi) | 4 hours | [1][4] |
| Sham Control | Mice | 100 | ~10-fold | 3 hours | [4][6] |
| CKD | 5/6 Nx Mice | 100 | ~2-fold | 3 hours | [4][6] |
Table 2: Acute Effects of this compound on Plasma Parameters
| Model Type | Animal Model | Dose (mg/kg) | % Decrease in Plasma Pi | % Decrease in Plasma PTH | Study Duration | Citation |
| Wild-Type | C57Bl/6J Mice | 30 | ~31% | ~50% | 2-3 hours | [3][4] |
| Sham Control | Mice | 100 | ~50% | ~65% | 1-3 hours | [6] |
| CKD | 5/6 Nx Mice | 100 | ~35% | ~60% | 1-3 hours | [6] |
| CKD | 5/6 Nx Rats | 300 | Statistically significant decrease | No significant change | 8 weeks | [1] |
Off-Target and Secondary Effects
Studies have consistently shown that this compound also induces a dose-dependent increase in urinary sodium (Na+), chloride (Cl-), and calcium (Ca2+) excretion in both wild-type and CKD models.[4] The calciuric effect, a three- to five-fold increase at a 300 mg/kg dose, may be linked to the inhibition of Ca2+ reabsorption in the proximal or distal tubules, potentially influenced by the reduction in PTH.[4][7] The natriuretic effect appears to be independent of NPT2a inhibition, as it persists in Npt2a knockout mice, suggesting a possible off-target effect on the epithelial Na+ channel (ENaC).[3][8]
Experimental Protocols
In Vivo Animal Models
-
Wild-Type Studies : C57BL/6 or C57Bl/6J mice were used as standard wild-type models.[1][4] Animals were administered this compound or vehicle via oral gavage.[1]
-
CKD Model (5/6 Nephrectomy) : Chronic kidney disease was induced in rats or mice through a two-step subtotal nephrectomy (5/6 Nx) procedure.[1][6] Eight weeks post-surgery, animals were treated with this compound.[6]
-
Urine and Blood Collection : For acute studies, animals were placed in metabolic cages for urine collection over a period of 3 to 4 hours post-dosing.[1][4] Blood samples were collected at specified time points to measure plasma phosphate, PTH, and other electrolytes.[3][4]
Biochemical Assays
-
Phosphate and Creatinine (B1669602) : Urinary and plasma phosphate and creatinine concentrations were determined using commercially available colorimetric assay kits.
-
Hormone Analysis : Plasma PTH and FGF23 levels were measured using enzyme-linked immunosorbent assay (ELISA) kits.
In Vitro NPT2a Inhibition Assay
-
Cell Line : Opossum kidney (OK) cells, which endogenously express NPT2a, were used to assess the in vitro inhibitory activity of this compound.[3][5]
-
Phosphate Uptake : The inhibitory effect was quantified by measuring the uptake of radiolabeled phosphate (32Pi) in the presence of varying concentrations of the compound. The IC50, the concentration required to inhibit 50% of phosphate uptake, was determined to be approximately 1.4 µmol/L.[3][9]
Visualizing the Mechanism and Workflow
To better illustrate the underlying biology and experimental design, the following diagrams are provided.
Caption: Mechanism of this compound action in the renal proximal tubule.
Caption: General experimental workflow for in vivo compound evaluation.
Conclusion
This compound is a potent and selective inhibitor of NPT2a that demonstrates significant phosphaturic and plasma phosphate-lowering effects in both wild-type and CKD models. While its efficacy is attenuated in the context of reduced kidney function, it still produces a meaningful physiological response. The compound's ability to acutely lower both plasma phosphate and PTH levels underscores its therapeutic potential. Further investigation into its long-term effects on hormonal axes like FGF23 and PTH in CKD, as well as its off-target effects on sodium and calcium handling, is warranted. This guide provides a foundational comparison for researchers exploring NPT2a inhibition as a strategy to manage hyperphosphatemia.
References
- 1. Selective pharmacological inhibition of the sodium-dependent phosphate cotransporter NPT2a promotes phosphate excretion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective pharmacological inhibition of the sodium-dependent phosphate cotransporter NPT2a promotes phosphate excretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound is a selective inhibitor of renal Pi transport: evidence from in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sodium phosphate cotransporter 2a inhibitors: potential therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Npt2a as a target for treating hyperphosphatemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. genscript.com [genscript.com]
- 9. journals.physiology.org [journals.physiology.org]
How does the in vivo effect of PF-06869206 differ from in vitro results?
A detailed guide for researchers on the differential effects of the Npt2a inhibitor PF-06869206 in cellular and whole-organism models.
This guide provides a comprehensive comparison of the in vivo and in vitro effects of this compound, a selective inhibitor of the renal sodium-phosphate cotransporter Npt2a. The data presented here, compiled from multiple preclinical studies, is intended to inform researchers, scientists, and drug development professionals on the compound's activity, selectivity, and potential off-target effects.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound's effects observed in both in vitro and in vivo settings.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Description |
| IC50 | Opossum Kidney (OK) Cells | ~1.4 µmol/L[1][2][3] | Concentration for 50% inhibition of Na+-dependent phosphate (B84403) uptake. |
| Maximum Inhibition | Opossum Kidney (OK) Cells | ~70% at 100 µmol/L[4] | The highest observed inhibition of Na+-dependent phosphate uptake. |
| Mechanism of Action | Opossum Kidney (OK) Cells | Competitive Inhibition[5] | The inhibitor competes with phosphate for binding to Npt2a. |
| Effect on Km | Opossum Kidney (OK) Cells | ~2.4-fold increase[1][5] | Indicates a lower binding affinity of the transporter for phosphate in the presence of the inhibitor. |
| Effect on Vmax | Opossum Kidney (OK) Cells | No significant change[1][5] | The maximum rate of phosphate transport is not significantly altered. |
Table 2: In Vivo Efficacy of this compound in Mice
| Parameter | Animal Model | Dose | Effect |
| ED50 | Wild-Type C57BL/6J Mice | ~21-23 mg/kg[1][2][3][4] | Dose for 50% of the maximum effect on urinary phosphate excretion. |
| Urinary Phosphate Excretion | Wild-Type C57BL/6J Mice | 100 mg/kg | ~6-fold increase over 3 hours.[4][6] |
| Fractional Excretion of Phosphate (FEIPi) | Wild-Type C57BL/6 Mice | 500 mg/kg | ~16 to 17-fold increase.[4][7][8] |
| Plasma Phosphate | Wild-Type C57BL/6J Mice | 30 mg/kg | ~35% reduction, peaking at 2 hours.[4] |
| Plasma PTH | Wild-Type C57BL/6J Mice | 30 mg/kg | ~50% reduction at 3 hours.[4] |
| Plasma PTH | Wild-Type Mice | 300 mg/kg | ~65% reduction at 2-4 hours.[4][6] |
Key Differences Between In Vivo and In Vitro Effects
A primary distinction between the in vivo and in vitro results lies in the observed off-target effects of this compound. While in vitro studies using cell lines like Opossum Kidney (OK) cells primarily highlight the compound's potent and selective inhibition of Npt2a-mediated phosphate uptake, in vivo studies in rodent models reveal additional physiological responses.[1][2][3]
Notably, this compound induces a dose-dependent increase in urinary sodium and calcium excretion in mice.[4][6][7] This effect was observed even in Npt2a knockout mice, suggesting a mechanism independent of Npt2a inhibition.[1][2][3] Further investigation points to a possible off-target inhibitory effect on the epithelial sodium channel (ENaC) in the cortical collecting duct.[1][2][3][9] This natriuretic effect is a crucial consideration for the overall physiological impact of the compound in a whole-organism context.
Furthermore, the in vivo administration of this compound leads to systemic hormonal changes, including a reduction in plasma parathyroid hormone (PTH) levels, which is a secondary effect resulting from the lowering of plasma phosphate.[4][6] These systemic feedback loops are not captured in isolated cell culture experiments.
Experimental Protocols
In Vitro: Na+-dependent Phosphate Uptake Assay in Opossum Kidney (OK) Cells
-
Cell Culture: OK cells are cultured to confluence in appropriate media.
-
Inhibitor Incubation: Cells are pre-incubated with varying concentrations of this compound or vehicle control for a specified period.
-
Phosphate Uptake: The media is replaced with a solution containing 32P-labeled phosphate and either sodium (for Na+-dependent uptake) or a sodium substitute (for Na+-independent uptake).
-
Measurement: After a defined uptake period, the cells are washed to remove extracellular 32P, lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Data Analysis: Na+-dependent phosphate uptake is calculated by subtracting the Na+-independent uptake from the total uptake. IC50 values are determined by fitting the dose-response data to a sigmoidal curve.
In Vivo: Acute Phosphaturic Effect in Mice
-
Animal Model: Wild-type C57BL/6J mice are used.
-
Acclimation: Animals are acclimated to metabolic cages for a period before the experiment to allow for urine collection.
-
Dosing: A single oral dose of this compound or vehicle is administered by gavage.
-
Sample Collection: Urine is collected at specified time intervals post-dosing. Blood samples are collected at the end of the study period.
-
Biochemical Analysis: Urinary phosphate and creatinine (B1669602) concentrations are measured to calculate the fractional excretion of phosphate (FEIPi). Plasma phosphate and other relevant electrolytes are also analyzed.
-
Data Analysis: The dose-dependent effect of this compound on urinary phosphate excretion and plasma phosphate levels is evaluated.
Visualizing the Science
Signaling Pathway of this compound Action
Caption: Mechanism of this compound in the renal proximal tubule.
Experimental Workflow for In Vivo Phosphaturic Assessment
Caption: Workflow for assessing the acute phosphaturic effect of this compound.
References
- 1. This compound is a selective inhibitor of renal Pi transport: evidence from in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Npt2a as a target for treating hyperphosphatemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound is a selective inhibitor of renal Pi transport: evidence from in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sodium phosphate cotransporter 2a inhibitors: potential therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective pharmacological inhibition of the sodium-dependent phosphate cotransporter NPT2a promotes phosphate excretion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JCI - Selective pharmacological inhibition of the sodium-dependent phosphate cotransporter NPT2a promotes phosphate excretion [jci.org]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Pharmacodynamics of PF-06869206 and I-BET762
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the pharmacodynamic properties of two investigational drugs, PF-06869206 and I-BET762 (also known as molibresib or GSK525762). The information is compiled from preclinical and clinical studies to support research and development efforts.
Executive Summary
This compound is a selective inhibitor of the renal sodium-phosphate cotransporter Npt2a, a key regulator of phosphate (B84403) homeostasis. Its primary pharmacodynamic effect is to increase urinary phosphate excretion, thereby lowering plasma phosphate levels. This makes it a potential therapeutic agent for hyperphosphatemia, a condition associated with chronic kidney disease (CKD) and certain genetic disorders. Preclinical studies in rodents have demonstrated its efficacy and selectivity.
I-BET762 (molibresib) is a potent, orally bioavailable inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4). These proteins are epigenetic "readers" that regulate the transcription of key genes involved in cell proliferation and inflammation. The principal pharmacodynamic effect of I-BET762 is the downregulation of oncogenes, such as MYC, and the suppression of pro-inflammatory cytokines. It is being investigated as a potential treatment for various cancers and inflammatory diseases.
The following sections provide a detailed cross-species comparison of the pharmacodynamics of these two compounds, supported by quantitative data, experimental protocols, and visual diagrams of their mechanisms of action and experimental workflows.
Data Presentation: Cross-Species Pharmacodynamic Comparison
The following tables summarize the key pharmacodynamic parameters of this compound and I-BET762 across different species.
Table 1: In Vitro Pharmacodynamics of this compound and I-BET762
| Parameter | This compound | I-BET762 (Molibresib) | Species/Cell Line |
| Mechanism of Action | Selective inhibitor of Na+-phosphate cotransporter Npt2a | Inhibitor of BET bromodomains (BRD2, BRD3, BRD4) | N/A |
| IC50 | ~1.4 µmol/L (for Na+-dependent Pi uptake)[1] | 32.5 - 42.5 nM (FRET assay)[2] | Opossum (OK cells) / Human (in vitro assay) |
| Kd | Not Reported | 50.5 - 61.3 nM (for BET bromodomains)[2] | Human |
| Key Cellular Effect | Inhibition of phosphate uptake[3][4] | Downregulation of MYC and inflammatory genes | Human (proximal tubular cells) / Various cancer cell lines |
Table 2: In Vivo Pharmacodynamics of this compound
| Species | Model | Dose | Key Pharmacodynamic Effect(s) | Reference |
| Mouse (Wild-type) | Normal | 10-500 mg/kg (oral) | Dose-dependent increase in urinary phosphate excretion; Decrease in plasma phosphate.[3] | [3] |
| Normal | ~23 mg/kg (oral) | ED50 for increased urinary phosphate excretion.[1] | [1] | |
| Mouse (Npt2a-/-) | Knockout | 300 mg/kg (oral) | No effect on urinary phosphate excretion or plasma phosphate, demonstrating selectivity.[3] | [3] |
| Rat | 5/6 Nephrectomy (CKD model) | 10-300 mg/kg (oral) | Dose-dependent increase in fractional excretion of phosphate.[3] | [3] |
| Canine | In vitro | Not Applicable | Good cell permeability in Ralph Russ canine kidney cells. | [5] |
| Human | In vitro | Not Applicable | Reduced phosphate uptake in human proximal tubular cells.[3][4] | [3][4] |
Table 3: In Vivo Pharmacodynamics of I-BET762 (Molibresib)
| Species | Model | Dose | Key Pharmacodynamic Effect(s) | Reference |
| Mouse | Myeloma Xenograft | Not Reported | Inhibition of myeloma cell proliferation and survival advantage. | |
| Prostate Cancer Xenograft | Not Reported | Reduction in tumor growth and MYC expression. | ||
| Breast Cancer Model | Not Reported | Delayed tumor development, downregulation of c-Myc, pSTAT3, and pERK.[6] | [6] | |
| Rat, Dog, Monkey | Preclinical | Not Reported | Good oral bioavailability. | |
| Human | NUT Carcinoma & Solid Tumors (Phase I/II) | 2-100 mg/day (oral) | Dose-dependent reduction in circulating monocyte chemoattractant protein-1 (MCP-1).[7] | [7] |
Experimental Protocols
Key Experiment for this compound: In Vivo Phosphate Excretion Study in Mice
Objective: To determine the in vivo efficacy and selectivity of this compound on renal phosphate excretion.
Methodology:
-
Animal Model: Wild-type, Npt2a knockout (Npt2a-/-), and Npt2c knockout (Npt2c-/-) mice on a C57BL/6 background were used.[3]
-
Dosing: A single oral dose of this compound (e.g., 300 mg/kg) or vehicle was administered.[3]
-
Sample Collection: Blood and spot urine samples were collected at baseline (before dosing), and at 2-4 hours and 24 hours post-dosing.[3]
-
Analysis: Plasma and urine were analyzed for phosphate and creatinine (B1669602) concentrations. The fractional excretion of phosphate index (FEIPi) was calculated.[3]
-
Statistical Analysis: Data were analyzed using appropriate statistical methods (e.g., ANOVA) to compare treatment groups.[3]
Key Experiment for I-BET762 (Molibresib): Phase I Clinical Trial Pharmacodynamics
Objective: To evaluate the safety, pharmacokinetics, and pharmacodynamics of molibresib in patients with advanced solid tumors.
Methodology:
-
Study Design: A phase I/II, open-label, dose-escalation study was conducted.[7]
-
Patient Population: Patients with NUT carcinoma and other solid tumors.[7]
-
Dosing: Molibresib was administered orally once daily, with dose escalation starting from 2 mg/day.[7]
-
Pharmacodynamic Biomarker: Circulating levels of monocyte chemoattractant protein-1 (MCP-1) were measured as a pharmacodynamic biomarker of BET inhibition.[7]
-
Sample Collection: Serial blood samples for pharmacokinetic and pharmacodynamic analysis were collected after the first dose and at subsequent time points.[7]
-
Analysis: MCP-1 levels were quantified to assess target engagement and dose-response relationship.[7]
Mandatory Visualization
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in the renal proximal tubule.
Signaling Pathway of I-BET762 (Molibresib)
Caption: Mechanism of action of I-BET762 (Molibresib) in inhibiting gene transcription.
Experimental Workflow for Cross-Species Pharmacodynamic Comparison
References
- 1. This compound is a selective inhibitor of renal Pi transport: evidence from in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Selective pharmacological inhibition of the sodium-dependent phosphate cotransporter NPT2a promotes phosphate excretion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective pharmacological inhibition of the sodium-dependent phosphate cotransporter NPT2a promotes phosphate excretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound is a selective inhibitor of renal Pi transport: evidence from in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemoprevention of Preclinical Breast and Lung Cancer with the Bromodomain Inhibitor I-BET 762 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase 1 Study of Molibresib (GSK525762), a Bromodomain and Extra-Terminal Domain Protein Inhibitor, in NUT Carcinoma and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Inhibitory Kinetics of PF-06869206 on Phosphate Uptake: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory kinetics of PF-06869206 on phosphate (B84403) uptake with other relevant inhibitors. The information is supported by experimental data to assist researchers in evaluating its potential as a therapeutic agent for hyperphosphatemia.
Comparative Analysis of Phosphate Uptake Inhibitors
This compound is a selective inhibitor of the renal sodium-phosphate cotransporter Npt2a, which is responsible for approximately 70-80% of renal phosphate reabsorption.[1][2] Its efficacy in promoting urinary phosphate excretion and consequently lowering plasma phosphate levels has been demonstrated in preclinical studies.[3] The following table summarizes the inhibitory kinetics of this compound in comparison to other notable phosphate uptake inhibitors.
| Inhibitor | Target(s) | In Vitro Potency (IC50) | In Vivo Potency (ED50) | Mode of Inhibition | Key Findings |
| This compound | Npt2a | ~1.4 µmol/L (in OK cells)[1][2][4] | ~21-23 mg/kg (in mice)[1][2][4][5] | Competitive[5][6] | Selectively inhibits Npt2a; increases urinary phosphate excretion and lowers plasma phosphate and PTH levels.[3][5][7] |
| BAY-767 | Npt2a | Not explicitly found in search results. | ~10 mg/kg (in rats, for plasma Pi reduction)[5][7] | Not explicitly found in search results. | Reduces plasma phosphate and PTH levels.[5][7] |
| EOS789 | Npt2b, PiT-1, PiT-2 | Not explicitly found in search results. | Not explicitly found in search results. | Not explicitly found in search results. | Pan-phosphate transporter inhibitor; shows potent serum phosphate lowering effect in rats.[7] |
| Tenapanor | NHE3 | Not explicitly found in search results. | Not explicitly found in search results. | Indirectly inhibits paracellular phosphate absorption.[7][8] | Reduces serum phosphate by inhibiting the sodium-hydrogen exchanger isoform 3.[8][9] |
| Phosphonoformic acid (PFA) | Non-selective Npt2 | Not explicitly found in search results. | Not explicitly found in search results. | Not explicitly found in search results. | Unselective Npt2 inhibitor; results in stronger inhibition of phosphate uptake in vitro compared to this compound.[1][2][4] |
Experimental Protocols
In Vitro Phosphate Uptake Assay (using Opossum Kidney - OK - cells)
This protocol is based on methodologies described in studies evaluating this compound.[1][5][6]
-
Cell Culture:
-
Phosphate Uptake Inhibition Assay:
-
Seed OK cells in multi-well plates and grow to confluence.
-
Wash the cells with a phosphate-free buffer.
-
Pre-incubate the cells with varying concentrations of this compound or other inhibitors for a specified period.
-
Initiate phosphate uptake by adding a solution containing radiolabeled phosphate (e.g., 32P or 33P).[5][10]
-
After a defined incubation time, stop the uptake by rapidly washing the cells with ice-cold phosphate-buffered saline.[10]
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.[10]
-
Determine the protein concentration in each well to normalize the phosphate uptake data.[10]
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
In Vivo Evaluation of Phosphaturic Effects (in mice)
This protocol is a generalized procedure based on in vivo studies with this compound.[1][3][5]
-
Animal Model:
-
Inhibitor Administration:
-
Urine and Blood Collection:
-
Biochemical Analysis:
-
Data Analysis:
Visualizations
Caption: Experimental workflow for validating the inhibitory kinetics of this compound.
Caption: Simplified signaling pathway of renal phosphate reabsorption and points of inhibition.
References
- 1. This compound is a selective inhibitor of renal Pi transport: evidence from in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Selective pharmacological inhibition of the sodium-dependent phosphate cotransporter NPT2a promotes phosphate excretion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Npt2a as a target for treating hyperphosphatemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound is a selective inhibitor of renal Pi transport: evidence from in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sodium phosphate cotransporter 2a inhibitors: potential therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphate Absorption and Hyperphosphatemia Management in Kidney Disease: A Physiology-Based Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Phosphate Uptake and Efflux Assays. [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
A comparative study of PF-06869206's effect on different hyperphosphatemic animal models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel Npt2a inhibitor, PF-06869206, with other therapeutic strategies for hyperphosphatemia, supported by experimental data from various animal models.
Introduction to this compound
Hyperphosphatemia is a common and serious complication of chronic kidney disease (CKD) and certain genetic disorders, leading to increased cardiovascular morbidity and mortality.[1][2][3] Traditional management strategies, such as dietary phosphate (B84403) restriction and oral phosphate binders, often fall short of achieving optimal phosphate control.[1][3] this compound is a selective, orally bioavailable small-molecule inhibitor of the renal sodium-phosphate cotransporter Npt2a (SLC34A1).[4][5] Npt2a is responsible for approximately 70-80% of phosphate reabsorption in the proximal renal tubules, making it a key target for promoting urinary phosphate excretion.[2][6] By inhibiting Npt2a, this compound offers a novel therapeutic approach to lower plasma phosphate levels.[1][5]
Mechanism of Action: The Npt2a Signaling Pathway
This compound exerts its effect by competitively inhibiting the Npt2a transporter in the apical membrane of proximal tubule cells in the kidney.[2][7][8] This inhibition blocks the reabsorption of filtered phosphate from the urine back into the bloodstream, leading to increased urinary phosphate excretion (phosphaturia) and a subsequent reduction in plasma phosphate levels.[1][4] The regulation of phosphate homeostasis is a complex process involving interactions between parathyroid hormone (PTH) and fibroblast growth factor 23 (FGF23), both of which also modulate Npt2a activity.[1][2][9]
Comparative Efficacy of this compound in Hyperphosphatemic Animal Models
The efficacy of this compound has been evaluated in several preclinical models, demonstrating its potential to lower plasma phosphate across different underlying pathologies.
Efficacy in a Chronic Kidney Disease (CKD) Model
In a 5/6 nephrectomy (Nx) rat model of CKD, long-term treatment with this compound (300 mg/kg, once daily for 8 weeks) resulted in a significant increase in the fractional excretion index of phosphate (FEI of Pi) by approximately 2.5-fold compared to vehicle-treated animals.[9] This led to a modest but significant 15% reduction in plasma phosphate levels.[9] However, in this particular model, which did not exhibit hyperphosphatemia, the treatment did not significantly reduce the elevated levels of PTH or FGF23.[4][9] Acute administration in 5/6 Nx mice also showed a dose-dependent increase in urinary phosphate excretion and a reduction in plasma phosphate and PTH.[10][11][12]
Efficacy in Genetic Models of Hyperphosphatemia
This compound has shown marked efficacy in genetic mouse models of hyperphosphatemia, which are characterized by disruptions in the FGF23 signaling pathway.
-
Fgf23 Knockout (Fgf23-/-) Mice: These mice exhibit severe hyperphosphatemia. A single oral dose of this compound (200 mg/kg) induced a remarkable 9.1-fold increase in the FEI of Pi and a 20.1% reduction in plasma phosphate levels four hours after administration.[4]
-
GALNT3 Knockout (Galnt3-/-) Mice: This model also presents with hyperphosphatemia due to increased FGF23 proteolysis.[9] A single 300 mg/kg dose of this compound led to a significant increase in FEI of Pi and a 21.4% decrease in plasma phosphate levels.[4]
These studies demonstrate that this compound is effective in lowering plasma phosphate even in the absence of functional FGF23 signaling.[9][13]
Comparison with Alternative Hyperphosphatemia Treatments
| Treatment Class | Compound(s) | Mechanism of Action | Animal Model Data Highlights |
| Npt2a Inhibitors | This compound | Selective inhibitor of renal Npt2a phosphate transporter. | Dose-dependent increase in urinary phosphate excretion and decrease in plasma phosphate in wild-type, CKD, Fgf23-/-, and Galnt3-/- models.[4][9] |
| BAY-767 | Selective inhibitor of renal Npt2a phosphate transporter. | In rats, a 10 mg/kg dose for 3 days resulted in a ~20% reduction in plasma phosphate and a ~50% reduction in PTH.[1][9] | |
| Intestinal Phosphate Transport Inhibitors | EOS789 | Pan-phosphate transporter inhibitor (Npt2b, Pit1/2). | Showed a potent serum phosphate-lowering effect with decreased FGF23 and PTH in rats with adenine-induced hyperphosphatemia.[13] |
| Tenapanor | Inhibitor of intestinal Na+/H+ exchanger isoform 3 (NHE3), proposed to inhibit paracellular phosphate absorption. | Demonstrated a serum phosphate-lowering effect in patients on hemodialysis.[13] | |
| Phosphate Binders | Sevelamer, Lanthanum Carbonate, Calcium-based binders | Bind dietary phosphate in the gastrointestinal tract, preventing its absorption.[14][15] | Effective in reducing serum phosphate in various animal models of CKD and in clinical use.[14][16] |
Experimental Protocols
In Vivo Efficacy Studies
A standardized experimental workflow is crucial for evaluating the in vivo efficacy of phosphate-lowering agents.
Key Methodological Details:
-
Animal Models:
-
Wild-type mice (e.g., C57BL/6J): Used for initial dose-ranging and mechanistic studies.[9]
-
5/6 Nephrectomy (Nx) model: A surgical model of CKD in rats or mice.[9][10]
-
Genetic models: Fgf23-/- and Galnt3-/- mice for studying efficacy in the context of disrupted FGF23 signaling.[4][9]
-
Npt2a Knockout (Npt2a-/-) mice: Used to confirm the selectivity of this compound.[6][8]
-
-
Drug Administration:
-
Sample Collection and Analysis:
-
Blood and urine samples are collected at various time points post-administration.
-
Plasma/serum is analyzed for phosphate, creatinine, PTH, and FGF23 levels using standard biochemical assays (e.g., colorimetric assays, ELISA).[17]
-
Urine is analyzed for phosphate and creatinine to calculate the fractional excretion of phosphate.
-
In Vitro Assays
-
Opossum Kidney (OK) Cells: These cells endogenously express Npt2a and are a standard in vitro model to study its function.[2][6][8]
-
32P Uptake Assays: Used to measure the inhibitory effect of this compound on sodium-dependent phosphate uptake. The IC50 for this compound in OK cells is approximately 1.4 µmol/L.[6][7][8]
Summary of Quantitative Data
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: Acute Effects of this compound on Plasma Phosphate and Urinary Phosphate Excretion
| Animal Model | Dose (mg/kg) | Time Point | Change in Plasma Phosphate | Change in Fractional Excretion of Phosphate (FEIPi) |
| Wild-type Mice | 500 | 4 hours | ~6 mg/dL reduction | ~17-fold increase |
| Fgf23-/- Mice | 200 | 4 hours | -20.1% | 9.1-fold increase |
| Galnt3-/- Mice | 300 | 2-4 hours | -21.4% | Significant increase |
| 5/6 Nx Rats (Chronic) | 300 (daily) | 8 weeks | -15% | ~2.5-fold increase |
Data compiled from multiple sources.[4][9]
Table 2: Effects of this compound on Key Hormonal Regulators
| Animal Model | Dose (mg/kg) | Time Point | Change in PTH | Change in FGF23 |
| Wild-type Mice | 30 | 3 hours | ~50% reduction | No significant change |
| Wild-type Mice | 300 | 2-4 hours | ~65% reduction | No significant change |
| 5/6 Nx Rats (Chronic) | 300 (daily) | 8 weeks | No significant change | No significant change |
Data compiled from multiple sources.[1][9]
Conclusion
This compound has demonstrated robust efficacy in lowering plasma phosphate in a variety of preclinical models of hyperphosphatemia, including those resistant to the effects of FGF23. Its selective mechanism of action, targeting the primary pathway for renal phosphate reabsorption, represents a promising and distinct approach compared to traditional phosphate binders and emerging intestinal phosphate transport inhibitors. The data presented in this guide underscore the potential of this compound as a novel therapeutic agent for the management of hyperphosphatemia. Further investigation in clinical settings is warranted to translate these preclinical findings to patients.
References
- 1. portlandpress.com [portlandpress.com]
- 2. This compound is a selective inhibitor of renal Pi transport: evidence from in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. Selective pharmacological inhibition of the sodium-dependent phosphate cotransporter NPT2a promotes phosphate excretion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI - Selective pharmacological inhibition of the sodium-dependent phosphate cotransporter NPT2a promotes phosphate excretion [jci.org]
- 6. This compound is a selective inhibitor of renal Pi transport: evidence from in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Npt2a as a target for treating hyperphosphatemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological Npt2a Inhibition Causes Phosphaturia and Reduces Plasma Phosphate in Mice with Normal and Reduced Kidney Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Sodium phosphate cotransporter 2a inhibitors: potential therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Treatment Options for Hyperphosphatemia in Feline CKD: What's Out there? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Strategies for Phosphate Control in Patients With CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Npt2a Inhibitors: A Comparative Analysis of PF-06869206 and BAY-767 on FGF23 Regulation
A detailed review for researchers and drug development professionals on the differential effects of two prominent Npt2a inhibitors on the key phosphaturic hormone, Fibroblast Growth Factor 23 (FGF23).
Introduction
In the pursuit of novel therapeutics for hyperphosphatemia, a common and serious complication of chronic kidney disease (CKD), inhibitors of the renal sodium-phosphate cotransporter 2a (Npt2a) have emerged as a promising class of drugs. By blocking the reabsorption of phosphate (B84403) in the kidneys, these agents effectively increase urinary phosphate excretion and lower serum phosphate levels. However, their impact on the broader hormonal milieu that governs phosphate homeostasis, particularly on the phosphaturic hormone FGF23, is not uniform. This guide provides a comparative analysis of two leading Npt2a inhibitors, PF-06869206 and BAY-767, with a specific focus on their divergent effects on circulating FGF23 levels, supported by experimental data.
Mechanism of Action: Npt2a Inhibition and Phosphate Homeostasis
The Npt2a transporter, predominantly expressed in the apical membrane of renal proximal tubule cells, is responsible for the reabsorption of the majority of filtered phosphate. Inhibition of Npt2a leads to phosphaturia, a decrease in plasma phosphate (Pi), and a subsequent reduction in parathyroid hormone (PTH) levels.[1][2][3] FGF23, a hormone secreted by osteocytes, also plays a critical role in phosphate regulation by promoting urinary phosphate excretion and suppressing vitamin D production. The interplay between Npt2a, phosphate, PTH, and FGF23 is a complex feedback loop crucial for maintaining mineral balance.
Comparative Efficacy on FGF23 Levels
Experimental evidence has revealed a striking difference in the effects of this compound and BAY-767 on circulating FGF23 levels.
This compound: No Significant Effect on FGF23
Multiple studies in both normal and CKD animal models have consistently demonstrated that this compound does not significantly alter plasma FGF23 concentrations.[1][4] This lack of effect has been observed even with long-term administration in rats with 5/6 nephrectomy, a model of chronic kidney disease.[4] While this compound effectively reduces plasma phosphate and PTH, its inability to lower FGF23 suggests that its mechanism of action is independent of the FGF23 signaling pathway.[1][4]
BAY-767: A Reducer of FGF23
In contrast to this compound, studies on BAY-767 have shown a significant reduction in plasma FGF23 levels.[1][2] In a rat model, treatment with BAY-767 resulted in an approximate 25% decrease in circulating FGF23. Another study in a rat model of vascular calcification also reported a reduction in FGF23 levels following BAY-767 administration.[1] This suggests that BAY-767 may exert its effects through a mechanism that, either directly or indirectly, leads to a downregulation of FGF23 production or an increase in its clearance.
Data Presentation: Quantitative Comparison
| Npt2a Inhibitor | Animal Model | Dose | Treatment Duration | Effect on Plasma FGF23 | Reference |
| This compound | Mice with normal and reduced kidney function | 300 mg/kg | 8 weeks | No significant effect | [4] |
| This compound | Normal mice and 5/6 nephrectomy mice | Not specified | Acute and chronic | No effect | [1] |
| BAY-767 | Rats | 10 mg/kg | 3 days | ~25% reduction | |
| BAY-767 | Rats with vascular calcification | 10 mg/kg/day | 10 days | Reduced (quantitative data not specified in abstract) | [1] |
Experimental Protocols
General Animal Models and Drug Administration:
The cited studies for this compound utilized both wild-type mice and rat models of chronic kidney disease, specifically the 5/6 nephrectomy model. This compound was administered orally. For BAY-767, studies were conducted in Wistar rats, including a model of vascular calcification induced by a pan-FGFR inhibitor. BAY-767 was also administered orally.
Measurement of Plasma FGF23:
In the referenced studies, plasma concentrations of intact FGF23 were typically measured using commercially available enzyme-linked immunosorbent assay (ELISA) kits. Blood samples were collected from the animals at specified time points after drug administration. The ELISA method involves the use of two antibodies that bind to different epitopes on the intact FGF23 molecule, allowing for its specific quantification.
Signaling Pathways and Experimental Workflow
To visualize the underlying biological processes and experimental procedures, the following diagrams are provided.
Caption: Signaling pathway of Npt2a inhibition and its effect on phosphate homeostasis and FGF23.
Caption: General experimental workflow for assessing the effect of Npt2a inhibitors on FGF23.
Discussion and Future Directions
The differential effects of this compound and BAY-767 on FGF23 levels present important considerations for their therapeutic development and clinical application. High levels of FGF23 in CKD are associated with adverse cardiovascular outcomes and mortality. Therefore, an Npt2a inhibitor that not only lowers phosphate but also reduces FGF23, such as BAY-767, may offer additional cardiovascular benefits.
The precise mechanism by which BAY-767 lowers FGF23 remains to be fully elucidated. It could be a direct effect on osteocytes, an indirect effect mediated by other signaling molecules, or a consequence of its specific interaction with the Npt2a transporter that triggers a distinct downstream signaling cascade compared to this compound.
Further research is warranted to:
-
Elucidate the exact mechanism of FGF23 reduction by BAY-767.
-
Conduct head-to-head clinical trials comparing the long-term cardiovascular outcomes of this compound and BAY-767 in CKD patients.
-
Investigate whether the FGF23-lowering effect of BAY-767 translates into improved clinical endpoints beyond phosphate control.
Conclusion
This compound and BAY-767 are both effective inhibitors of Npt2a that lead to phosphaturia and a reduction in plasma phosphate and PTH. However, they exhibit a key pharmacological distinction in their impact on FGF23. While this compound has a neutral effect on FGF23, BAY-767 has been shown to significantly reduce its circulating levels. This difference may have important implications for the overall therapeutic profile of these drugs, particularly concerning the mitigation of cardiovascular risk in patients with hyperphosphatemia. The choice between these or other Npt2a inhibitors in a clinical setting may ultimately depend on the desired effect on the broader phosphate-FGF23 axis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. FGF23 neutralization improves chronic kidney disease–associated hyperparathyroidism yet increases mortality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High FGF23 Levels Failed to Predict Cardiac Hypertrophy in Animal Models of Hyperphosphatemia and Chronic Renal Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Npt2a as a target for treating hyperphosphatemia - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Published Findings on PF-06869206-Induced Phosphaturia: A Comparative Guide
This guide provides a comprehensive comparison of PF-06869206 with other phosphaturic agents, supported by experimental data from published studies. It is intended for researchers, scientists, and drug development professionals interested in the mechanisms and therapeutic potential of modulating phosphate (B84403) homeostasis.
Introduction to this compound and Phosphate Homeostasis
Phosphate is a critical mineral for numerous biological processes, and its levels are tightly regulated, primarily by the kidneys. The sodium-dependent phosphate cotransporter 2a (NPT2a), located in the proximal renal tubules, is responsible for reabsorbing the majority of filtered phosphate.[1][2][3] Dysregulation of phosphate homeostasis, leading to hyperphosphatemia, is a common complication in chronic kidney disease (CKD) and is associated with increased cardiovascular morbidity and mortality.[4]
This compound is a selective, orally bioavailable small-molecule inhibitor of NPT2a.[2][5] By blocking NPT2a, this compound prevents the reabsorption of phosphate in the kidneys, leading to increased urinary phosphate excretion (phosphaturia) and a subsequent reduction in serum phosphate levels.[2][5] This guide will delve into the experimental findings that substantiate these claims and compare the performance of this compound with other phosphaturic agents.
Comparative Efficacy of Phosphaturic Agents
The following tables summarize the quantitative data from preclinical and clinical studies on this compound and alternative phosphaturic agents.
Table 1: Effects of this compound on Phosphate Homeostasis in Animal Models
| Animal Model | Dose | Route | Key Findings | Reference |
| Wild-Type C57BL/6 Mice | 10-500 mg/kg | Oral | Dose-dependent increase in fractional excretion of phosphate index (FEIPi) and decrease in serum phosphate 4 hours post-dose. A 500 mg/kg dose led to a ~17-fold increase in FEIPi.[6] | Clerin et al., JCI 2020[2][6][7] |
| Wild-Type C57BL/6 Mice | 30 mg/kg | Oral | ~35% maximum reduction in plasma phosphate 2 hours post-administration.[7] | Thomas et al., Am J Physiol Renal Physiol 2020 |
| 5/6 Nephrectomy (CKD) Rats | 300 mg/kg/day for 8 weeks | Oral | Sustained increase in urinary phosphate excretion and a significant reduction in plasma phosphate levels.[6] | Clerin et al., JCI 2020[6] |
| Npt2a-null Mice | 300 mg/kg | Oral | No effect on urinary phosphate excretion or plasma phosphate, confirming selectivity for NPT2a.[2] | Clerin et al., JCI 2020[2][7] |
| Fgf23-null Mice | 200 mg/kg | Oral | 9.1-fold increase in FEIPi and a 20.1% reduction in plasma phosphate 4 hours post-dose.[6] | Clerin et al., JCI 2020[6] |
| Galnt3-null Mice | 300 mg/kg | Oral | Significant increase in FEIPi and a 21.4% reduction in plasma phosphate 2-4 hours post-dose.[6] | Clerin et al., JCI 2020[6] |
Table 2: Effects of this compound on Hormonal Regulators of Phosphate
| Animal Model | Dose | Key Findings | Reference |
| Wild-Type C57BL/6 Mice | 30 mg/kg | ~50% reduction in plasma PTH 3 hours post-administration. | Thomas et al., Am J Physiol Renal Physiol 2020 |
| Wild-Type C57BL/6 Mice | 300 mg/kg | ~65% reduction in PTH levels 2-4 hours post-administration. | Clerin et al., JCI 2020 |
| 5/6 Nephrectomy (CKD) Rats | 300 mg/kg/day for 8 weeks | No significant effect on FGF23 or PTH levels with chronic administration.[6] | Clerin et al., JCI 2020[6] |
Table 3: Comparison with Other Phosphaturic Agents
| Agent | Mechanism of Action | Model | Key Findings on Serum Phosphate | Reference |
| This compound | NPT2a inhibitor | Wild-Type Mice | Dose-dependent decrease; ~35% reduction with 30 mg/kg.[7] | Thomas et al., 2020 |
| BAY-767 | NPT2a inhibitor | Rats | ~20% reduction with 10 mg/kg for 3 days. | Referenced in Thomas et al., 2022 |
| Tenapanor | NHE3 inhibitor (reduces intestinal paracellular phosphate absorption) | Hemodialysis Patients | Mean reductions of 1.00-1.19 mg/dL over 8 weeks with 3-30 mg twice daily.[8] | Block et al., 2019[8] |
| Nicotinamide (B372718) | Inhibitor of intestinal sodium-dependent phosphate cotransport (Npt2b) | Hemodialysis Patients | Serum phosphate decreased from 6.9 to 5.4 mg/dL after 12 weeks of treatment. | Cheng et al., 2008 |
| Nicotinamide Modified Release (NAMR) | Inhibitor of intestinal sodium-dependent phosphate cotransport (Npt2b) | Hemodialysis Patients | Significant difference of -0.51 mg/dL compared to placebo after 12 weeks.[9][10] | Vervloet et al., 2021[9][10] |
Experimental Protocols
In Vivo Assessment of this compound Efficacy in Mice (Clerin et al., 2020)
-
Animals: Wild-type C57BL/6, Npt2a-null, Npt2c-null, Fgf23-null, and Galnt3-null mice were used.
-
Drug Administration: this compound was administered as a single oral gavage at doses ranging from 10 to 500 mg/kg.
-
Metabolic Cage Studies: Immediately after dosing, mice were placed in metabolic cages for urine collection over a specified period (e.g., 4 hours).
-
Sample Collection: Blood samples were collected via retro-orbital bleeding or cardiac puncture at the end of the study period. Urine was collected from the metabolic cages.
-
Biochemical Analysis:
-
Serum and urinary phosphate and creatinine (B1669602) levels were measured using commercially available assays.
-
Fractional excretion of phosphate index (FEIPi) was calculated as: (urinary phosphate × serum creatinine) / (serum phosphate × urinary creatinine).
-
Serum PTH and FGF23 levels were determined using ELISA kits.
-
In Vitro Assessment of this compound Activity (Thomas et al., 2020)
-
Cell Line: Opossum kidney (OK) cells, which endogenously express Npt2a, were used.
-
Phosphate Uptake Assay:
-
OK cells were incubated with varying concentrations of this compound.
-
Na+-dependent phosphate uptake was measured using 32P as a tracer.
-
The half-maximal inhibitory concentration (IC50) was determined to be approximately 1.4 µmol/L.[1]
-
-
Michaelis-Menten Kinetics: The study identified that this compound acts as a competitive inhibitor of Npt2a.
Visualizing the Mechanisms and Workflows
Signaling Pathway of this compound Action
References
- 1. This compound is a selective inhibitor of renal Pi transport: evidence from in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective pharmacological inhibition of the sodium-dependent phosphate cotransporter NPT2a promotes phosphate excretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound is a selective inhibitor of renal Pi transport: evidence from in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of nicotinamide to treat hyperphosphatemia in dialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective pharmacological inhibition of the sodium-dependent phosphate cotransporter NPT2a promotes phosphate excretion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI - Selective pharmacological inhibition of the sodium-dependent phosphate cotransporter NPT2a promotes phosphate excretion [jci.org]
- 7. Efficacy and Safety of Tenapanor in Patients with Hyperphosphatemia Receiving Maintenance Hemodialysis: A Randomized Phase 3 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nicotinamide suppresses hyperphosphatemia in hemodialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy and Safety of a Novel Nicotinamide Modified-Release Formulation in the Treatment of Refractory Hyperphosphatemia in Patients Receiving Hemodialysis-A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tenapanor as Therapy for Hyperphosphatemia in Maintenance Dialysis Patients: Results from the OPTIMIZE Study - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of PF-06869206: A Guide for Laboratory Professionals
Disclaimer: Specific disposal procedures for PF-06869206 are not publicly available. This guide is based on general best practices for the disposal of laboratory research chemicals. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations for chemical waste disposal.
The proper management and disposal of chemical waste are critical for ensuring personnel safety and environmental protection. For a selective inhibitor like this compound, a compound used in research settings, adherence to established protocols is paramount. In the absence of explicit instructions from the manufacturer, the following step-by-step guidance, derived from general laboratory chemical waste management principles, should be followed.
Immediate Safety and Handling
Before beginning any disposal procedure, it is crucial to handle this compound with care. All personnel involved in the disposal process must be familiar with the compound's potential hazards by reviewing any available safety information and wearing appropriate Personal Protective Equipment (PPE).
Table 1: Personal Protective Equipment (PPE) for Handling this compound Waste
| PPE Category | Specific Recommendations |
| Eye Protection | Wear chemical safety goggles with side shields. |
| Hand Protection | Use chemical-resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation before and during use. Dispose of contaminated gloves as hazardous waste. |
| Body Protection | Wear a fully buttoned laboratory coat. |
Step-by-Step Disposal Procedure
The disposal of this compound should be managed as hazardous chemical waste. Under no circumstances should this compound or its contaminated materials be disposed of down the drain or in regular trash.[1][2]
-
Waste Identification and Segregation:
-
All materials contaminated with this compound must be treated as hazardous waste. This includes:
-
Unused or expired pure compound.
-
Solutions containing this compound.
-
Contaminated labware (e.g., pipette tips, vials, flasks).
-
Spill cleanup materials.
-
-
Do not mix this compound waste with other incompatible chemical waste streams to avoid potentially violent reactions or the emission of flammable or poisonous gases.[3]
-
-
Waste Collection and Containerization:
-
Collect all this compound waste in a designated, leak-proof hazardous waste container.[4][5] The container must be chemically compatible with the compound. Often, the original container is a suitable choice for waste storage.
-
Ensure the container has a secure, tightly fitting lid. Waste containers must be kept closed at all times, except when adding waste.[1]
-
For liquid waste, use secondary containment to prevent spills.
-
-
Labeling:
-
Clearly label the hazardous waste container with a completed EHS-approved "Hazardous Waste" label.[4] The label should include:
-
The full chemical name: "this compound".
-
The date when waste was first added to the container.
-
An indication of the hazards (e.g., "Toxic").
-
The names of all components in the container, including solvents and their approximate percentages.
-
-
-
Storage:
-
Disposal of Empty Containers:
-
A container that has held this compound should be considered hazardous.
-
For highly toxic compounds, it is best practice to triple-rinse the empty container with a suitable solvent.[2][4]
-
The rinsate from the first rinse must be collected and disposed of as hazardous waste.[4] For particularly hazardous materials, collecting the first three rinses is recommended.[4]
-
After rinsing, deface or remove the original label from the container before disposing of it according to your institution's guidelines for rinsed chemical containers.[2][4]
-
-
Request for Pickup:
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials.
Caption: Disposal workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
